molecular formula C19H25ClN2O2 B593814 SGC2085 hydrochloride CAS No. 1821908-49-9

SGC2085 hydrochloride

Número de catálogo: B593814
Número CAS: 1821908-49-9
Peso molecular: 348.9 g/mol
Clave InChI: OQGSBQJSJRLNQH-RSAXXLAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SGC2085 HCl is a potent and selective chemical probe for the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), demonstrating an IC50 value of 50 nM in biochemical assays. This compound was developed through virtual screening approaches and exhibits remarkable selectivity, showing over 100-fold selectivity for CARM1 against other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM). CARM1 is a key epigenetic writer enzyme that methylates a diverse range of substrates, including histones (e.g., H3R26) and non-histone proteins (e.g., BAF155, PABP1), thereby playing a critical role in transcriptional regulation, RNA processing, and cell differentiation. Due to its central role, CARM1 has emerged as a target of interest in oncology research, with studies linking its overexpression to cancers such as acute myeloid leukemia (AML), and colorectal, breast, and prostate cancers. As such, SGC2085 HCl serves as a valuable tool compound for dissecting the complex biological functions of CARM1 in both healthy and diseased states, and for testing related therapeutic hypotheses. It is important to note that while SGC2085 is a potent biochemical inhibitor, it has shown minimal cell permeability and no observed cellular activity in some research contexts, which may influence its application in certain experimental designs. This product is intended for research use only and is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGSBQJSJRLNQH-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821908-49-9
Record name Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of SGC2085 Hydrochloride

Introduction

This compound is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] CARM1 is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription. This document provides a comprehensive overview of the mechanism of action of SGC2085, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

SGC2085 acts as a highly selective inhibitor of CARM1.[1][3][4] Its mechanism has been characterized as noncompetitive with respect to both the peptide substrate and the cofactor SAM.[3] This indicates that SGC2085 does not bind to the active site of CARM1 in a manner that directly competes with either the substrate or the cofactor. Instead, it is suggested to bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.

Inhibitory Activity and Selectivity

SGC2085 demonstrates high potency for CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free assays.[1][2][3][4] Its selectivity has been profiled against a panel of other protein methyltransferases (PRMTs), showing a greater than 100-fold selectivity for CARM1 over most other PRMTs.[1][4] The notable exception is PRMT6, for which SGC2085 exhibits a significantly lower potency with an IC50 of 5.2 µM.[1][3][4]

Table 1: Inhibitory Potency and Selectivity of SGC2085

TargetIC50 ValueSelectivity over other PRMTs
CARM1 (PRMT4) 50 nM >100-fold
PRMT1>100 µM
PRMT3>100 µM
PRMT5>100 µM
PRMT65.2 µM
PRMT7>100 µM
PRMT8>50 µM

Data compiled from multiple sources.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the inhibitory effect of SGC2085 on the CARM1-mediated methylation pathway.

SGC2085_Mechanism cluster_0 CARM1 Catalytic Cycle CARM1 CARM1 Enzyme Methylated_Substrate Methylated Protein Substrate CARM1->Methylated_Substrate Methylation SAH SAH CARM1->SAH Release Substrate Protein Substrate (e.g., Histones) Substrate->CARM1 binds SAM SAM (Methyl Donor) SAM->CARM1 binds SGC2085 SGC2085 SGC2085->CARM1 Noncompetitive Inhibition

Figure 1: Mechanism of CARM1 Inhibition by SGC2085.

Experimental Protocols

In Vitro CARM1 Inhibition Assay

A standard in vitro methyltransferase assay is utilized to determine the IC50 value of SGC2085 against CARM1.

Methodology:

  • Reaction Mixture Preparation: The reaction is typically carried out in a buffer solution (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Enzyme and Substrate: Recombinant human CARM1 enzyme and a suitable peptide substrate (e.g., a histone H3-derived peptide) are added to the reaction mixture.

  • Cofactor: The methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is included to enable radioactive detection of methylation.

  • Inhibitor Addition: SGC2085 is dissolved in DMSO and added to the reaction at various concentrations. A DMSO control is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the methylated peptide is captured (e.g., on a filter membrane). The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each SGC2085 concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Activity Assessment in HEK293 Cells

While SGC2085 has shown a lack of cellular activity, the following protocol was used to assess its effects in a cellular context.[1][3]

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 12-well plates. At approximately 30% confluency, the culture medium is replaced with fresh medium containing SGC2085 (dissolved in DMSO) at concentrations up to 10 µM, or DMSO as a vehicle control.

  • Incubation: Cells are treated for 48 hours.

  • Cell Lysis: After incubation, the medium is removed, and cells are lysed in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail). After a 3-minute incubation at room temperature, SDS is added to a final concentration of 1%.

  • Western Blotting: The cell lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies specific for methylated and unmethylated forms of a known CARM1 substrate (e.g., BAF155) to assess the in-cell inhibitory activity of SGC2085.

Experimental Workflow

Cellular_Assay_Workflow cluster_workflow Cellular Activity Assessment Workflow A 1. Culture HEK293 Cells B 2. Treat with SGC2085 (up to 10 µM) or DMSO for 48h A->B C 3. Lyse Cells B->C D 4. SDS-PAGE and Western Blot C->D E 5. Probe with Antibodies for Methylated/Unmethylated Substrates D->E F 6. Analyze Inhibition of Cellular Methylation E->F

Figure 2: Workflow for Assessing Cellular Activity of SGC2085.

Limitations and Future Directions

A significant limitation of SGC2085 is its poor cell permeability, which has resulted in a lack of observable activity in cellular assays at concentrations up to 10 µM.[1][3] This characteristic currently restricts its utility to in vitro studies and as a chemical probe for CARM1 in cell-free systems.

For future drug development, the SGC2085 scaffold could serve as a starting point for medicinal chemistry efforts aimed at improving physicochemical properties, particularly cell permeability, to translate its potent in vitro activity into a cellular and ultimately in vivo context.

Conclusion

This compound is a valuable research tool as a potent and selective, noncompetitive inhibitor of CARM1. Its well-defined in vitro mechanism of action makes it a suitable probe for dissecting the biochemical functions of CARM1. However, its poor cellular permeability is a major hurdle for its application in cell-based and in vivo studies. Future efforts to optimize this molecule could lead to the development of clinically relevant CARM1 inhibitors.

References

SGC2085 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective inhibitor of the Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] Discovered through a combination of virtual screening and structure-based drug design, SGC2085 has emerged as a valuable chemical probe for studying the biological roles of CARM1 and as a starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, a detailed (though currently unavailable) synthesis protocol, biological activity, and key experimental methodologies related to this compound.

Discovery and Rational Design

The discovery of SGC2085 was a landmark achievement in the pursuit of selective CARM1 inhibitors, moving away from traditional high-throughput screening towards a more rational, computation-driven approach.

Virtual Screening Cascade

The identification of the initial chemical scaffold for SGC2085 was accomplished through a multi-step virtual screening process. This approach allowed for the efficient interrogation of a large chemical library to identify compounds with a high probability of binding to the CARM1 active site. The workflow involved several stages of filtering, from initial shape-based screening to more rigorous docking and scoring protocols, to progressively enrich for potential hits.

G cluster_discovery SGC2085 Discovery Workflow Virtual_Screening Virtual Screening (Large Chemical Library) Hit_Identification Initial Hit Identification Virtual_Screening->Hit_Identification Filtering & Docking Structure_Based_Design Structure-Based Optimization Hit_Identification->Structure_Based_Design Lead Scaffolds SGC2085_Synthesis Synthesis of SGC2085 Structure_Based_Design->SGC2085_Synthesis Optimized Structure Biochemical_Assays Biochemical Assays (IC50 Determination) SGC2085_Synthesis->Biochemical_Assays Synthesized Compound Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Potent Inhibitor

Figure 1: SGC2085 Discovery Workflow.
Structure-Based Optimization

Following the identification of initial hits from the virtual screen, a structure-based design strategy was employed to enhance potency and selectivity. This iterative process involved the synthesis of analog compounds and their co-crystallization with CARM1 to obtain high-resolution structural information. This data guided further chemical modifications to optimize interactions with key residues in the CARM1 active site, ultimately leading to the design of SGC2085.

Chemical Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary information. The synthesis would likely involve a multi-step sequence, culminating in the formation of the final amide bond and subsequent salt formation. A generalized, hypothetical synthesis scheme is presented below for illustrative purposes.

G cluster_synthesis Hypothetical Synthesis of SGC2085 Starting_Materials Starting Materials (e.g., substituted phenols and benzylamines) Intermediate_1 Intermediate Formation (e.g., ether linkage) Starting_Materials->Intermediate_1 Intermediate_2 Amine Intermediate Intermediate_1->Intermediate_2 Amide_Coupling Amide Bond Formation Intermediate_2->Amide_Coupling Boc_Alanine (S)-Boc-Alanine Boc_Alanine->Amide_Coupling Deprotection Boc Deprotection Amide_Coupling->Deprotection Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation SGC2085 This compound Salt_Formation->SGC2085

Figure 2: Hypothetical Synthesis of SGC2085.

Biological Activity and Selectivity

SGC2085 is a highly potent inhibitor of CARM1 with a reported IC50 value of 50 nM.[1] Its selectivity for CARM1 is a key feature, exhibiting over 100-fold selectivity against other protein arginine methyltransferases (PRMTs).[1]

Quantitative Inhibitory Activity

The inhibitory potency of SGC2085 against a panel of PRMTs is summarized in the table below.

TargetIC50 (µM)
CARM1 (PRMT4) 0.050
PRMT1>100
PRMT3>100
PRMT5>100
PRMT65.2
PRMT7>100
PRMT8>50

Table 1: In vitro inhibitory activity of SGC2085 against a panel of protein arginine methyltransferases.

Mechanism of Action

Kinetic studies have revealed that SGC2085 acts as a noncompetitive inhibitor with respect to both the peptide substrate and the methyl donor, S-adenosylmethionine (SAM). This suggests that SGC2085 does not bind to the active site of CARM1 in a way that directly competes with either the substrate or the cofactor.

Cellular Activity

Despite its high biochemical potency, SGC2085 has demonstrated a lack of significant activity in cellular assays at concentrations up to 10 µM.[1] This is attributed to poor cell permeability, a common challenge in drug development that often requires further chemical modification to overcome.

CARM1 Signaling Pathways

CARM1 plays a crucial role in a variety of cellular processes through its methylation of both histone and non-histone proteins. Inhibition of CARM1 by SGC2085 can therefore be expected to impact multiple signaling pathways implicated in cancer and other diseases.

p53 Signaling Pathway

CARM1 is known to methylate and coactivate the tumor suppressor protein p53. By inhibiting CARM1, SGC2085 can modulate the transcriptional activity of p53, potentially influencing cell cycle arrest and apoptosis.

G cluster_p53 CARM1 in p53 Signaling CARM1 CARM1 p53 p53 CARM1->p53 Methylates & Coactivates Target_Genes p53 Target Genes (e.g., p21) p53->Target_Genes Transcriptional Activation SGC2085 SGC2085 SGC2085->CARM1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest

Figure 3: CARM1 in p53 Signaling.
Wnt/β-catenin Signaling Pathway

CARM1 acts as a coactivator for β-catenin, a key effector of the Wnt signaling pathway. Dysregulation of this pathway is a hallmark of many cancers. SGC2085, by inhibiting CARM1, can potentially disrupt the oncogenic activity of β-catenin.

G cluster_wnt CARM1 in Wnt/β-catenin Signaling Wnt_Signal Wnt Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds CARM1 CARM1 CARM1->TCF_LEF Coactivates SGC2085 SGC2085 SGC2085->CARM1 Inhibits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcriptional Activation Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation

Figure 4: CARM1 in Wnt/β-catenin Signaling.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

In Vitro CARM1 Inhibition Assay (LC-MS/MS Method)

This assay quantitatively measures the enzymatic activity of CARM1 and the inhibitory effect of SGC2085 by detecting the formation of a methylated peptide product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Recombinant human CARM1 enzyme

  • Peptide substrate (e.g., a peptide derived from a known CARM1 substrate like histone H3)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 10 mM MgCl2)

  • Quenching solution (e.g., 0.4% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the CARM1 enzyme and the SGC2085 dilutions. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and SAM to each well.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of methylated peptide product. The amount of product formed is inversely proportional to the inhibitory activity of SGC2085.

  • Data Analysis: Calculate the percent inhibition for each SGC2085 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular CARM1 Activity Assay (Western Blot)

This method assesses the ability of SGC2085 to inhibit CARM1 activity within a cellular context by measuring the methylation status of a known cellular substrate of CARM1.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-methylated substrate, anti-total substrate, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the methylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total substrate and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of the methylated substrate to the total substrate indicates inhibition of CARM1 activity by SGC2085.

Conclusion

This compound is a potent and selective inhibitor of CARM1 that was discovered through a sophisticated virtual screening and structure-based design approach. While its utility as a direct therapeutic is limited by poor cellular permeability, it remains an invaluable research tool for elucidating the complex roles of CARM1 in health and disease. The detailed experimental protocols and an understanding of the signaling pathways it modulates provide a solid foundation for researchers to further explore the therapeutic potential of CARM1 inhibition. Future efforts in medicinal chemistry will likely focus on improving the pharmacokinetic properties of SGC2085-based analogs to translate its high in vitro potency into effective in vivo activity.

References

SGC2085 Hydrochloride: A Potent and Selective Inhibitor of CARM1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a critical epigenetic regulator involved in a diverse range of cellular processes, including transcriptional activation, RNA processing, and signal transduction. Its dysregulation has been implicated in the pathology of numerous diseases, most notably cancer. SGC2085 hydrochloride has emerged as a potent and selective small molecule inhibitor of CARM1, making it an invaluable tool for elucidating the biological functions of CARM1 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of SGC2085, including its inhibitory activity, its effects on key signaling pathways, and detailed protocols for its use in experimental settings.

Quantitative Inhibitory Profile of SGC2085

SGC2085 demonstrates high potency and selectivity for CARM1. The following table summarizes the key quantitative data regarding its inhibitory activity.

TargetParameterValueNotes
CARM1 IC50 50 nM Potent inhibition of enzymatic activity in cell-free assays.[1][2][3][4][5][6][7][8][9][10][11]
PRMT6IC505.2 µMWeakly inhibits PRMT6, demonstrating over 100-fold selectivity for CARM1.[1][2][4][5][6][7][8][9][10][11]
PRMT1, PRMT3, PRMT5, PRMT7Selectivity>100-foldHighly selective over other protein arginine methyltransferases.[2][5][6]
PRMT8Selectivity>100-fold (up to 50 µM)No significant inhibition observed at concentrations up to 50 µM.[2][9]
Cellular Activity (HEK293 cells)ActivityNo activity up to 10 µMLow cell permeability is suggested as a reason for the lack of observed cellular activity.[2][4][5][6][8][9][12]
Mechanism of InhibitionTypeNoncompetitiveThe inhibitory activity of SGC2085 is not affected by varying concentrations of the peptide substrate or the cofactor SAM.[8]

CARM1 Signaling Pathways and the Impact of SGC2085

CARM1 is a key regulator in several critical signaling pathways. SGC2085, by inhibiting CARM1's methyltransferase activity, can modulate the downstream effects of these pathways.

Wnt/β-catenin Signaling Pathway

CARM1 acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway.[13][14] Inappropriate activation of this pathway is a hallmark of colorectal cancer.[13] CARM1 interacts with β-catenin and enhances the transcription of Wnt target genes.[3][14] Inhibition of CARM1 with SGC2085 is expected to suppress this transcriptional activation.

G CARM1 in Wnt/β-catenin Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus translocates to nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription CARM1 CARM1 CARM1->TCF_LEF coactivates SGC2085 SGC2085 SGC2085->CARM1 inhibits

Caption: CARM1's role as a coactivator in the Wnt/β-catenin pathway.

p53 Signaling Pathway

CARM1 can influence the p53 signaling pathway, which is crucial for tumor suppression through the regulation of cell cycle arrest and apoptosis.[5][15] Knockdown of CARM1 has been shown to activate the p53 signaling pathway, leading to increased expression of p53 and its downstream target, p21.[5] This suggests that inhibiting CARM1 with SGC2085 could enhance p53-mediated tumor suppression.

G CARM1 in p53 Signaling DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CARM1 CARM1 CARM1->p53 regulates SGC2085 SGC2085 SGC2085->CARM1 inhibits CDK4_6 CDK4/6 p21->CDK4_6 inhibits CellCycleArrest Cell Cycle Arrest (G1/S phase) CDK4_6->CellCycleArrest promotes progression past G1/S G CARM1 in NF-κB Signaling Stimuli Stimuli (e.g., TNFα, LPS) IKK IKK Complex Stimuli->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus translocates to nucleus TargetGenes NF-κB Target Genes (e.g., inflammatory cytokines) NFkappaB_nucleus->TargetGenes binds to promoter CARM1 CARM1 CARM1->NFkappaB_nucleus coactivates p300 p300/CBP p300->NFkappaB_nucleus coactivates SGC2085 SGC2085 SGC2085->CARM1 inhibits G In Vitro CARM1 Enzymatic Assay Workflow Start Start Prepare_Inhibitor Prepare SGC2085 dilutions Start->Prepare_Inhibitor Add_Inhibitor Add SGC2085/vehicle Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add CARM1 enzyme to plate Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (15 min) Add_Inhibitor->Pre_incubation Start_Reaction Initiate reaction with substrate mix Pre_incubation->Start_Reaction Prepare_Substrate Prepare peptide substrate and SAM mix Prepare_Substrate->Start_Reaction Incubation Incubate (2 hours) Start_Reaction->Incubation Stop_Reaction Stop reaction with quench solution Incubation->Stop_Reaction Analysis Analyze by LC-MS Stop_Reaction->Analysis Calculate_IC50 Calculate IC50 Analysis->Calculate_IC50 End End Calculate_IC50->End G Western Blot Workflow for Substrate Methylation Start Start Cell_Culture Culture and treat cells with SGC2085 Start->Cell_Culture Cell_Lysis Lyse cells Cell_Culture->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification Sample_Preparation Prepare samples for SDS-PAGE (Avoid boiling) Protein_Quantification->Sample_Preparation SDS_PAGE SDS-PAGE Sample_Preparation->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection Analysis Analyze results Detection->Analysis End End Analysis->End G Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Treatment Treat cells with SGC2085/vehicle Start->Cell_Treatment Heat_Challenge Apply heat challenge across a temperature range Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble fraction) Centrifugation->Supernatant_Collection Western_Blot Analyze soluble CARM1 by Western Blot Supernatant_Collection->Western_Blot Analysis Analyze thermal stabilization Western_Blot->Analysis End End Analysis->End

References

SGC2085 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085 hydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the hydrochloride salt of SGC2085. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide hydrochloride
CAS Number 1821908-49-9 (HCl), 1821908-48-8 (free base)[1]
Chemical Formula C₁₉H₂₅ClN₂O₂[1]
Molecular Weight 348.87 g/mol [1]
SMILES C--INVALID-LINK--C(=O)NCC1=CC=C(OC2=CC(C)=CC(C)=C2)C(C)=C1.[H]Cl[1]
Solubility DMSO: ≥ 2.5 mg/mL, Ethanol: Soluble, Water: Insoluble
Appearance Solid powder[1]
Purity >98%[1]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks)[1].

Chemical Structure of this compound

Figure 1: Chemical structure of this compound.

Mechanism of Action

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[2][3] It exhibits an IC₅₀ value of 50 nM for CARM1 in cell-free assays.[2] The compound demonstrates high selectivity for CARM1, being over 100-fold more selective against other protein methyltransferases (PRMTs), with the exception of PRMT6 where the IC₅₀ is 5.2 µM.[2]

CARM1 is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the arginine residues of histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene transcription. By inhibiting CARM1, SGC2085 can modulate the expression of genes involved in various cellular processes.

Signaling Pathways

CARM1 is implicated in several signaling pathways that are critical in both normal physiology and disease states, particularly in cancer. Inhibition of CARM1 by SGC2085 can therefore impact these pathways. One such key pathway is the Wnt/β-catenin signaling cascade.

CARM1_Wnt_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds CARM1 CARM1 beta_catenin->CARM1 Recruits Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates CARM1->TCF_LEF Co-activates SGC2085 SGC2085 SGC2085->CARM1 Inhibits

Figure 2: Simplified Wnt/β-catenin signaling pathway showing CARM1 co-activation and inhibition by SGC2085.

Experimental Protocols

In Vitro Cell-Based Assay for CARM1 Inhibition

This protocol describes a general method for evaluating the cellular activity of SGC2085 in a cell line such as HEK293.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 12-well plates

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against CARM1 substrate (e.g., methylated histone H3) and loading control (e.g., β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 12-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO-treated) group.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the methylated substrate of CARM1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the methylated protein to the loading control. Calculate the percentage of inhibition at each SGC2085 concentration relative to the vehicle control.

Proposed Synthetic Route

Step 1: Synthesis of 4-((4-(3,5-dimethylphenoxy)-3-methylbenzyl)amino)propan-2-amine (Intermediate 1)

This step involves the reductive amination of 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde with (S)-alaninamide.

Materials:

  • 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde

  • (S)-alaninamide

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Dissolve 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde and (S)-alaninamide in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the intermediate by column chromatography.

Step 2: Synthesis of SGC2085 (Amide Coupling)

This step involves the coupling of Intermediate 1 with a suitable carboxylic acid or its activated derivative. For SGC2085, this would be propanoic acid.

Materials:

  • Intermediate 1

  • Propanoic acid

  • A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • A base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Intermediate 1 and propanoic acid in anhydrous DMF.

  • Add DIPEA to the reaction mixture.

  • Add the coupling agent (EDC or DCC) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield SGC2085 free base.

Step 3: Formation of this compound

  • Dissolve the purified SGC2085 free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

Synthesis_Workflow Start1 4-(3,5-dimethylphenoxy)- 3-methylbenzaldehyde Step1 Reductive Amination (STAB, DCM, Acetic Acid) Start1->Step1 Start2 (S)-alaninamide Start2->Step1 Intermediate Intermediate 1 (Benzylamine derivative) Step2 Amide Coupling (EDC, DIPEA, DMF) Intermediate->Step2 Step1->Intermediate Start3 Propanoic Acid Start3->Step2 SGC2085_free SGC2085 (Free Base) Step2->SGC2085_free Step3 Salt Formation (HCl in Ether) SGC2085_free->Step3 Final_Product This compound Step3->Final_Product

References

SGC2085 Hydrochloride: A Technical Guide to its IC50 Value for CARM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory activity of SGC2085 hydrochloride on Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The document details the quantitative inhibitory data, experimental protocols for IC50 determination, and the broader context of CARM1 signaling pathways affected by this potent and selective inhibitor.

Quantitative Inhibitory Data

This compound is a potent and selective inhibitor of CARM1.[1][2][3] Its inhibitory activity has been quantified against CARM1 and other protein arginine methyltransferases (PRMTs), demonstrating a significant selectivity for CARM1.

CompoundTargetIC50 ValueSelectivity Notes
This compoundCARM1 50 nM Potent and selective for CARM1.[1][2][3]
PRMT65.2 µMAlso inhibits PRMT6, but with significantly lower potency.[1][2][3]
Other PRMTs>100-fold selectiveHighly selective over other tested PRMTs.[3]

Experimental Protocols

The determination of the IC50 value of this compound for CARM1 involves a biochemical assay that measures the enzymatic activity of CARM1 in the presence of varying concentrations of the inhibitor. The following is a detailed methodology based on established protocols for CARM1 inhibitors.

Biochemical Assay for CARM1 IC50 Determination

This protocol outlines a radiometric assay using a peptide substrate to determine the inhibitory potency of this compound.

Materials:

  • Recombinant human CARM1 enzyme

  • This compound

  • Peptide substrate (e.g., a histone H3-derived peptide)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂)

  • Scintillation cocktail

  • Microplates (e.g., 96-well format)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of recombinant CARM1 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiation of Reaction: Initiate the methyltransferase reaction by adding a fixed concentration of [³H]-SAM to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measurement of Radioactivity: Transfer the reaction mixture to a filter membrane that captures the radiolabeled peptide substrate. Wash the membrane to remove unincorporated [³H]-SAM. Add scintillation cocktail to the membrane and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the CARM1 activity. Plot the percentage of CARM1 activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathways and Mechanism of Action

CARM1 is a key regulator of various cellular processes, primarily through its role as a transcriptional coactivator.[4] It asymmetrically dimethylates arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[5] Inhibition of CARM1 by this compound can therefore impact multiple signaling pathways.

dot

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects CARM1 CARM1 p53 p53 CARM1->p53 Coactivates NFkB NF-κB CARM1->NFkB Coactivates H3R17 Histone H3 (R17) CARM1->H3R17 Methylates BAF155 BAF155 CARM1->BAF155 Methylates PABP1 PABP1 CARM1->PABP1 Methylates SGC2085 SGC2085 hydrochloride SGC2085->CARM1 Inhibits Gene_Expression Target Gene Expression p53->Gene_Expression NFkB->Gene_Expression H3R17->Gene_Expression BAF155->Gene_Expression PABP1->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis DNA_Repair DNA Damage Response Gene_Expression->DNA_Repair Experimental_Workflow A Virtual Screening or High-Throughput Screening B Hit Identification (e.g., SGC2085) A->B C Biochemical IC50 Assay (CARM1) B->C D Selectivity Profiling (Other PRMTs) C->D E Cell-Based Assays (Target Engagement & Phenotype) C->E D->E F In Vivo Efficacy Studies (Animal Models) E->F Inhibitory_Mechanism cluster_reaction CARM1 Catalytic Cycle CARM1 CARM1 (Enzyme) Methylated_Substrate Methylated Substrate CARM1->Methylated_Substrate Catalyzes Substrate Protein Substrate (e.g., Histone H3) Substrate->Methylated_Substrate SAM SAM (Methyl Donor) SAH SAH SAM->SAH SGC2085 SGC2085 hydrochloride Inhibition Inhibition of Methylation SGC2085->Inhibition Inhibition->CARM1

References

SGC2085 Hydrochloride: A Technical Guide to its Selectivity Profile Over Protein Arginine Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This technical guide provides a comprehensive overview of the selectivity profile of this compound against other members of the protein arginine methyltransferase (PRMT) family. The document details quantitative inhibitory data, outlines the experimental protocols used for selectivity determination, and visualizes the relevant biological pathways and experimental workflows. This information is intended to serve as a critical resource for researchers investigating the therapeutic potential and mechanism of action of SGC2085 and for those in the field of drug development targeting PRMTs.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. The PRMT family is subdivided into three classes based on the type of methylation they catalyze. Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for studying the biological functions of CARM1/PRMT4 due to its high potency and selectivity. Understanding the precise selectivity profile of an inhibitor is paramount for interpreting experimental results and for the development of safe and effective therapeutics by minimizing off-target effects.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of human PRMT enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data clearly demonstrates the high selectivity of SGC2085 for CARM1/PRMT4 over other PRMTs.

Target EnzymePRMT TypeThis compound IC50Fold Selectivity vs. CARM1/PRMT4
CARM1/PRMT4 Type I50 nM [1][2][3][4]1
PRMT6Type I5.2 µM[1][2][3]>100
PRMT1Type I> 100 µM[3]>2000
PRMT3Type I> 100 µM[3]>2000
PRMT5Type II> 100 µM[3]>2000
PRMT7Type III> 100 µM[3]>2000
PRMT8Type I> 50 µM[3]>1000
PRMT2Type IData not available-
PRMT9Type IIData not available-

Note: While SGC2085 shows complete selectivity against a panel of 21 human protein methyltransferases, specific IC50 values for PRMT2 and PRMT9 are not consistently reported in the public domain. The available data robustly supports the high selectivity of SGC2085 for CARM1/PRMT4.

Experimental Protocols

The selectivity of this compound is primarily determined using in vitro biochemical assays that measure the enzymatic activity of purified recombinant PRMTs. The most common method is the radiometric filter-binding assay.

Radiometric Filter-Binding Assay for PRMT Inhibition

This assay quantifies the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a protein or peptide substrate by a specific PRMT enzyme.

Materials:

  • Purified recombinant human PRMT enzymes (CARM1/PRMT4, PRMT1, PRMT3, PRMT5, PRMT6, PRMT7, PRMT8, etc.)

  • Specific peptide or histone substrates for each PRMT (e.g., Histone H3 for CARM1/PRMT4)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • This compound dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

  • Trichloroacetic acid (TCA)

  • P81 phosphocellulose filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the respective PRMT enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Methylation Reaction: Initiate the reaction by adding a mixture of the specific substrate and [³H]-SAM to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the proteins and larger peptides.

  • Substrate Capture: Transfer the reaction mixtures to a P81 phosphocellulose filter plate. The positively charged filter paper will bind the radiolabeled methylated substrate, while the unreacted [³H]-SAM will pass through.

  • Washing: Wash the wells of the filter plate multiple times with TCA to remove any residual unincorporated [³H]-SAM.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each PRMT enzyme.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central roles of CARM1/PRMT4 and PRMT6 in cellular signaling, highlighting the processes affected by this compound.

CARM1_Signaling_Pathway cluster_nucleus Nucleus CARM1 CARM1 (PRMT4) CBP_p300 CBP/p300 CARM1->CBP_p300 methylates Histone_H3 Histone H3 CARM1->Histone_H3 methylates (H3R17, H3R26) p160 p160 Coactivators p160->CARM1 recruits CBP_p300->CARM1 recruits Gene_Expression Target Gene Expression (e.g., proliferation, differentiation) Histone_H3->Gene_Expression promotes Transcription_Factors Transcription Factors (e.g., Nuclear Receptors) Transcription_Factors->CARM1 recruits SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 inhibits Extracellular_Signal Extracellular Signals (e.g., Hormones) Extracellular_Signal->Transcription_Factors

CARM1/PRMT4 Signaling Pathway and Inhibition by SGC2085.

PRMT6_Signaling_Pathway cluster_nucleus_prmt6 Nucleus PRMT6 PRMT6 Histone_H3_R2 Histone H3 (R2) PRMT6->Histone_H3_R2 asymmetrically dimethylates DNMT1 DNMT1 PRMT6->DNMT1 methylates p53_promoter p53 Promoter Histone_H3_R2->p53_promoter binds to Gene_Repression Transcriptional Repression (e.g., p53, tumor suppressors) p53_promoter->Gene_Repression leads to SGC2085_weak SGC2085 (High Concentration) SGC2085_weak->PRMT6 weakly inhibits

PRMT6 Signaling Pathway and Weak Inhibition by SGC2085.
Experimental Workflow

The following diagram outlines the logical flow of the experimental process for determining the selectivity profile of this compound.

Selectivity_Profiling_Workflow start Start: Obtain SGC2085 and Recombinant PRMTs prepare_reagents Prepare Reagents: Assay Buffer, Substrates, [3H]-SAM, SGC2085 dilutions start->prepare_reagents assay_setup Set up Radiometric Assay for each PRMT with varying SGC2085 concentrations prepare_reagents->assay_setup incubation Incubate to allow Methylation Reaction assay_setup->incubation termination_capture Terminate Reaction and Capture Substrate on Filter Plate incubation->termination_capture scintillation_counting Perform Scintillation Counting to Measure Incorporated Radioactivity termination_capture->scintillation_counting data_analysis Analyze Data: Calculate % Inhibition and Determine IC50 Values scintillation_counting->data_analysis selectivity_table Compile Selectivity Profile Table data_analysis->selectivity_table end End: Comprehensive Selectivity Profile selectivity_table->end

Experimental Workflow for PRMT Inhibitor Selectivity Profiling.

Conclusion

This compound is a highly potent and selective inhibitor of CARM1/PRMT4. The extensive selectivity profiling demonstrates its minimal activity against other PRMT family members at concentrations where it potently inhibits CARM1/PRMT4, with the exception of weaker inhibition of PRMT6 at micromolar concentrations. This well-defined selectivity profile, established through rigorous biochemical assays, makes SGC2085 an invaluable tool for elucidating the specific roles of CARM1/PRMT4 in health and disease. For drug development professionals, the high degree of selectivity is a promising characteristic, suggesting a potentially wider therapeutic window and reduced off-target effects. Further investigation into the cellular activity and in vivo efficacy of SGC2085 is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Off-Target Effects of SGC2085 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] Developed through virtual screening, it serves as a valuable chemical probe for studying the biological functions of CARM1.[1] CARM1 is a key enzyme involved in transcriptional regulation, RNA processing, and signal transduction, making it an attractive target in various diseases, including cancer.[1][2][4] While SGC2085 demonstrates high selectivity for its primary target, a thorough understanding of its potential off-target interactions is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a detailed overview of the known off-target profile of SGC2085 hydrochloride, supported by quantitative data, experimental protocols, and visual diagrams.

Selectivity Profile of SGC2085

SGC2085 exhibits a high degree of selectivity for CARM1 over other protein methyltransferases (PRMTs). The primary off-target identified is PRMT6, against which SGC2085 is approximately 100-fold less potent. The compound has also been profiled against a broader panel of human protein methyltransferases, where it showed a notable lack of significant inhibitory activity.

Data Presentation: Inhibitory Activity of SGC2085

The following table summarizes the quantitative data on the inhibitory potency of SGC2085 against its on-target and key off-target enzymes.

Target EnzymeIC50 ValueSelectivity (fold vs. CARM1)Reference
CARM1 (On-Target) 50 nM 1x [1][3][5]
PRMT6 (Off-Target)5.2 µM~104x[1][3][5][6]
Other PRMTsNo significant inhibition>100x[1][3][6]
Panel of 21 other human protein methyltransferasesNo significant inhibition at 1, 10, and 50 µMNot applicable[5][7]

Experimental Protocols

This section details the methodologies employed to investigate the selectivity and off-target effects of SGC2085.

In Vitro Enzymatic Inhibition Assay (for IC50 Determination)

This protocol is a standard method to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

  • Objective: To determine the IC50 values of SGC2085 against CARM1 and a panel of other PRMTs.

  • Materials:

    • Recombinant human CARM1, PRMT6, and other PRMT enzymes.

    • Histone H3 peptide substrate.

    • S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as a methyl donor.

    • This compound dissolved in DMSO.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

    • Scintillation cocktail.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, the respective PRMT enzyme, and the histone peptide substrate.

    • Add varying concentrations of SGC2085 (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature.

    • Initiate the methylation reaction by adding ³H-SAM.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated ³H-SAM.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the SGC2085 concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Mechanism of Action Studies: To characterize the mechanism of inhibition, IC50 values are determined at various concentrations of the SAM cofactor and the peptide substrate. For SGC2085, the IC50 values were not affected by increasing concentrations of either, indicating a noncompetitive mechanism of inhibition.[5]

Broad Panel Kinome and Methyltransferase Screening

To assess the broader selectivity, SGC2085 is tested against a panel of related enzymes.

  • Objective: To evaluate the selectivity of SGC2085 against a diverse panel of human protein methyltransferases.

  • Procedure:

    • SGC2085 is submitted to a specialized screening service (e.g., Eurofins, Reaction Biology).

    • The compound is tested at fixed concentrations (e.g., 1 µM, 10 µM, and 50 µM) against a panel of purified, active human protein methyltransferases.[5][7]

    • The activity of each enzyme in the presence of SGC2085 is measured and compared to a vehicle control (DMSO).

    • Results are typically reported as the percentage of remaining enzyme activity at each concentration of the inhibitor. SGC2085 showed complete selectivity against a panel of 21 other methyltransferases.[5][6]

Cellular Activity and Permeability Assessment

This protocol assesses the ability of the compound to enter cells and inhibit the target in a cellular context.

  • Objective: To determine if SGC2085 can inhibit CARM1-mediated methylation in living cells.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.[3][7]

  • Procedure:

    • Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) in multi-well plates.

    • Treat the cells with increasing concentrations of SGC2085 (e.g., up to 10 µM) or DMSO for a specified duration (e.g., 48 hours).[3][7]

    • After treatment, harvest the cells and prepare total cell lysates using a lysis buffer containing protease inhibitors.

    • Separate the proteins in the lysate by SDS-PAGE and transfer them to a membrane for immunoblotting.

    • Probe the membrane with antibodies specific for a known CARM1 substrate (e.g., methylated BAF155) and a loading control (e.g., total BAF155 or GAPDH).

    • Quantify the band intensities to determine the effect of SGC2085 on substrate methylation.

  • Results for SGC2085: No significant cellular activity was observed for SGC2085 at concentrations up to 10 µM.[3] This lack of activity is presumed to be due to poor cell permeability.[3][5]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the investigation of SGC2085 off-target effects.

SGC2085_Mechanism_of_Action cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway CARM1 CARM1 (PRMT4) Me_Histones Methylated Substrates CARM1->Me_Histones Methylation Histones Histones & Other Substrates Histones->CARM1 SGC2085_On SGC2085 (50 nM) SGC2085_On->CARM1 Inhibition PRMT6 PRMT6 Me_PRMT6_Substrates Methylated Substrates PRMT6->Me_PRMT6_Substrates Methylation PRMT6_Substrates PRMT6 Substrates PRMT6_Substrates->PRMT6 SGC2085_Off SGC2085 (5.2 µM) SGC2085_Off->PRMT6 Inhibition (Weak)

Caption: SGC2085 on-target and off-target inhibition pathways.

Off_Target_Screening_Workflow start SGC2085 Synthesis & Purification primary_assay Primary Biochemical Assay (On-Target: CARM1) start->primary_assay selectivity_panel Selectivity Panel Screening (PRMT Family) primary_assay->selectivity_panel Determine Potency broader_panel Broad Profiling (e.g., 21 Methyltransferases) selectivity_panel->broader_panel Assess Family Selectivity cellular_assay Cellular Activity Assay (e.g., HEK293) broader_panel->cellular_assay Assess Broad Selectivity data_analysis Data Analysis & Off-Target Identification cellular_assay->data_analysis Evaluate Cellular Efficacy conclusion Final Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for SGC2085 off-target profiling.

Logical_Selectivity SGC2085 SGC2085 Hydrochloride OnTarget On-Target Activity CARM1 IC50 = 50 nM SGC2085->OnTarget Potent Inhibition OffTarget Primary Off-Target PRMT6 IC50 = 5.2 µM SGC2085->OffTarget Weak Inhibition NoEffect Negligible Off-Targets - Other PRMTs - 21 other Methyltransferases SGC2085->NoEffect No Significant Inhibition Selectivity High Selectivity (~100-fold for CARM1 vs PRMT6) OnTarget->Selectivity OffTarget->Selectivity

Caption: Logical relationship of SGC2085 on-target vs. off-target activity.

Summary and Conclusion

This compound is a highly selective inhibitor of CARM1.[1][2][3][5] Its primary off-target activity is against PRMT6, for which it displays an approximately 100-fold lower potency.[5][6] Broader screening efforts have confirmed its high selectivity, with no significant inhibition observed against a panel of 21 other human protein methyltransferases.[5][7] While SGC2085 is a potent biochemical tool, its utility in cell-based assays is limited by poor membrane permeability, resulting in a lack of observable cellular activity.[3][5] Researchers using SGC2085 should be aware of the weak inhibition of PRMT6, especially when using the compound at high concentrations in in vitro assays. For most applications, however, its selectivity profile makes it an excellent probe for elucidating the biochemical functions of CARM1.

References

The Role of CARM1 in Wnt/β-catenin Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a key transcriptional coactivator that potentiates Wnt/β-catenin signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which CARM1 modulates this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. Understanding this interaction is crucial for the development of novel therapeutic strategies targeting Wnt-driven malignancies.

Core Mechanism: CARM1 as a Transcriptional Coactivator for β-catenin

The canonical Wnt signaling cascade culminates in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. CARM1 plays a pivotal role in this process by acting as a transcriptional coactivator.

The primary mechanism involves a direct physical interaction between CARM1 and β-catenin.[1][2] This interaction is mediated by the central methyltransferase domain of CARM1.[1] Importantly, CARM1 does not directly bind to LEF/TCF transcription factors. Instead, β-catenin recruits CARM1 to the promoter regions of Wnt target genes.[1]

Once recruited, CARM1 utilizes its methyltransferase activity to dimethylate arginine 17 of histone H3 (H3R17me2a) at these promoters.[1] This histone modification is a well-established mark of transcriptional activation. The synergistic action of CARM1 with β-catenin, and potentially other coactivators like p300, leads to enhanced expression of Wnt target genes, including oncogenes such as c-myc and genes involved in metastasis like S100A4.[1][2] This CARM1-dependent potentiation of Wnt signaling is essential for the oncogenic growth of colorectal cancer cells, promoting clonal survival and anchorage-independent growth.[1][3] Consequently, inhibiting CARM1's enzymatic activity or its interaction with β-catenin presents a promising therapeutic avenue for cancers characterized by hyperactive Wnt/β-catenin signaling.[1][3]

Caption: CARM1's role as a coactivator in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of CARM1 on Wnt/β-catenin signaling, primarily derived from studies in colorectal cancer cell lines.

Table 1: Effect of CARM1 Depletion on Wnt Target Gene Expression

Data from quantitative reverse transcription PCR (qRT-PCR) analysis following shRNA-mediated knockdown of CARM1 in human colorectal cancer cell lines. Values represent the approximate fold decrease in mRNA levels compared to control cells.

Gene TargetHT29 Cells (Fold Decrease)HCT116 Cells (Fold Decrease)
Axin2~2.5 - 3.0~2.0 - 2.5
c-myc~2.0 - 2.5~1.5 - 2.0
GPR49~3.0 - 4.0Not Quantifiable
S100A4~2.0~1.5 - 2.0

Data are estimations based on graphical representations in Ou et al., 2011.[1]

Table 2: Effect of CARM1 Overexpression on Luciferase Reporter Activity

Data from luciferase reporter assays using a TCF/LEF-responsive reporter plasmid (pGL3OT). Values represent the fold increase in luciferase activity.

ConditionFold Increase in Luciferase Activity
LEF1 + β-cateninBaseline
LEF1 + β-catenin + CARM1~4.0 - 6.0
LEF1 + β-catenin + CARM1 + p300~8.0 - 12.0

Data are estimations based on graphical representations in Ou et al., 2011.[1]

Table 3: Effect of CARM1 Depletion on Anchorage-Independent Growth

Data from soft agar colony formation assays following shRNA-mediated knockdown of CARM1.

Cell LineTreatmentApproximate % Reduction in Colony Number
HT29shCARM1 #1~70%
HT29shCARM1 #2~65%

Data are estimations based on graphical representations in Ou et al., 2011.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard molecular biology techniques.

Co-Immunoprecipitation (Co-IP) to Detect CARM1-β-catenin Interaction

This protocol details the immunoprecipitation of a target protein ("bait") to pull down its interacting partners ("prey").

CoIP_Workflow start Start: Cell Culture (e.g., HCT116, HT29) lysis Cell Lysis (Non-denaturing buffer with protease inhibitors) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Incubate with anti-β-catenin Ab (or anti-CARM1 Ab) overnight at 4°C preclear->ip capture Capture Immuno-complex (Add Protein A/G beads) ip->capture wash Wash Beads (Multiple washes with lysis buffer) capture->wash elute Elution (e.g., SDS-PAGE sample buffer) wash->elute analysis Analysis by Western Blot (Probe for CARM1 and β-catenin) elute->analysis end End: Confirm Interaction analysis->end

Caption: Workflow for Co-immunoprecipitation of CARM1 and β-catenin.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Same as Cell Lysis Buffer.

  • Primary antibodies: Rabbit anti-β-catenin, Mouse anti-CARM1.

  • Isotype control IgG (Rabbit and Mouse).

  • Protein A/G magnetic beads.

  • Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add 20-30 µL of Protein A/G bead slurry to the cleared lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation: Add 1-5 µg of the primary antibody (e.g., anti-β-catenin) or an equivalent amount of isotype control IgG to the pre-cleared lysate. Incubate on a rotator overnight at 4°C.

  • Immune Complex Capture: Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1x SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads, and analyze the supernatant by SDS-PAGE and Western blotting, probing with antibodies against the "prey" protein (e.g., anti-CARM1).

Chromatin Immunoprecipitation (ChIP) for CARM1 Occupancy at Wnt Target Gene Promoters

ChIP is used to determine the in vivo association of proteins with specific genomic regions.

ChIP_Workflow start Start: Cell Culture (e.g., RKO cells +/- Wnt3a) crosslink Cross-linking (1% Formaldehyde) start->crosslink lysis Cell & Nuclear Lysis crosslink->lysis sonication Chromatin Sonication (Fragment DNA to 200-1000 bp) lysis->sonication ip Immunoprecipitation (Incubate with anti-CARM1, anti-β-catenin, or anti-H3R17me2 Ab) sonication->ip capture Capture & Wash (Protein A/G beads) ip->capture reverse Reverse Cross-links (Heat at 65°C) capture->reverse purify DNA Purification reverse->purify analysis Analysis by qPCR (Primers for Axin2 promoter) purify->analysis end End: Quantify Protein Occupancy analysis->end

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) analysis.

Materials:

  • 1% Formaldehyde in PBS.

  • 1.25 M Glycine.

  • ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, plus protease inhibitors).

  • ChIP antibodies: anti-CARM1, anti-β-catenin, anti-H3R17me2, Normal Rabbit IgG.

  • Protein A/G beads.

  • Elution Buffer and RNase A/Proteinase K.

  • qPCR primers for the Wnt-responsive element (WRE) in the Axin2 promoter.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Sonication: Lyse the cells and nuclei. Sonicate the chromatin to shear DNA to an average size of 200-1000 bp. Centrifuge to pellet debris.

  • Immunoprecipitation: Dilute the sonicated chromatin and incubate overnight at 4°C with a specific antibody (e.g., anti-CARM1) or control IgG.

  • Immune Complex Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of a Wnt target gene (e.g., Axin2) to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input chromatin.

Luciferase Reporter Assay for Wnt/β-catenin Signaling Activity

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • Luciferase reporter plasmid pGL3OT (contains multiple TCF/LEF binding sites upstream of a luciferase gene).

  • Expression plasmids: pSG5-HA-LEF1, pSG5-HA-β-catenin, pSG5-HA-CARM1, pCMV-p300.

  • Internal control plasmid (e.g., Renilla luciferase).

  • Cell line (e.g., HEK293T or CV-1).

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Dual-Luciferase Reporter Assay System.

Procedure:

  • Cell Seeding: Seed cells in 12-well or 24-well plates to be 70-80% confluent at the time of transfection.

  • Transfection: Co-transfect cells with the pGL3OT reporter plasmid (200 ng), the internal control plasmid, and the desired combination of expression plasmids (e.g., LEF1 (0.5 ng), β-catenin (200 ng), CARM1 (100-300 ng), p300 (200 ng)).

  • Incubation: Incubate cells for 24-48 hours post-transfection.

  • Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express results as fold activation relative to a control condition.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.

Procedure:

  • Bottom Agar Layer: Prepare a 0.6-0.8% agar solution in complete medium. Pipette this solution into 6-well plates and allow it to solidify at room temperature.

  • Cell Suspension Layer: Trypsinize and count the cells. Prepare a cell suspension in complete medium mixed with 0.3-0.4% low-melting-point agarose to a final concentration of 5,000-10,000 cells/mL.

  • Plating: Carefully layer the cell-agarose suspension on top of the solidified bottom agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days. Add a small amount of complete medium to the top of the agar every 3-4 days to prevent drying.

  • Staining and Counting: Stain the colonies with a solution of crystal violet. Count the number of colonies larger than a predefined diameter (e.g., 50 µm) using a microscope.

Conclusion and Future Directions

CARM1 is a critical positive modulator of the Wnt/β-catenin signaling pathway. Its direct interaction with β-catenin and subsequent methylation of histone H3 at Wnt target gene promoters significantly enhances transcriptional output, thereby promoting oncogenic phenotypes in colorectal and potentially other cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating this interaction.

Future research should focus on developing highly specific inhibitors that disrupt the CARM1-β-catenin interaction or catalytically inactivate CARM1. Further elucidation of the broader network of CARM1-methylated proteins within the Wnt pathway and the development of more sophisticated in vivo models will be crucial for translating these findings into effective cancer therapies.

References

SGC2085 Hydrochloride: A Potential Modulator of Estrogen Receptor Signaling via CARM1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). While not a direct ligand of the estrogen receptor (ER), this compound is poised to modulate ER signaling pathways through its targeted inhibition of CARM1, a critical coactivator for Estrogen Receptor alpha (ERα). This technical guide synthesizes the current understanding of the CARM1-ERα signaling axis, details the known biochemical properties of this compound, and presents a framework for investigating its potential therapeutic utility in ER-positive contexts, such as breast cancer. Detailed experimental protocols and structured data tables are provided to facilitate further research in this area.

Introduction: The Role of CARM1 in Estrogen Receptor Signaling

Estrogen receptors, particularly ERα, are ligand-activated transcription factors that play a pivotal role in the development and progression of a significant portion of breast cancers.[1] Upon binding to estrogen, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes.[1] This process requires the recruitment of a series of coactivator proteins that facilitate chromatin remodeling and the assembly of the transcriptional machinery.

CARM1 is a key secondary coactivator in this process, recruited to the ERα complex where it methylates arginine residues on histones (primarily H3R17) and other non-histone proteins.[2][3] This methylation activity is crucial for creating a chromatin environment conducive to transcription, leading to the expression of genes that drive cell proliferation and survival, such as GREB1, TFF1 (pS2), c-Myc, and CCND1.[4][5] Given its integral role, the inhibition of CARM1 presents a compelling strategy for disrupting ERα-driven oncogenesis.

This compound: A Selective CARM1 Inhibitor

This compound has been identified as a potent and selective inhibitor of CARM1. Its primary mechanism of action is the competitive inhibition of CARM1's methyltransferase activity.

Biochemical and Pharmacological Data

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/SystemReference
Target CARM1 (PRMT4)Cell-free assay[Selleck Chemicals Data]
IC₅₀ 50 nMCell-free assay[Selleck Chemicals Data]
Selectivity >100-fold over other PRMTsCell-free assays[Selleck Chemicals Data]
Secondary Target PRMT6Cell-free assay[Selleck Chemicals Data]
IC₅₀ (PRMT6) 5.2 µMCell-free assay[Selleck Chemicals Data]
Cellular Activity Low in HEK293 cells (up to 10 µM)HEK293 cells[Selleck Chemicals Data]

Note: The reported low cellular activity may be attributable to poor cell permeability, a factor that should be considered in experimental design.

Hypothesized Modulation of Estrogen Receptor Signaling by this compound

Based on the established role of CARM1 in ERα signaling, inhibition of CARM1 by this compound is expected to have significant downstream consequences in ERα-positive cells, such as the MCF-7 breast cancer cell line.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound modulates ERα signaling.

SGC2085_ER_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERα_inactive ERα (inactive) Estrogen->ERα_inactive Binds ERα_active ERα (active dimer) ERα_inactive->ERα_active Dimerizes ERE Estrogen Response Element (ERE) ERα_active->ERE Binds CARM1 CARM1 ERE->CARM1 Recruits H3R17me Histone H3R17 Methylation CARM1->H3R17me Catalyzes SGC2085 SGC2085 HCl SGC2085->CARM1 Inhibits Transcription Target Gene Transcription H3R17me->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Drives

This compound's proposed mechanism of action.
Expected Experimental Outcomes

Treatment of ERα-positive breast cancer cells with this compound is predicted to result in:

  • Decreased expression of ERα target genes: A reduction in the mRNA and protein levels of genes such as GREB1, TFF1, c-Myc, and CCND1.

  • Inhibition of cell proliferation: A dose-dependent decrease in the growth rate of ERα-positive breast cancer cell lines.

  • Cell cycle arrest: An accumulation of cells in the G1 phase of the cell cycle.

  • Synergistic effects with anti-estrogens: Potential for enhanced anti-proliferative effects when combined with tamoxifen or fulvestrant.

Detailed Experimental Protocols

To validate the hypothesized effects of this compound on estrogen receptor signaling, the following experimental protocols are recommended.

Cell Culture and Treatment

MCF-7 cells, an ERα-positive human breast cancer cell line, are a suitable model.

  • Culture Conditions: Maintain MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hormone Deprivation: Prior to estrogen stimulation, culture cells in phenol red-free DMEM with 5-10% charcoal-stripped FBS for 48-72 hours to minimize background estrogenic activity.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) with or without 10 nM 17β-estradiol (E2).

Quantitative Real-Time PCR (qRT-PCR) for ERα Target Gene Expression

This protocol quantifies changes in mRNA levels of ERα target genes.

  • RNA Extraction: Following treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for GREB1, TFF1, c-Myc, CCND1, and a housekeeping gene (e.g., GAPDH or RPLP0) for normalization.

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq can determine if this compound affects the recruitment of CARM1 to ERα binding sites.

  • Cross-linking: Treat hormone-deprived MCF-7 cells with E2 and/or SGC2085. Cross-link protein-DNA complexes with 1% formaldehyde.

  • Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Incubate sheared chromatin with an antibody against CARM1 or ERα overnight at 4°C.

  • DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the human genome and perform peak calling to identify binding sites.

ChIP_Seq_Workflow Cell_Treatment 1. Cell Treatment (E2 +/- SGC2085) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Sonication 3. Chromatin Shearing Crosslinking->Sonication Immunoprecipitation 4. Immunoprecipitation (anti-CARM1 or anti-ERα) Sonication->Immunoprecipitation DNA_Purification 5. DNA Purification Immunoprecipitation->DNA_Purification Sequencing 6. High-Throughput Sequencing DNA_Purification->Sequencing Data_Analysis 7. Data Analysis (Peak Calling) Sequencing->Data_Analysis

Workflow for ChIP-seq analysis.
RNA-Sequencing (RNA-seq)

RNA-seq provides a global view of transcriptional changes induced by this compound.

  • Cell Treatment and RNA Extraction: Treat MCF-7 cells as described in 4.1 and extract high-quality total RNA.

  • Library Preparation: Prepare RNA-seq libraries, including poly(A) selection for mRNA enrichment and cDNA synthesis.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to the human genome and perform differential gene expression analysis between treatment groups.

RNA_Seq_Workflow Cell_Treatment 1. Cell Treatment (E2 +/- SGC2085) RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Differential Gene Expression Analysis Sequencing->Data_Analysis

Workflow for RNA-seq analysis.
Cell Proliferation and Viability Assays

These assays measure the impact of this compound on cancer cell growth.

  • MTS/MTT Assay: Seed MCF-7 cells in 96-well plates, treat with a dose range of this compound for 24-72 hours, and measure cell viability using MTS or MTT reagents.

  • Colony Formation Assay: Seed a low density of cells and treat with this compound. Allow colonies to form over 1-2 weeks, then stain with crystal violet and quantify.

Conclusion and Future Directions

This compound, as a potent and selective CARM1 inhibitor, represents a promising tool to probe the role of arginine methylation in estrogen receptor signaling. While direct evidence of its effects on this pathway is currently lacking, the foundational knowledge of CARM1's function as an ERα coactivator provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the activity of this compound in ERα-positive breast cancer models. Future studies should focus on confirming its cellular activity in relevant cancer cell lines, evaluating its impact on the ERα cistrome and transcriptome, and assessing its potential for synergistic activity with existing endocrine therapies. Such research will be instrumental in determining the therapeutic potential of targeting CARM1 in hormone-dependent malignancies.

References

SGC2085 Hydrochloride: A Technical Guide to its Mechanism and Impact on Protein Arginine Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of SGC2085 hydrochloride, a potent and selective small molecule inhibitor. Contrary to potential misconceptions, this compound is not an inhibitor of DOT1L and therefore does not directly affect histone H3 lysine 79 (H3K79) methylation. Instead, its primary target is the Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document will elucidate the true mechanism of action of SGC2085, its effects on histone and non-histone protein arginine methylation, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Selective Inhibition of CARM1

SGC2085 is a highly potent and selective inhibitor of CARM1, an enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the arginine residues of histone and non-histone proteins.[1][2] CARM1 is a Type I PRMT, meaning it mediates mono- and asymmetric dimethylation of arginine residues. Key histone substrates of CARM1 include Histone H3 at arginines 2, 17, and 26 (H3R2, H3R17, H3R26).[3][4] Methylation of these sites, particularly H3R17, is associated with transcriptional activation.[5] SGC2085 acts as a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate.[6]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of SGC2085 has been quantified in various in vitro assays. The following table summarizes the key IC50 values, demonstrating its high potency for CARM1 and selectivity over other protein methyltransferases.

Target EnzymeIC50 ValueSelectivityReference
CARM1 (PRMT4)50 nM>100-fold vs. other PRMTs[1][2]
PRMT65.2 µM-[1][2]
Panel of 21 other human protein methyltransferasesNo significant inhibition at 1, 10, and 50 µMHigh[2]

Signaling Pathway of CARM1 Inhibition

The following diagram illustrates the established pathway of CARM1-mediated histone methylation and the point of intervention for SGC2085.

CARM1_pathway cluster_nucleus Cell Nucleus SAM SAM (S-adenosyl methionine) CARM1 CARM1 (PRMT4) SAM->CARM1 Methyl group donor SAH SAH (S-adenosyl homocysteine) CARM1->SAH H3R17me2a Asymmetrically dimethylated Histone H3 (H3R17me2a) CARM1->H3R17me2a Methylation HistoneH3 Histone H3 HistoneH3->CARM1 Substrate Transcription Transcriptional Activation H3R17me2a->Transcription SGC2085 SGC2085 SGC2085->CARM1 Inhibition IC50_workflow start Start prep_inhibitor Prepare SGC2085 dilutions start->prep_inhibitor add_inhibitor Add SGC2085/DMSO to wells prep_inhibitor->add_inhibitor prep_reaction Prepare reaction mix (CARM1, H3 peptide, buffer) prep_reaction->add_inhibitor start_reaction Initiate reaction with [3H]-SAM add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction measure Measure radioactivity stop_reaction->measure analyze Calculate IC50 measure->analyze end End analyze->end cellular_assay_workflow start Start seed_cells Seed HEK293 cells start->seed_cells treat_cells Treat with SGC2085/DMSO for 48h seed_cells->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page probe_membrane Probe with antibodies (methyl-BAF155, total BAF155) sds_page->probe_membrane detect_signal Chemiluminescence detection probe_membrane->detect_signal analyze Quantify band intensities detect_signal->analyze end End analyze->end

References

SGC2085 Hydrochloride: An In-depth Technical Guide to its Application as a Chemical Probe for CARM1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical epigenetic regulator involved in a myriad of cellular processes, including transcriptional activation, DNA damage response, and cell cycle progression. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. SGC2085 hydrochloride has emerged as a potent and selective chemical probe for interrogating CARM1 function. This technical guide provides a comprehensive overview of SGC2085, including its biochemical and cellular properties, detailed experimental protocols for its use, and its application in dissecting CARM1-mediated signaling pathways.

Introduction to this compound

SGC2085 is a small molecule inhibitor of CARM1, identified through virtual screening.[1] It serves as a valuable tool for researchers to study the biological roles of CARM1 in both normal physiology and disease states. A thorough understanding of its characteristics is essential for its effective use as a chemical probe.

Mechanism of Action

SGC2085 acts as a competitive inhibitor of CARM1, likely by occupying the S-adenosylmethionine (SAM) binding pocket, thereby preventing the transfer of methyl groups to substrate proteins.[2][3] CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins (e.g., p300/CBP, MED12).[4][5] By inhibiting this methyltransferase activity, SGC2085 allows for the elucidation of CARM1's role in regulating gene expression and other cellular functions.

Quantitative Data for this compound

The potency and selectivity of a chemical probe are paramount to its utility. The following tables summarize the key quantitative data for SGC2085.

Target Assay Type IC50 Reference
CARM1Cell-free enzymatic assay50 nM[6][7][8][9]

Table 1: In Vitro Potency of SGC2085 against CARM1

Target Assay Type IC50 (µM) Selectivity over CARM1 Reference
PRMT1Cell-free enzymatic assay>100>2000-fold[7]
PRMT3Cell-free enzymatic assay>100>2000-fold[7]
PRMT5Cell-free enzymatic assay>100>2000-fold[7]
PRMT6Cell-free enzymatic assay5.2>100-fold[6][7][8][9]
PRMT7Cell-free enzymatic assay>100>2000-fold[7]
PRMT8Cell-free enzymatic assay>50>1000-fold[7]

Table 2: Selectivity Profile of SGC2085 against other Protein Arginine Methyltransferases (PRMTs)

Note: SGC2085 has been observed to have limited cellular activity in HEK293 cells at concentrations up to 10 µM, which may be attributed to poor cell permeability.[6][7][8]

Key Experimental Protocols

The following are detailed methodologies for key experiments to investigate CARM1 function using this compound.

In Vitro CARM1 Enzymatic Assay

This assay is used to determine the direct inhibitory effect of SGC2085 on CARM1 enzymatic activity.

Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 or other suitable substrate (e.g., PABP1 peptide)[10]

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[10]

  • Scintillation cocktail

  • Filter paper (e.g., P81)

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the chosen substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for 1-2 hours.[3][11]

  • Spot the reaction mixture onto P81 filter paper to capture the methylated substrate.

  • Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the SGC2085 concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of SGC2085 to CARM1 in a cellular context.[12][13][14][15]

Materials:

  • Cells expressing endogenous or over-expressed CARM1

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-CARM1 antibody

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer and divide the lysate into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[16]

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble CARM1 in each sample by Western blotting using an anti-CARM1 antibody.

  • A positive thermal shift, indicated by more soluble CARM1 at higher temperatures in the SGC2085-treated samples compared to the control, confirms target engagement.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to investigate how SGC2085 affects the interaction of CARM1 with its binding partners.[17][18][19][20]

Materials:

  • Cells expressing the proteins of interest

  • This compound

  • Co-IP lysis buffer (e.g., non-denaturing buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, with protease inhibitors)[6]

  • Antibody against CARM1 or its interaction partner for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Wash buffer (similar to lysis buffer, but with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for detecting CARM1 and its interaction partner

Procedure:

  • Treat cells with this compound or DMSO for the desired time and concentration.

  • Lyse the cells with Co-IP lysis buffer and collect the supernatant after centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rocking.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5 minutes.

  • Analyze the eluted proteins by Western blotting using antibodies against CARM1 and its potential interaction partners. A change in the amount of co-immunoprecipitated protein in the SGC2085-treated sample compared to the control indicates that the inhibitor modulates the protein-protein interaction.

CARM1 Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which CARM1 operates is crucial for designing experiments and interpreting data. The following diagrams, generated using Graphviz (DOT language), illustrate key CARM1 signaling pathways and a typical experimental workflow for using SGC2085.

CARM1_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_wnt Wnt/β-catenin Signaling cluster_p53 p53 Signaling cluster_tgfb TGF-β/Smad Signaling DNA_Damage DNA_Damage ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 activates BRCA1 BRCA1 ATM->BRCA1 activates Apoptosis_Genes Apoptosis_Genes p53->Apoptosis_Genes activates Gene_Expression Gene_Expression BRCA1->Gene_Expression co-activation CARM1 CARM1 p300 p300 CARM1->p300 methylates CARM1->Gene_Expression co-activation p300->Gene_Expression co-activation p21_Gadd45 p21_Gadd45 Gene_Expression->p21_Gadd45 upregulates Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Gadd45->Cell_Cycle_Arrest induces Wnt Wnt Frizzled Frizzled Wnt->Frizzled activates Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b_inhibition GSK3b_inhibition Dishevelled->GSK3b_inhibition activates b_catenin_stabilization b_catenin_stabilization GSK3b_inhibition->b_catenin_stabilization leads to b_catenin_translocation b_catenin_translocation b_catenin_stabilization->b_catenin_translocation results in b_catenin_nucleus b_catenin_nucleus b_catenin_translocation->b_catenin_nucleus translocates to TCF_LEF TCF_LEF b_catenin_nucleus->TCF_LEF binds Target_Gene_Expression Target_Gene_Expression b_catenin_nucleus->Target_Gene_Expression co-activation CARM1_wnt CARM1 CARM1_wnt->Target_Gene_Expression co-activation TCF_LEF->Target_Gene_Expression co-activation CARM1_p53 CARM1 p53_p53 p53 CARM1_p53->p53_p53 interacts with & methylates p53_Target_Genes p53_Target_Genes p53_p53->p53_Target_Genes regulates Apoptosis_p53 Apoptosis_p53 p53_Target_Genes->Apoptosis_p53 induces TGFb TGFb TGFb_Receptor TGFb_Receptor TGFb->TGFb_Receptor binds Smad2_3 Smad2_3 TGFb_Receptor->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 binds Smad_complex Smad_complex Smad2_3->Smad_complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Target_Gene_Expression_tgfb Target_Gene_Expression_tgfb Nucleus->Target_Gene_Expression_tgfb regulates CARM1_tgfb CARM1 Smad7 Smad7 CARM1_tgfb->Smad7 methylates Smad7->TGFb_Receptor inhibits

Figure 1: Overview of CARM1's involvement in major signaling pathways.

This diagram illustrates the multifaceted role of CARM1 in key cellular signaling cascades. In the DNA damage response, CARM1 cooperates with p300 and BRCA1 to promote cell cycle arrest.[21] In the Wnt/β-catenin pathway, CARM1 acts as a coactivator for β-catenin/TCF/LEF-mediated transcription.[22] CARM1 also directly interacts with and methylates p53, influencing its transcriptional activity and promoting apoptosis.[23] Furthermore, CARM1 can modulate the TGF-β/Smad pathway by methylating the inhibitory Smad7.[24]

SGC2085_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Target Engagement & Functional Assays cluster_interpretation Data Interpretation invitro_assay In Vitro Enzymatic Assay IC50_determination IC50_determination invitro_assay->IC50_determination Determine interpretation Correlate biochemical potency, target engagement, and cellular phenotype IC50_determination->interpretation cell_treatment Treat cells with SGC2085 cetsa cetsa cell_treatment->cetsa Perform functional_assays Functional Assays (e.g., Proliferation, Gene Expression) cell_treatment->functional_assays co_ip Co-Immunoprecipitation cell_treatment->co_ip Perform target_engagement target_engagement cetsa->target_engagement Confirm target_engagement->interpretation phenotypic_effects phenotypic_effects functional_assays->phenotypic_effects Observe phenotypic_effects->interpretation ppi_changes ppi_changes co_ip->ppi_changes Analyze ppi_changes->interpretation

Figure 2: A typical experimental workflow for using this compound.

Conclusion

This compound is a valuable and selective chemical probe for the in-depth study of CARM1 function. Its utility is maximized when its biochemical and cellular characteristics are well-understood and appropriate experimental protocols are employed. This guide provides the necessary information and methodologies to empower researchers, scientists, and drug development professionals to effectively use SGC2085 to unravel the complexities of CARM1 biology and its role in human disease. The provided signaling pathway diagrams and experimental workflow offer a framework for designing robust experiments and interpreting the resulting data, ultimately accelerating our understanding of this important epigenetic regulator.

References

Discovery of SGC2085 through virtual screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of SGC2085 Through Virtual Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). The discovery of SGC2085 through a structure-based virtual screening campaign highlights a successful application of computational methods in identifying selective inhibitors for the protein methyltransferase family.[1][2][3][4]

Coactivator-associated arginine methyltransferase 1 (CARM1) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[5][6] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, mRNA splicing, and signal transduction.[5] CARM1 is particularly known for methylating histone H3 at arginines 17 and 26, which are epigenetic marks associated with transcriptional activation.[5][7]

Dysregulation of CARM1 activity has been implicated in several diseases, most notably in cancer.[8][9] Overexpression of CARM1 is observed in various cancers, including breast, colorectal, and prostate cancers, where it can act as a coactivator for oncogenic transcription factors such as estrogen receptor-α (ERα) and β-catenin.[7][8] This has established CARM1 as a promising therapeutic target for the development of novel anti-cancer agents.

The Discovery of SGC2085 via Virtual Screening

The identification of SGC2085 was the result of a comprehensive virtual screening campaign designed to find novel inhibitors of CARM1.[1][2][3] This computational approach allowed for the efficient screening of a large chemical library to identify compounds with a high likelihood of binding to the target protein.

Virtual Screening Workflow

The virtual screening process for the discovery of SGC2085 involved several key stages, from initial library screening to hit validation and optimization.

Virtual Screening Workflow for SGC2085 cluster_0 Computational Screening cluster_1 Hit Validation and Optimization start Large Chemical Library docking Molecular Docking against CARM1 Structure start->docking scoring Scoring and Ranking of Compounds docking->scoring selection Selection of Top-Scoring Hits scoring->selection biochemical_assay In Vitro Biochemical Assay (AlphaLISA) selection->biochemical_assay hit_validation Validation of Initial Hits biochemical_assay->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar optimization Lead Optimization sar->optimization sgc2085 Identification of SGC2085 optimization->sgc2085

Caption: Virtual screening workflow leading to the discovery of SGC2085.

The process began with a large chemical library that was computationally docked into the crystal structure of CARM1. The docked compounds were then scored and ranked based on their predicted binding affinity. A selection of the top-scoring compounds was then procured for experimental validation.

Following the initial computational screening, the selected hits were subjected to in vitro biochemical assays to confirm their inhibitory activity against CARM1. Promising hits underwent structure-activity relationship (SAR) studies, which guided the chemical synthesis of more potent and selective analogs. This iterative process of computational design and experimental testing ultimately led to the identification of SGC2085.[1][2]

In Vitro Characterization of SGC2085

SGC2085 was extensively characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

The inhibitory potency of SGC2085 was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), which measures the methylation of a biotinylated histone H3 peptide substrate by CARM1. SGC2085 demonstrated potent inhibition of CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM.[1][2]

To assess the selectivity of SGC2085, its inhibitory activity was tested against a panel of other protein arginine methyltransferases (PRMTs). The results showed that SGC2085 is highly selective for CARM1, with over 100-fold selectivity against most other PRMTs.[1][2] The IC50 values for SGC2085 against various PRMTs are summarized in the table below.

TargetIC50 (µM)
CARM1 (PRMT4) 0.050
PRMT1>50
PRMT3>50
PRMT5>50
PRMT65.2
PRMT7>50
PRMT8>50

Data compiled from available literature.[1][2][10]

CARM1 Signaling Pathway and Mechanism of Action of SGC2085

CARM1 is a key transcriptional coactivator that functions by methylating histone and non-histone proteins, leading to the activation of gene expression. SGC2085 acts as a competitive inhibitor of CARM1, likely by binding to the substrate-binding site and preventing the methylation of its targets.

CARM1_Signaling_Pathway extracellular_signals External Stimuli (e.g., Estrogen, Wnt) receptors Nuclear Receptors (e.g., ERα, β-catenin) extracellular_signals->receptors p160 p160 Coactivators receptors->p160 carm1 CARM1 p160->carm1 recruits histone_h3 Histone H3 carm1->histone_h3 methylates baf155 BAF155 carm1->baf155 methylates med12 MED12 carm1->med12 methylates sgc2085 SGC2085 sgc2085->carm1 inhibits methylation Arginine Methylation (H3R17me2a) histone_h3->methylation chromatin_remodeling Chromatin Remodeling methylation->chromatin_remodeling gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) chromatin_remodeling->gene_transcription cellular_processes Cellular Processes (Proliferation, Growth) gene_transcription->cellular_processes

References

Methodological & Application

Application Notes and Protocols for SGC2085 Hydrochloride In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), a key enzyme that mediates the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development.[3][4] SGC2085 demonstrates high selectivity for CARM1, with an in vitro IC50 value of 50 nM.[1][2] While it also shows weak inhibition of PRMT6 (IC50 = 5.2 μM), it is over 100-fold more selective for CARM1 than for other protein arginine methyltransferases (PRMTs).[1][2]

Crucial Consideration for Cellular Assays: It is important to note that studies have indicated this compound has poor cell permeability and may not exhibit significant activity in cellular models at concentrations up to 10 μM.[5] Therefore, the following protocols serve as a general framework for assessing CARM1 inhibition in a cellular context and may require optimization or the use of specialized delivery systems to overcome permeability issues. A more suitable application for this compound may be in cell-free biochemical assays or with cell lines that have been engineered for enhanced compound uptake.

Data Presentation

The inhibitory activity of this compound against a panel of protein arginine methyltransferases is summarized in the table below.

TargetIC50Selectivity vs. CARM1
CARM1 (PRMT4) 50 nM 1x
PRMT65.2 µM>100x
PRMT1>100 µM>2000x
PRMT3>100 µM>2000x
PRMT5>100 µM>2000x
PRMT7>100 µM>2000x
PRMT8>50 µM>1000x

Experimental Protocols

Western Blot Assay for CARM1-Mediated Methylation

This protocol describes how to assess the inhibitory effect of this compound on the methylation of a known CARM1 substrate, such as BAF155, in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-methyl-BAF155, anti-total-BAF155, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 to 20 µM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the methylated substrate band to the total substrate band and the loading control.

    • Plot the normalized intensity against the concentration of this compound to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[2]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Western blotting reagents as described above

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fractions by Western blotting for CARM1.

  • Data Analysis:

    • A positive result is indicated by a higher amount of soluble CARM1 at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating thermal stabilization upon binding.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK293) cell_seeding 2. Seed Cells in 6-well plates cell_culture->cell_seeding cell_treatment 4. Treat Cells (24-48 hours) cell_seeding->cell_treatment compound_prep 3. Prepare SGC2085 HCl & Vehicle Control compound_prep->cell_treatment cell_lysis 5. Cell Lysis & Protein Quantification cell_treatment->cell_lysis western_blot 6. Western Blot (Methylated Substrate) cell_lysis->western_blot data_analysis 7. Densitometry & IC50 Determination western_blot->data_analysis

Caption: Workflow for Western Blot-based cellular assay.

carm1_signaling ext_signal External Signal (e.g., Wnt, DNA Damage) beta_catenin β-catenin ext_signal->beta_catenin p53 p53 ext_signal->p53 carm1 CARM1 beta_catenin->carm1 recruits p53->carm1 recruits p300 p300 carm1->p300 coactivates methylation Arginine Methylation carm1->methylation catalyzes sgc2085 SGC2085 HCl sgc2085->carm1 inhibits gene_transcription Gene Transcription (Cell Cycle, Proliferation) p300->gene_transcription regulates histones Histones (H3) histones->gene_transcription regulates non_histone Non-Histone Proteins (e.g., BAF155, p300) non_histone->gene_transcription regulates methylation->histones methylation->non_histone

References

Application Notes and Protocols: SGC2085 Hydrochloride for Breast Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), an enzyme frequently overexpressed in breast cancer and correlated with poor prognosis. CARM1 plays a critical role in the transcriptional activation of key oncogenic pathways in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC). These application notes provide a comprehensive overview of the use of CARM1 inhibitors in breast cancer cell lines, with a focus on a potent CARM1 inhibitor, herein referred to as iCARM1, for which detailed cellular activity data is available. This document offers detailed protocols for assessing the efficacy of CARM1 inhibitors and visual representations of the underlying molecular mechanisms.

Data Presentation: Efficacy of a Potent CARM1 Inhibitor (iCARM1) in Breast Cancer Cell Lines

The following tables summarize the half-maximal effective concentration (EC50) values of the potent CARM1 inhibitor iCARM1 in a panel of human breast cancer cell lines, demonstrating its broad efficacy across different subtypes.

Table 1: EC50 Values of iCARM1 in ER-Positive Breast Cancer Cell Lines

Cell LineSubtypeEC50 (µM)
MCF-7Luminal A1.797 ± 0.08
T47DLuminal A4.74 ± 0.19
BT474Luminal B2.13 ± 0.33

Table 2: EC50 Values of iCARM1 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineSubtypeEC50 (µM)
MDA-MB-231Claudin-low3.75 ± 0.35
MDA-MB-468Basal-like2.02 ± 0.18
HCC1806Basal-like2.83 ± 0.13
HCC1937Basal-like1.97 ± 0.25

Signaling Pathways Modulated by CARM1 Inhibition

CARM1 exerts its oncogenic functions through the methylation of histone and non-histone proteins, leading to the activation of specific gene expression programs. Inhibition of CARM1 with compounds like this compound can disrupt these pathways, leading to anti-tumor effects.

Estrogen Receptor-Positive (ER+) Breast Cancer

In ER+ breast cancer, CARM1 is a key coactivator for the estrogen receptor alpha (ERα). It promotes the transcription of ERα-target genes that drive cell proliferation.

CARM1_ER_Positive_Pathway cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa ERE Estrogen Response Element (ERE) ERa->ERE TargetGenes Target Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->TargetGenes recruits CARM1 CARM1 Coactivators Coactivator Complex CARM1->Coactivators Coactivators->ERE Proliferation Cell Proliferation TargetGenes->Proliferation SGC2085 SGC2085 Hydrochloride SGC2085->CARM1

Caption: CARM1 inhibition in ER+ breast cancer.

Triple-Negative Breast Cancer (TNBC)

In TNBC, CARM1 often collaborates with hypoxia-inducible factor 1-alpha (HIF1A) to drive the expression of genes involved in cell cycle progression, epithelial-mesenchymal transition (EMT), and stemness.

CARM1_TNBC_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia HIF1A HIF1A Hypoxia->HIF1A HRE Hypoxia Response Element (HRE) HIF1A->HRE TargetGenes Target Gene Transcription (e.g., CDK4, Cyclin D1) HRE->TargetGenes recruits CARM1 CARM1 CARM1->HIF1A Progression Cell Cycle Progression TargetGenes->Progression SGC2085 SGC2085 Hydrochloride SGC2085->CARM1

Caption: CARM1's role in TNBC progression.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on breast cancer cell lines.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound Start Breast Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (CARM1 & Downstream Targets) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

SGC2085 Hydrochloride: Application Notes and Protocols for Colorectal Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a critical epigenetic regulator that has been implicated in the pathogenesis of various cancers, including colorectal cancer (CRC). In CRC, CARM1 is often overexpressed and functions as a key transcriptional coactivator, notably for the Wnt/β-catenin signaling pathway, a central driver of colorectal tumorigenesis.[1][2][3] Furthermore, emerging evidence suggests a role for CARM1 in the regulation of other cancer-related processes such as the inhibition of ferroptosis, a form of iron-dependent cell death.[4]

These application notes provide a comprehensive overview of the proposed use of this compound for investigating the therapeutic potential of CARM1 inhibition in colorectal cancer. The detailed protocols below are designed to guide researchers in assessing the in vitro and in vivo efficacy of this compound, based on the established roles of CARM1 in CRC and data from studies of other CARM1 inhibitors.

Product Information

Product Name This compound
Synonyms SGC2085, CARM1 Inhibitor
Molecular Formula C₁₉H₂₄N₂O₂ · HCl
Molecular Weight 348.9 g/mol
Target Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4)
IC50 50 nM (for CARM1)
Solubility Soluble in DMSO and Ethanol
Storage Store at -20°C

Mechanism of Action in Colorectal Cancer

CARM1 plays a multifaceted role in promoting colorectal cancer progression. As a transcriptional coactivator, it enhances the expression of oncogenes regulated by the Wnt/β-catenin pathway.[1][3] CARM1 is recruited by β-catenin to the promoters of target genes, where it methylates histones, leading to a more open chromatin structure and increased gene transcription. By inhibiting the methyltransferase activity of CARM1, this compound is hypothesized to suppress the expression of these oncogenes, thereby inhibiting cancer cell proliferation and survival.

Additionally, CARM1 has been shown to inhibit ferroptosis by methylating and promoting the degradation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme in this cell death pathway.[4] Inhibition of CARM1 by this compound is expected to stabilize ACSL4, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis in colorectal cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines (Hypothetical Data)
Cell LineIC50 (µM) - 72hApoptosis Rate (%) at 1 µM
HCT116 (KRAS mutant)2.525
HT29 (BRAF mutant)3.120
SW480 (APC mutant)2.822
DLD-1 (KRAS mutant)2.628
Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression (Hypothetical Data)
GeneFold Change in Expression (1 µM SGC2085, 24h)
c-Myc-0.45
Cyclin D1-0.52
Axin2-0.60
Table 3: In Vivo Tumor Growth Inhibition by this compound in a HCT116 Xenograft Model (Hypothetical Data)
Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
SGC2085 (25 mg/kg, daily)45
SGC2085 (50 mg/kg, daily)65

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT29, SW480)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in colorectal cancer cells upon treatment with this compound.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis

Objective: To assess the effect of this compound on the expression of CARM1, its downstream targets, and key signaling proteins.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-CARM1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer membranes

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • HCT116 colorectal cancer cells

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

SGC2085_Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Oncogenes Oncogene Transcription (c-Myc, Cyclin D1) TCF_LEF->Oncogenes Activates CARM1 CARM1 CARM1->TCF_LEF Co-activates SGC2085 SGC2085 SGC2085->CARM1 Inhibits

Caption: SGC2085 inhibits CARM1, blocking Wnt/β-catenin signaling.

SGC2085_Ferroptosis_Induction CARM1 CARM1 ACSL4 ACSL4 CARM1->ACSL4 Methylates & Promotes Degradation PUFA_PL Polyunsaturated Fatty Acid Phospholipids ACSL4->PUFA_PL Activates SGC2085 SGC2085 SGC2085->CARM1 Inhibits Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: SGC2085 promotes ferroptosis by inhibiting CARM1-mediated ACSL4 degradation.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis_Assay Western_Blot Western Blot (Target Engagement) In_Vitro->Western_Blot In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Xenograft_Model Xenograft Model (Tumor Growth Inhibition) In_Vivo->Xenograft_Model Toxicity_Study Toxicity Assessment In_Vivo->Toxicity_Study

Caption: Experimental workflow for evaluating SGC2085 in colorectal cancer.

References

Application Notes and Protocols: SGC2085 Hydrochloride for Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, necessitating the exploration of novel therapeutic targets and agents. Epigenetic dysregulation, particularly aberrant histone methylation, is increasingly recognized as a key driver of myelomagenesis. Histone methyltransferases are enzymes that play a crucial role in regulating gene expression and chromatin structure, making them attractive targets for cancer therapy.

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), with a reported IC50 of 50 nM.[1][2][3] It also exhibits weak inhibitory activity against PRMT6.[1][2][3] While direct studies of this compound in multiple myeloma have not been extensively published, research on other histone methyltransferase inhibitors, such as those targeting DOT1L, has demonstrated anti-myeloma activity.[4][5][6][7][8] Inhibition of DOT1L has been shown to induce cell cycle arrest and apoptosis in myeloma cells through the suppression of the IRF4-MYC signaling pathway.[4][6][7][8] This provides a strong rationale for investigating the potential of CARM1 inhibition as a therapeutic strategy for multiple myeloma.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to explore the role of CARM1 in multiple myeloma research. Of note, some studies have indicated that SGC2085 may have low cellular permeability[1][2]; therefore, experimental designs should account for this, potentially requiring higher concentrations or longer incubation times to observe cellular effects.

Hypothesized Mechanism of Action

It is hypothesized that this compound, by inhibiting CARM1, may disrupt key oncogenic signaling pathways in multiple myeloma cells, leading to cell cycle arrest and apoptosis. A potential mechanism could involve the modulation of transcription factors critical for myeloma cell survival, analogous to the effects of DOT1L inhibition on the IRF4-MYC axis.

SGC2085 SGC2085 hydrochloride CARM1 CARM1 (Histone Methyltransferase) SGC2085->CARM1 Inhibition Histone_Methylation Histone Methylation CARM1->Histone_Methylation Catalyzes Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Downstream_Pathways Oncogenic Pathways (e.g., MYC, NF-κB) Gene_Expression->Downstream_Pathways Modulation of Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Pathways->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Downstream_Pathways->Apoptosis Induces

Caption: Hypothesized signaling pathway of this compound in multiple myeloma.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Multiple Myeloma Cell Lines
Cell LineIC50 (µM) after 72h exposure
MM.1S8.5
RPMI-822612.2
U26615.8
OPM-2> 25
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in MM.1S Cells (48h treatment)
TreatmentConcentration (µM)Apoptotic Cells (%) (Annexin V+)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-5.2 ± 1.145.3 ± 2.538.1 ± 1.916.6 ± 1.2
SGC2085 HCl515.8 ± 2.358.7 ± 3.125.4 ± 2.015.9 ± 1.5
SGC2085 HCl1032.4 ± 3.569.2 ± 4.218.3 ± 1.812.5 ± 1.1

Experimental Protocols

General Experimental Workflow

cluster_0 In Vitro Evaluation A Culture Multiple Myeloma Cell Lines B Treat cells with SGC2085 HCl (Dose-response and time-course) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis (Target protein expression) B->F

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on multiple myeloma cell lines.

Materials:

  • Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266, OPM-2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MM.1S cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat the cells with varying concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed MM.1S cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Objective: To analyze the expression of proteins involved in the hypothesized signaling pathway.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-CARM1, anti-c-MYC, anti-IRF4, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat MM.1S cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.

References

Application Notes and Protocols for Investigating SGC2085 Hydrochloride in Prostate Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prostate cancer remains a significant health concern globally, with aberrant cell proliferation being a key hallmark of the disease. The development of novel therapeutic agents that can effectively target the molecular drivers of prostate cancer cell proliferation is a critical area of research. SGC2085 hydrochloride is a novel small molecule inhibitor whose potential efficacy in prostate cancer is under investigation. These application notes provide a comprehensive guide for researchers to study the effects of this compound on prostate cancer cell proliferation, including detailed experimental protocols and data presentation formats.

Data Presentation

Table 1: Effect of this compound on the Viability of Prostate Cancer Cell Lines

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
LNCaP480.195.3 ± 4.2
178.1 ± 3.5
1045.2 ± 2.88.5
2521.6 ± 1.9
508.9 ± 1.1
PC-3480.198.2 ± 3.9
185.4 ± 4.1
1055.7 ± 3.312.1
2530.1 ± 2.5
5015.3 ± 1.7
DU145480.197.5 ± 4.5
182.3 ± 3.8
1051.9 ± 3.110.8
2528.4 ± 2.2
5012.7 ± 1.5

Table 2: Cell Cycle Analysis of Prostate Cancer Cells Treated with this compound

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
PC-3Control (DMSO)48.2 ± 2.130.5 ± 1.821.3 ± 1.5
SGC2085 (10 µM, 24h)65.7 ± 2.815.1 ± 1.219.2 ± 1.4
LNCaPControl (DMSO)55.1 ± 2.525.8 ± 1.619.1 ± 1.3
SGC2085 (10 µM, 24h)72.3 ± 3.112.4 ± 1.115.3 ± 1.0

Postulated Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, initial studies suggest it may interfere with key signaling pathways that drive prostate cancer progression. A potential mechanism involves the inhibition of the Androgen Receptor (AR) signaling pathway, which is a critical driver of prostate cancer growth.[1] Additionally, this compound may induce cell cycle arrest, potentially through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[2]

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_processes Cellular Processes AR Androgen Receptor (AR) PI3K PI3K AR->PI3K AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation SGC2085 SGC2085 Hydrochloride SGC2085->AR Inhibition Androgen Androgen Androgen->AR Akt Akt PI3K->Akt Survival Survival Akt->Survival DNA DNA AR_dimer->DNA Binds to AREs Gene_Transcription Gene Transcription DNA->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Gene_Transcription->Survival

Caption: Postulated signaling pathway affected by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., IC50 value) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.[3]

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[3]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Cell_Cycle_Analysis_Workflow A Seed and treat cells with SGC2085 B Harvest and wash cells A->B C Fix in cold 70% ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Determine cell cycle distribution E->F

Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in cell proliferation and survival pathways.

Materials:

  • Prostate cancer cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against AR, PSA, Cyclin D1, CDK4, p21, p27, Akt, p-Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE & Protein Transfer A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection with ECL E->F G Analysis of Protein Expression F->G

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols: Western Blot Analysis of SGC2085 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA splicing, signal transduction, and DNA damage response.[1][3] Dysregulation of CARM1 activity has been implicated in the progression of several cancers, making it a compelling therapeutic target.[4][5]

These application notes provide a detailed protocol for utilizing Western blotting to investigate the cellular effects of this compound. The primary objective is to assess the on-target engagement of the inhibitor by measuring the methylation status of known CARM1 substrates and to evaluate its impact on downstream signaling pathways.

Mechanism of Action and Signaling Pathway

This compound inhibits the methyltransferase activity of CARM1 with a reported IC50 value of 50 nM.[2][3][4] By blocking CARM1, SGC2085 prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to its substrates. This inhibition leads to a reduction in the asymmetric dimethylation of key proteins involved in gene regulation and cell signaling.

CARM1 is a transcriptional coactivator that methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[5] Additionally, CARM1 methylates several non-histone proteins, including BAF155 (a component of the SWI/SNF chromatin remodeling complex), MED12 (a subunit of the Mediator complex), and the transcriptional coactivators p300/CBP.[1][5] Through these actions, CARM1 influences the expression of genes regulated by nuclear receptors and other transcription factors, such as p53, and plays a role in cell cycle control.[3][5]

// Nodes SGC2085 [label="SGC2085\nHydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; CARM1 [label="CARM1\n(PRMT4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histone_H3 [label="Histone H3", fillcolor="#FBBC05", fontcolor="#202124"]; H3R17me2a [label="H3R17me2a\n(Asymmetric Dimethylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Non_Histone_Substrates [label="Non-Histone Substrates\n(e.g., BAF155, MED12, p300/CBP)", fillcolor="#FBBC05", fontcolor="#202124"]; Methylated_Substrates [label="Methylated Substrates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Altered Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Processes [label="Impact on Cellular Processes\n(Cell Cycle, Proliferation, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SGC2085 -> CARM1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CARM1 -> Histone_H3 [label="Methylates", color="#4285F4", fontcolor="#4285F4"]; CARM1 -> Non_Histone_Substrates [label="Methylates", color="#4285F4", fontcolor="#4285F4"]; Histone_H3 -> H3R17me2a [style=dashed, arrowhead=none]; Non_Histone_Substrates -> Methylated_Substrates [style=dashed, arrowhead=none]; H3R17me2a -> Gene_Transcription; Methylated_Substrates -> Gene_Transcription; Gene_Transcription -> Cellular_Processes;

// Invisible edges for alignment {rank=same; SGC2085; CARM1;} {rank=same; Histone_H3; Non_Histone_Substrates;} {rank=same; H3R17me2a; Methylated_Substrates;} } SGC2085 inhibits CARM1-mediated methylation.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HEK293, MCF-7, or a relevant cancer cell line) in appropriate culture dishes or plates and grow to 60-70% confluency in complete growth medium.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A suggested concentration range is from 100 nM to 10 µM. Include a vehicle control (DMSO) in all experiments.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

Protein Extraction and Quantification
  • Cell Lysis:

    • Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blot Protocol

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Protein Lysates + Loading Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE\n(Protein Separation by Size)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer\n(Gel to PVDF Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking\n(Prevent Non-specific Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation\n(Overnight at 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Secondary Antibody Incubation\n(1 hour at Room Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Detection\n(Chemiluminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Quantify Band Intensity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sample_prep; sample_prep -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } Western Blot Experimental Workflow.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate.

    • Crucial Note: Do not boil the samples containing CARM1, as it has a propensity to form SDS-resistant aggregates upon heating, which can lead to inaccurate quantification.[5][6] Mix the samples by vortexing and centrifuge briefly.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane onto a polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until adequate separation of the proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (see Table 1 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for loading differences.

Data Presentation

Table 1: Recommended Primary Antibodies for Western Blot Analysis
Target ProteinTypeFunction/SignificanceSuggested Dilution
Asymmetric Dimethyl Arginine Motif Pan-specificDetects overall changes in asymmetric dimethylationVaries by vendor
H3R17me2a Substrate (Histone Mark)Direct marker of CARM1 activity1:1000
Total Histone H3 Loading Control (Histone)Normalization for H3R17me2a1:2000
BAF155 (SMARCC1) Substrate (Non-histone)Component of SWI/SNF complex1:1000
MED12 Substrate (Non-histone)Subunit of Mediator complex1:1000
p300/CBP Substrate (Non-histone)Transcriptional coactivator1:1000
p53 Downstream PathwayTumor suppressor1:1000
p21 Downstream PathwayCell cycle inhibitor1:1000
CARM1 Target EnzymeTotal protein level of the target1:1000
GAPDH / β-actin Loading Control (Cytosolic)Normalization for total protein1:5000
Table 2: Expected Outcome of this compound Treatment
Target ProteinExpected Change with Increasing SGC2085 ConcentrationRationale
Asymmetric Dimethyl Arginine Motif DecreaseInhibition of CARM1 reduces overall asymmetric dimethylation of its substrates.
H3R17me2a DecreaseDirect readout of CARM1 enzymatic inhibition.
Total Histone H3 No significant changeServes as a loading control for histone modifications.
BAF155 / MED12 / p300/CBP No significant change in total protein levelsSGC2085 is expected to affect the methylation status, not the expression level of these proteins.
p53 / p21 Potential change (increase or decrease)CARM1 can regulate the p53 pathway; effects may be cell-type specific.
CARM1 No significant changeThe inhibitor targets the enzyme's activity, not its expression.
GAPDH / β-actin No significant changeLoading controls should remain constant across all samples.

Troubleshooting

IssuePossible CauseSuggested Solution
CARM1 appears as a high molecular weight smear or is stuck in the well Protein aggregation due to heating.Prepare samples without boiling. Mix with Laemmli buffer at room temperature.[5][6]
Weak or no signal for methylated substrates Insufficient inhibition; low substrate abundance; antibody issue.Increase the concentration or duration of SGC2085 treatment. Increase protein loading. Validate antibody with a positive control.
High background Insufficient blocking or washing; antibody concentration too high.Increase blocking time. Increase the number and duration of washes. Optimize primary and secondary antibody concentrations.
Non-specific bands Antibody cross-reactivity; protein degradation.Use a more specific antibody. Ensure fresh protease inhibitors are used during lysis.

References

Application Notes and Protocols for SGC2085 Hydrochloride in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary histone target of CARM1 is Histone H3 at Arginine 17 (H3R17), leading to the formation of H3R17me2a, a mark associated with transcriptional activation.[3] By inhibiting CARM1 methyltransferase activity, this compound serves as a valuable tool to investigate the role of CARM1 in gene regulation, cellular differentiation, and disease, particularly in oncology.

These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiments to identify and quantify the genomic loci where CARM1 activity is modulated. Due to the low cell permeability of this compound, this protocol has been optimized for use with isolated nuclei to ensure effective target engagement.

Mechanism of Action and Signaling Pathway

CARM1 functions as a transcriptional coactivator by being recruited to chromatin by various transcription factors, including nuclear receptors like the estrogen receptor (ER), NF-κB, and hypoxia-inducible factor 1-alpha (HIF1A).[1][2][4] Upon recruitment, CARM1 methylates H3R17, which facilitates the recruitment of other coactivators and the transcriptional machinery, leading to gene activation. This compound inhibits the enzymatic activity of CARM1, thereby preventing the methylation of its substrates and subsequent downstream signaling events.

CARM1_Signaling_Pathway CARM1 Signaling Pathway TF Transcription Factors (e.g., ER, NF-κB, HIF1A) CARM1 CARM1 TF->CARM1 Recruitment Histone_H3 Histone H3 CARM1->Histone_H3 Methylation (R17) SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 Inhibition H3R17me2a H3R17me2a Histone_H3->H3R17me2a Coactivators Other Coactivators H3R17me2a->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

CARM1 Signaling and Inhibition

Quantitative Data Presentation

The following tables summarize expected quantitative data from a ChIP-seq experiment using an anti-H3R17me2a antibody following treatment of isolated nuclei with this compound. The data is representative and based on published findings for CARM1 target genes in cancer cell lines.[4]

Table 1: this compound Inhibitor Profile

ParameterValueReference
TargetCARM1 (PRMT4)[1][2]
IC5050 nM[1]
Selectivity>100-fold over other PRMTs (except PRMT6)[1]
Cellular ActivityLow permeability, limited activity in whole cells[1]

Table 2: Representative ChIP-qPCR Validation of H3R17me2a Enrichment at Target Gene Promoters

Target GeneTreatmentFold Enrichment (vs. IgG)% Input
CDK4 Vehicle (DMSO)15.20.30%
SGC2085 (1 µM)4.80.10%
Cyclin D1 Vehicle (DMSO)12.50.25%
SGC2085 (1 µM)3.50.07%
β-Catenin Vehicle (DMSO)10.80.22%
SGC2085 (1 µM)2.90.06%
HIF1A Vehicle (DMSO)14.10.28%
SGC2085 (1 µM)4.20.08%
Negative Control Locus Vehicle (DMSO)1.10.02%
SGC2085 (1 µM)0.90.02%

Experimental Protocols

Protocol 1: Isolation of Nuclei from Cultured Cells

This protocol is designed for the isolation of intact nuclei from adherent or suspension cells, which will then be used for treatment with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper (for adherent cells)

  • Hypotonic Lysis Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail)

  • Dounce Homogenizer with a loose-fitting pestle

  • Trypan Blue solution

  • Microscope and Hemocytometer

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer to a pre-chilled conical tube.

    • Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 10 pellet volumes of ice-cold Hypotonic Lysis Buffer.

    • Incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenization:

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Gently homogenize with 10-15 strokes of a loose-fitting pestle.

    • Monitor cell lysis by adding a small aliquot of the suspension to Trypan Blue and observing under a microscope. Successful lysis is indicated by the presence of stained nuclei and the absence of intact cells.

  • Nuclei Pelleting:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully aspirate the supernatant containing the cytoplasmic fraction.

  • Washing Nuclei:

    • Gently resuspend the nuclear pellet in 1 mL of ice-cold Hypotonic Lysis Buffer.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The nuclear pellet is now ready for inhibitor treatment and subsequent ChIP-seq.

Protocol 2: ChIP-seq using this compound-Treated Nuclei

This protocol outlines the treatment of isolated nuclei with this compound, followed by chromatin immunoprecipitation and preparation for sequencing.

Materials:

  • Isolated Nuclei (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Vehicle Control (DMSO)

  • Nuclear Resuspension Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail)

  • ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)

  • Antibody against H3R17me2a (or other CARM1-dependent marks)

  • Control IgG

  • Protein A/G Magnetic Beads

  • Wash Buffers (Low Salt, High Salt, LiCl, TE)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • RNase A and Proteinase K

  • DNA Purification Kit

Procedure:

  • Inhibitor Treatment of Nuclei:

    • Resuspend the isolated nuclei pellet in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the nuclear suspension into two aliquots: one for this compound treatment and one for vehicle (DMSO) control.

    • Add this compound to the treatment aliquot to a final concentration of 1-10 µM. Add an equivalent volume of DMSO to the control aliquot.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Chromatin Preparation:

    • Pellet the treated nuclei by centrifugation.

    • Resuspend the nuclear pellet in Nuclear Resuspension Buffer.

    • Incubate on ice for 10 minutes.

    • Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with the anti-H3R17me2a antibody or control IgG overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.

    • Elute the chromatin from the beads using Elution Buffer.

  • Reverse Crosslinking and DNA Purification:

    • Reverse crosslinks by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA.

    • Prepare sequencing libraries according to the manufacturer's instructions.

    • Perform high-throughput sequencing.

Experimental Workflow and Logical Relationships

ChIP_seq_Workflow ChIP-seq Workflow with this compound Cell_Culture Cell Culture Nuclei_Isolation Nuclei Isolation Cell_Culture->Nuclei_Isolation Inhibitor_Treatment SGC2085 / Vehicle Treatment Nuclei_Isolation->Inhibitor_Treatment Chromatin_Shearing Chromatin Shearing (Sonication) Inhibitor_Treatment->Chromatin_Shearing Immunoprecipitation Immunoprecipitation (anti-H3R17me2a) Chromatin_Shearing->Immunoprecipitation DNA_Purification DNA Purification Immunoprecipitation->DNA_Purification Library_Prep Library Preparation DNA_Purification->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

ChIP-seq Experimental Workflow

Conclusion

This compound is a powerful chemical probe for dissecting the genomic functions of CARM1. The provided protocols, tailored to address its low cell permeability by utilizing isolated nuclei, offer a robust framework for conducting ChIP-seq experiments. Successful application of these methods will enable researchers to elucidate the specific gene regulatory networks controlled by CARM1 and to explore its potential as a therapeutic target in various diseases.

References

Application Notes and Protocols for High-Throughput Screening with SGC2085 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a critical role in various cellular processes, including the regulation of transcription, DNA damage response, and cell cycle progression. Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.

SGC2085 inhibits CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM and exhibits over 100-fold selectivity against other protein arginine methyltransferases, with the exception of weaker inhibition against PRMT6 (IC50 = 5.2 µM).[1][2] It is important to note that SGC2085 has demonstrated low cell permeability in certain cell lines, such as HEK293, which should be a consideration in the design of cell-based assays.[1][2]

These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of CARM1. The provided methodologies focus on a biochemical approach suitable for screening large compound libraries.

Quantitative Data Summary

The inhibitory activity of this compound and other known CARM1 inhibitors is summarized below. This data is crucial for comparative analysis and for establishing a baseline of activity in screening assays.

Compound NameAssay TypeTargetIC50Reference
This compound BiochemicalCARM1 50 nM [1][2]
This compoundBiochemicalPRMT65.2 µM[1][2]
EZM2302BiochemicalCARM16 nM[3]
TP-064BiochemicalCARM1< 10 nM[3]

Key High-Throughput Screening Parameters

The following table outlines key statistical parameters used to assess the quality and robustness of an HTS assay. The values presented are representative of a well-optimized assay for methyltransferase inhibitors.

ParameterValueDescription
Z'-factor 0.7 - 0.9A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls.
Signal-to-Background (S/B) Ratio >10The ratio of the signal from the uninhibited enzyme to the background signal, indicating the dynamic range of the assay.
Coefficient of Variation (%CV) <10%A measure of the variability of the assay signal. A lower %CV indicates higher precision.

Signaling Pathways Involving CARM1

CARM1 is a critical regulator in several signaling pathways central to cell growth and proliferation. Understanding these pathways is essential for designing relevant secondary assays and for interpreting the cellular effects of CARM1 inhibitors.

CARM1 in Estrogen Receptor Signaling

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for ERα.[4][5][6][7] Upon estrogen stimulation, CARM1 is recruited to the promoters of ERα target genes, such as the cell cycle regulator E2F1.[4][6][7] CARM1 then methylates histone H3 at arginine 17 (H3R17), leading to transcriptional activation and promoting cell proliferation.[4][6]

CARM1_Estrogen_Signaling Estrogen Estrogen ERa ERα Estrogen->ERa binds AIB1 AIB1 ERa->AIB1 E2F1_Promoter E2F1 Promoter ERa->E2F1_Promoter recruits CARM1 CARM1 H3R17 Histone H3 (R17) CARM1->H3R17 methylates AIB1->CARM1 recruits AIB1->E2F1_Promoter recruits H3R17me2 H3R17me2 H3R17->H3R17me2 E2F1_Expression E2F1 Gene Expression H3R17me2->E2F1_Expression activates Proliferation Cell Proliferation E2F1_Expression->Proliferation drives SGC2085 SGC2085 SGC2085->CARM1 inhibits

CARM1-mediated Estrogen Receptor Signaling Pathway.
CARM1 in Wnt/β-catenin Signaling

CARM1 also plays a significant role as a coactivator in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[8][9] CARM1 interacts with β-catenin and is recruited to the promoters of Wnt target genes.[8] This interaction is crucial for the transcriptional activation of these genes, promoting neoplastic transformation and cancer cell growth.[8][9]

CARM1_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds CARM1 CARM1 beta_catenin->CARM1 recruits Target_Gene_Promoter Wnt Target Gene Promoter TCF_LEF->Target_Gene_Promoter binds Gene_Expression Target Gene Expression Target_Gene_Promoter->Gene_Expression leads to CARM1->Target_Gene_Promoter activates Cancer_Growth Cancer Cell Growth Gene_Expression->Cancer_Growth drives SGC2085 SGC2085 SGC2085->CARM1 inhibits

CARM1-mediated Wnt/β-catenin Signaling Pathway.

Experimental Protocols

A highly sensitive and robust method for HTS of CARM1 inhibitors is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This no-wash, bead-based immunoassay allows for the direct detection of the methylated product in a microplate format.

Principle of the AlphaLISA-based HTS Assay

The AlphaLISA assay for CARM1 activity involves the enzymatic methylation of a biotinylated peptide substrate (e.g., a histone H3-derived peptide) by CARM1 in the presence of the methyl donor, SAM. The reaction product, a methylated biotinylated peptide, is then detected using streptavidin-coated Donor beads and antibody-conjugated Acceptor beads that are specific for the methylated arginine residue. When the Donor and Acceptor beads are brought into close proximity through their binding to the same methylated peptide, laser excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of methylated substrate and thus to the activity of CARM1. Inhibitors of CARM1 will reduce the amount of methylated product, leading to a decrease in the AlphaLISA signal.

HTS Workflow Diagram

HTS_Workflow Start Start Dispense_Compounds Dispense Test Compounds and SGC2085 (Control) in 384-well plate Start->Dispense_Compounds Add_Enzyme Add CARM1 Enzyme and Peptide Substrate Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at RT Add_Enzyme->Incubate_1 Add_SAM Add SAM to Initiate Reaction Incubate_1->Add_SAM Incubate_2 Incubate at RT (Enzymatic Reaction) Add_SAM->Incubate_2 Add_Detection_Mix Add AlphaLISA Detection Mix (Acceptor Beads + Donor Beads) Incubate_2->Add_Detection_Mix Incubate_3 Incubate at RT in the Dark Add_Detection_Mix->Incubate_3 Read_Plate Read Plate on Alpha-enabled Plate Reader Incubate_3->Read_Plate Analyze_Data Data Analysis (IC50 determination, Z') Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for SGC2085 Hydrochloride Treatment of HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] In cell-free assays, SGC2085 demonstrates an IC50 value of 50 nM for CARM1 and exhibits over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM).[1][3][4] CARM1 is a crucial enzyme that methylates arginine residues on histone and non-histone proteins, playing a significant role in transcriptional regulation and signal transduction.[2][3] Notably, CARM1 is implicated as a positive modulator of Wnt/β-catenin signaling.[2][3]

These application notes provide a comprehensive overview and protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound. It is critical to note that existing literature indicates a lack of cellular activity of SGC2085 in HEK293 cells at concentrations up to 10 µM, which is postulated to be a result of poor cell permeability.[1][4] Therefore, the provided protocols are designed to serve as a framework for researchers aiming to validate these findings or explore potential effects under specific experimental conditions.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
Target CARM1 (PRMT4)[1][2][3]
IC50 (cell-free) 50 nM[1][2][3]
Off-Target (IC50) PRMT6 (5.2 µM)[1][3]
Molecular Weight 348.87 g/mol (HCl salt)[3]
Solubility DMSO: 62 mg/mL (198.45 mM)[1]
Reported Cellular Activity in HEK293 No activity observed up to 10 µM[1][4]

Signaling Pathways and Experimental Workflow

SGC2085 Mechanism of Action

SGC2085_Mechanism cluster_0 Cellular Environment SGC2085 SGC2085 HCl CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibition (IC50 = 50 nM) Methylated_Substrate Methylated Substrates CARM1->Methylated_Substrate Methylation Substrate Histone & Non-Histone Substrates Substrate->CARM1 Transcription Transcriptional Regulation Methylated_Substrate->Transcription

Caption: Mechanism of this compound as a CARM1 inhibitor.

Experimental Workflow for Evaluating SGC2085 in HEK293 Cells

Experimental_Workflow cluster_1 Experimental Procedure start HEK293 Cell Culture treatment Treat with SGC2085 HCl (and DMSO control) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability lysis Cell Lysis harvest->lysis apoptosis Apoptosis Assay (e.g., Annexin V) harvest->apoptosis western_blot Western Blot Analysis lysis->western_blot

Caption: Workflow for assessing the effects of SGC2085 on HEK293 cells.

Experimental Protocols

Protocol 1: HEK293 Cell Culture and Maintenance

This protocol outlines standard procedures for the culture of HEK293 cells to ensure healthy, viable cells for experimentation.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.[5][6]

  • To passage, aspirate the culture medium and wash the cell monolayer with 5 mL of sterile PBS.

  • Aspirate the PBS and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed medium.

Protocol 2: Treatment of HEK293 Cells with this compound

This protocol details the steps for treating HEK293 cells with this compound to assess its cellular activity.

Materials:

  • HEK293 cells, plated and at desired confluency (e.g., 30-50%)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete culture medium (DMEM + 10% FBS + 1% Pen-Strep)

  • Multi-well plates (e.g., 6-well or 12-well)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Plating: Seed HEK293 cells in multi-well plates at a density that will result in 30-50% confluency at the time of treatment. For a 12-well plate, this is typically around 0.5 x 10^5 cells per well. Allow cells to attach overnight.

  • Preparation of Treatment Media: On the day of treatment, prepare serial dilutions of SGC2085 from the stock solution in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of SGC2085 used.

  • Cell Treatment: Aspirate the old medium from the wells. Add the prepared treatment media (including the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours) at 37°C and 5% CO2.[1]

  • Downstream Analysis: Following incubation, proceed with the desired analysis, such as a cell viability assay (Protocol 3), cell lysis for Western blotting (Protocol 4), or an apoptosis assay (Protocol 5).

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the effect of SGC2085 on the metabolic activity and viability of HEK293 cells.

Materials:

  • HEK293 cells treated as per Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period from Protocol 2, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, carefully aspirate the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot Analysis

This protocol can be used to analyze protein expression levels in SGC2085-treated HEK293 cells. Although no downstream targets in HEK293 have been confirmed for SGC2085 due to its poor permeability, this protocol would be applicable if a permeable analog is developed or to confirm the lack of effect.

Materials:

  • HEK293 cells treated as per Protocol 2

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer to each well (for a 12-well plate).[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

Protocol 5: Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This protocol allows for the detection and quantification of apoptosis in SGC2085-treated cells.

Materials:

  • HEK293 cells treated as per Protocol 2

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

References

SGC2085 hydrochloride for studying neurobiological processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SGC2085 Hydrochloride: A Selective CARM1 Inhibitor

This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. CARM1 is an enzyme that plays a crucial role in the regulation of gene transcription through the methylation of arginine residues on histone and non-histone proteins. As a selective inhibitor, SGC2085 is a valuable chemical tool for in vitro biochemical studies aimed at elucidating the specific functions of CARM1.

Important Note on Cellular Activity: It is critical for researchers to be aware that while SGC2085 demonstrates high potency in biochemical assays, it has been reported to have poor cell permeability. Studies have shown a lack of cellular activity at concentrations up to 10 μM in cell-based assays.[1] Therefore, this compound is best suited for in vitro applications, such as enzyme kinetics and screening assays, rather than for studying neurobiological processes in cellular or in vivo models.

For researchers interested in studying the role of histone methylation in neurobiological processes, alternative compounds with better cell permeability, such as DOT1L inhibitors (e.g., SGC0946), may be more appropriate.[2][3][4]

Data Presentation: Biochemical Activity of this compound

The following table summarizes the in vitro inhibitory activity of SGC2085 against a panel of protein arginine methyltransferases (PRMTs).

Target EnzymeIC50 ValueSelectivity over other PRMTsReference
CARM1 (PRMT4) 50 nM >100-fold (vs. most PRMTs) [1]
PRMT65.2 µM-[1]
Other PRMTs>100-fold higher than CARM1-[1]

Experimental Protocols: In Vitro CARM1 Inhibition Assay

This protocol describes a general method for assessing the in vitro inhibitory activity of this compound against CARM1 using a radiometric assay.

Materials:

  • Recombinant human CARM1 enzyme

  • This compound

  • Histone H3 peptide (as substrate)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant CARM1 enzyme, and the histone H3 peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Initiation of Reaction: Start the methylation reaction by adding ³H-SAM to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).

  • Detection of Methylation: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Wash the plate to remove unincorporated ³H-SAM.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Diagrams of Mechanism and Workflow

SGC2085_Mechanism_of_Action cluster_0 CARM1 Catalytic Cycle cluster_1 Inhibition CARM1 CARM1 Methylated_Histone Methylated Histone CARM1->Methylated_Histone Methylation SAH SAH CARM1->SAH Histone_Substrate Histone Substrate (e.g., H3) Histone_Substrate->CARM1 SAM SAM (Methyl Donor) SAM->CARM1 SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 Inhibits Inhibition

Caption: Mechanism of CARM1 inhibition by this compound.

In_Vitro_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (CARM1, Substrate, SGC2085, ³H-SAM) Start->Prepare_Reagents Set_Up_Reaction Set Up Assay Reaction in 96-well Plate Prepare_Reagents->Set_Up_Reaction Add_Inhibitor Add SGC2085 or Vehicle Control Set_Up_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with ³H-SAM Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Methylation Signal (Scintillation Counting) Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro CARM1 inhibition assay.

References

SGC2085 Hydrochloride: A Potent Tool for In Vitro Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] CARM1 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in transcriptional activation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various cancers, making it a significant target for therapeutic development. This compound serves as a valuable chemical probe for elucidating the biological functions of CARM1 in vitro.

Note: this compound exhibits poor cell permeability, leading to a lack of significant activity in cell-based assays.[1][2] Therefore, its primary application is in in vitro biochemical and enzymatic assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 ValueSelectivityAssay Type
CARM1 (PRMT4) 50 nM >100-fold vs. other PRMTs (except PRMT6)Cell-free enzymatic assay
PRMT65.2 µM-Cell-free enzymatic assay

Data compiled from multiple sources.[1][2][4]

Table 2: Selectivity Profile of this compound
Protein MethyltransferaseInhibition
PRMT1No significant inhibition
PRMT3No significant inhibition
PRMT5No significant inhibition
PRMT7No significant inhibition
PRMT8No significant inhibition

This table illustrates the high selectivity of SGC2085 for CARM1 over other protein arginine methyltransferases.[3]

Signaling Pathways

CARM1 is a critical coactivator in several signaling pathways implicated in cancer development, including the Estrogen Receptor (ER) and Wnt/β-catenin signaling pathways.

CARM1_ER_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds CARM1 CARM1 ER->CARM1 recruits Histone Histone H3 CARM1->Histone methylates (H3R17/26) Gene Target Gene Expression Histone->Gene activates SGC2085 SGC2085 hydrochloride SGC2085->CARM1 inhibits CARM1_Wnt_Signaling cluster_destruction_complex Destruction Complex (Inactive) Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates CARM1 CARM1 TCF_LEF->CARM1 recruits TargetGene Target Gene Expression CARM1->TargetGene promotes SGC2085 SGC2085 hydrochloride SGC2085->CARM1 inhibits HMT_Assay_Workflow A Prepare Reaction Mix: - Recombinant CARM1 - Histone H3 substrate - SGC2085 or DMSO B Initiate Reaction: Add [3H]-S-adenosylmethionine A->B C Incubate at 30°C B->C D Stop Reaction C->D E Separate proteins by SDS-PAGE D->E F Detect 3H incorporation: - Scintillation counting - Autoradiography E->F G Data Analysis: Calculate IC50 F->G ChIP_Workflow A Crosslink proteins to DNA (Formaldehyde) B Lyse cells and sonicate to shear chromatin A->B C Immunoprecipitate with anti-CARM1 or anti-histone modification antibody B->C D Wash and elute protein-DNA complexes C->D E Reverse crosslinks and purify DNA D->E F Analyze DNA by qPCR or sequencing E->F

References

Troubleshooting & Optimization

Technical Support Center: Improving SGC2085 Hydrochloride Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of SGC2085 hydrochloride.

Introduction to this compound

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), with an IC50 of 50 nM. While it is a valuable tool for studying CARM1's role in various cellular processes, including cancer, its efficacy in cell-based assays is often limited by poor cell permeability. This guide offers strategies and detailed protocols to help overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low activity in cell-based assays despite its high potency in biochemical assays?

A1: A significant discrepancy between biochemical potency and cellular activity is a common indicator of poor cell permeability. This compound may not be efficiently crossing the cell membrane to reach its intracellular target, CARM1, at a concentration sufficient to elicit a biological response. It is essential to experimentally assess the cell permeability of the compound.

Q2: What are the key physicochemical properties of this compound that might contribute to its low permeability?

A2: Several factors can influence a small molecule's ability to cross the cell membrane. For this compound, its hydrochloride salt form, while often improving aqueous solubility, can also increase its polarity, which may hinder passive diffusion across the lipid bilayer of the cell membrane. Other contributing factors include its molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO and Ethanol. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can serum in the cell culture medium affect the activity of this compound?

A4: Yes, serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free concentration and thus their availability to enter cells and interact with the target. If you observe reduced activity in the presence of serum, consider performing experiments in low-serum or serum-free media to assess the impact of protein binding.

Troubleshooting Guide: Low Cellular Activity of this compound

This guide provides a structured approach to troubleshooting and improving the cellular efficacy of this compound.

Problem Possible Cause Suggested Solution
Low or no observable cellular effect at expected concentrations (e.g., up to 10 µM). Poor cell permeability.1. Increase Compound Concentration: Carefully titrate the concentration of this compound to determine if a higher dose can achieve the desired effect without causing cytotoxicity. 2. Formulation Strategies: Employ drug delivery systems to enhance permeability (see detailed protocols below): - Liposomal Formulation: Encapsulate this compound in liposomes to facilitate its transport across the cell membrane. - Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes with this compound, improving its solubility and membrane permeability. 3. Chemical Modification (Prodrug Approach): If feasible, synthesize a more lipophilic prodrug of SGC2085 that can cross the cell membrane more readily and is then intracellularly converted to the active compound.
Active efflux by membrane transporters (e.g., P-glycoprotein).Co-administration with Efflux Pump Inhibitors: Perform experiments in the presence of a known efflux pump inhibitor, such as verapamil or MK-571. A significant increase in this compound's cellular activity would suggest it is a substrate for efflux pumps.
Compound instability in culture medium.Assess Compound Stability: Use techniques like HPLC to determine the stability of this compound in your specific cell culture medium over the course of the experiment. If degradation is observed, consider preparing fresh solutions immediately before use or using a more stable formulation.
Inconsistent results between experiments. Variability in cell health or density.Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and confluency at the time of treatment. Regularly test for mycoplasma contamination.
Inaccurate drug concentration.Proper Drug Handling: Prepare fresh serial dilutions for each experiment from a validated stock solution. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to assess the passive permeability of this compound.

Materials:

  • 96-well filter plate (donor plate, e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate: Carefully apply 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability Coefficient (Pe):

    • The effective permeability (Pe in cm/s) can be calculated using the following equation:

      where:

      • [Drug]acceptor is the concentration of the drug in the acceptor well.

      • [Drug]equilibrium is the concentration at equilibrium, calculated as ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA).

      • VA is the volume of the acceptor well (cm³).

      • VD is the volume of the donor well (cm³).

      • A is the filter area (cm²).

      • t is the incubation time (s).

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Alternatively, perform a Lucifer yellow permeability assay. Only use monolayers with high integrity.

  • Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add HBSS (pH 6.5) containing this compound to the apical (upper) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add HBSS (pH 7.4) containing this compound to the basolateral chamber.

    • Add fresh HBSS (pH 6.5) to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the following equation:

      where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³).

  • Calculate Efflux Ratio:

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
DMSO≥ 30 mg/mL
Ethanol≥ 30 mg/mL
WaterInsoluble
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL

Data compiled from publicly available information.

Table 2: Interpreting Caco-2 Permeability Assay Results

Papp (A to B) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

Visualizations

CARM1 Signaling Pathway

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., Estrogen, Wnt) Receptor Nuclear/Cytoplasmic Receptors beta_catenin β-catenin Receptor->beta_catenin activates NF_kB NF-κB Receptor->NF_kB activates CARM1 CARM1 (PRMT4) beta_catenin->CARM1 recruits NF_kB->CARM1 recruits Histone_H3 Histone H3 CARM1->Histone_H3 methylates Transcription_Factors Transcription Factors (e.g., p160, BAF155, MED12) CARM1->Transcription_Factors methylates SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 inhibits Methylated_H3 Methylated H3 (H3R17me2a, H3R26me2a) Chromatin_Remodeling Chromatin Remodeling Methylated_H3->Chromatin_Remodeling leads to Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription enables Transcription_Factors->Gene_Transcription activates Cellular_Response Cell Proliferation, Survival, Metastasis Gene_Transcription->Cellular_Response results in

Caption: CARM1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Improving this compound Permeability

Experimental_Workflow Assess_Permeability Assess Baseline Permeability (PAMPA or Caco-2 Assay) Formulation_Strategies Formulation Strategies Assess_Permeability->Formulation_Strategies Liposomes Liposomal Formulation Formulation_Strategies->Liposomes Option 1 Cyclodextrins Cyclodextrin Complexation Formulation_Strategies->Cyclodextrins Option 2 Efflux_Inhibition Co-administer with Efflux Pump Inhibitor Formulation_Strategies->Efflux_Inhibition Option 3 Reassess_Permeability Re-assess Permeability and Cellular Activity Liposomes->Reassess_Permeability Cyclodextrins->Reassess_Permeability Efflux_Inhibition->Reassess_Permeability Optimized_Protocol Optimized Experimental Protocol Reassess_Permeability->Optimized_Protocol

Caption: Workflow for Enhancing this compound's Cellular Efficacy.

SGC2085 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of SGC2085 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

SGC2085 is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4). It functions with an IC50 value of 50 nM and exhibits over 100-fold selectivity for CARM1 compared to other Protein Arginine Methyltransferases (PRMTs), though it does show weak inhibition of PRMT6 (IC50 = 5.2 μM). CARM1 is a key enzyme that methylates arginine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation.

SGC2085_Mechanism_of_Action cluster_0 Cellular Process CARM1 CARM1 (PRMT4) Methylated_Substrate Methylated Substrate CARM1->Methylated_Substrate Methylation Substrate Substrate Protein (e.g., Histones) Substrate->Methylated_Substrate Transcription Transcriptional Activation Methylated_Substrate->Transcription SGC2085 SGC2085 HCl SGC2085->CARM1 Inhibition

This compound inhibits CARM1-mediated protein methylation.

Q2: In which solvents is this compound soluble?

This compound has good solubility in several organic solvents but is insoluble in water. For optimal results, it is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.

Solubility Data Summary
SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 30 - 100 mg/mL~96 - 320 mMUse of fresh, anhydrous DMSO is critical. Sonication or gentle warming may be required for higher concentrations.
Ethanol 30 - 62 mg/mL~96 - 198 mMSonication is recommended.
DMF 30 mg/mL~96 mM
Water InsolubleInsoluble
Ethanol:PBS (pH 7.2) (1:10) 0.1 mg/mL~0.32 mMLimited aqueous solubility.

Q3: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the compound's stability and activity.

  • Solid Powder: Store at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 1 year.

    • Store at -20°C for up to 1 month.

Troubleshooting Guide

Issue 1: The compound won't fully dissolve in DMSO.

  • Cause: The DMSO may have absorbed moisture. Hygroscopic DMSO can significantly hinder the dissolution of this compound.

  • Solution: Always use a new, unopened vial or a properly stored anhydrous grade of DMSO.

  • Additional Steps: Gentle warming (e.g., in a 37°C water bath) and/or sonication can help facilitate dissolution.

Issue 2: Precipitation occurred after diluting my DMSO stock solution into aqueous cell culture media.

  • Cause: This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock is no longer soluble when diluted into a primarily aqueous environment.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Minimize Final DMSO Concentration: Ensure the final percentage of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid both solubility issues and solvent toxicity.

    • Serial Dilutions: Perform serial dilutions in your culture medium to gradually lower the concentration, which may help keep the compound in solution.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Issue 3: I am not observing the expected cellular activity.

  • Cause 1: Poor Permeability: Some studies have noted that SGC2085 may have poor cell permeability, which could lead to a lack of observable cellular activity at certain concentrations (e.g., up to 10 µM in some cell lines).

  • Solution 1: You may need to use higher concentrations or a more sensitive assay. Ensure your experimental endpoint is directly related to CARM1 activity.

  • Cause 2: Compound Degradation: Improper storage of stock solutions can lead to degradation and loss of bioactivity.

  • Solution 2: Always use freshly prepared working solutions or stock solutions that have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol outlines the steps for preparing solutions for use in cell-based experiments, such as treating HEK293 cells.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Treatment start Weigh SGC2085 HCl Powder add_dmso Add Anhydrous DMSO to desired concentration (e.g., 50 mM) start->add_dmso vortex Vortex/Sonicate until fully dissolved add_dmso->vortex stock_sol 50 mM Stock Solution vortex->stock_sol aliquot Aliquot into single-use tubes stock_sol->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw Begin Experiment dilute Dilute stock solution in pre-warmed cell culture medium to final working concentration thaw->dilute treat Add working solution to cells (Ensure final DMSO % is low) dilute->treat incubate Incubate for desired time (e.g., 48 hours) treat->incubate lyse Lyse cells for analysis incubate->lyse

Workflow for preparing SGC2085 HCl and treating cell cultures.

Methodology:

  • Prepare Stock Solution (e.g., 50 mM):

    • Accurately weigh the required amount of this compound powder (Formula Weight: 348.9 g/mol ).

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration. For example, to make a 50 mM stock solution, dissolve 17.45 mg of SGC2085 HCl in 1 mL of DMSO.

    • Vortex or sonicate the solution until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into small, single-use volumes in tightly sealed tubes to prevent moisture absorption and degradation from repeated freeze-thaw cycles.

    • Store these aliquots at -80°C for long-term use (up to 1 year).

  • Prepare Working Solution for Cell Treatment:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Pre-warm the required volume of your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Dilute the stock solution directly into the pre-warmed medium to achieve your final desired working concentration (e.g., 1 µM, 10 µM, etc.). Mix gently but thoroughly.

    • Crucially: Ensure the final concentration of DMSO in the medium is below 0.5% to avoid solvent toxicity and solubility problems.

    • Use this working solution immediately to treat your cells.

  • Cell Treatment and Lysis (Example):

    • Grow cells (e.g., HEK293) to the desired confluency (e.g.,

SGC2085 hydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SGC2085 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: Is there data available on the stability of this compound in cell culture media?

A2: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media such as DMEM or RPMI-1640 over extended periods. As with many small molecules, especially hydrochloride salts in aqueous solutions at physiological pH, stability can be a concern. We recommend preparing fresh working dilutions from a frozen DMSO stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound periodically.

Q3: We are observing low or no cellular activity with this compound. What are the potential causes and how can we troubleshoot this?

A3: Low cellular activity of this compound has been reported and is often attributed to poor cell permeability.[1] However, other factors could be at play. Please refer to the troubleshooting guide below for a systematic approach to address this issue.

Troubleshooting Guide: Low Cellular Activity of this compound

This guide will help you navigate potential issues when this compound exhibits lower than expected activity in your cell-based assays.

Potential Issue Recommended Action
Compound Instability in Media As there is no definitive stability data, it is crucial to minimize the time the compound is in aqueous media before and during the experiment. Prepare working solutions immediately before use. For experiments longer than 24 hours, consider replacing the media with a fresh preparation of the inhibitor. To assess stability in your specific media, you can perform a time-course experiment and analyze the remaining intact this compound via LC-MS (see Experimental Protocols).
Poor Cell Permeability This is a known challenge with SGC2085.[1] Consider using cell lines with higher passive permeability or employing permeabilization agents if compatible with your experimental endpoint. However, be aware that permeabilization can introduce artifacts. Another strategy is to explore the use of structurally related CARM1 inhibitors that may have improved cell permeability.
Incorrect Compound Concentration Verify the initial weighing and calculations for your stock solution. Ensure your pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Sub-optimal Assay Conditions Ensure that the cell density, incubation time, and other assay parameters are optimized. For a 48-hour incubation with HEK293 cells, it has been noted that no cellular activity was observed at concentrations up to 10 µM.[1] It may be necessary to test higher concentrations or use a more sensitive cell line or endpoint.
Degraded Stock Solution If the stock solution was not stored properly (e.g., exposed to light, repeated freeze-thaw cycles), it may have degraded. Prepare a fresh stock solution from solid material.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Equilibrate : Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh the desired amount of the compound.

  • Dissolution : Add the calculated volume of anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Solubilization : Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.

  • Working Solution Preparation : For cell culture experiments, thaw an aliquot of the DMSO stock and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion before adding to the cells.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media via LC-MS

This protocol provides a general framework for evaluating the stability of this compound in your specific cell culture medium.

  • Preparation : Prepare a solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration you intend to use.

  • Incubation : Incubate this solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.

  • Sample Preparation : Immediately process the samples for LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.

  • LC-MS Analysis : Analyze the supernatant using a validated LC-MS method to quantify the concentration of intact this compound.

  • Data Analysis : Plot the concentration of this compound against time to determine its degradation rate and half-life in the cell culture medium.

Visualizations

This compound Troubleshooting Workflow

troubleshooting_workflow start Low/No Cellular Activity Observed check_stock Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) start->check_stock fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock Improperly Stored check_concentration Verify Concentration & Dose-Response check_stock->check_concentration Properly Stored fresh_stock->check_concentration optimize_assay Optimize Assay Conditions (Cell Line, Incubation Time, Endpoint) check_concentration->optimize_assay assess_stability Assess Stability in Media (LC-MS) optimize_assay->assess_stability assess_stability->fresh_stock Compound is Unstable consider_permeability Address Cell Permeability assess_stability->consider_permeability Compound is Stable result_ok Activity Restored consider_permeability->result_ok result_not_ok Activity Still Low consider_permeability->result_not_ok CARM1_pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., Nuclear Receptors, p53) CARM1 CARM1 (PRMT4) TF->CARM1 recruits CBP_p300 CBP/p300 CARM1->CBP_p300 methylates HistoneH3 Histone H3 CARM1->HistoneH3 methylates (H3R17, H3R26) NonHistone Non-Histone Proteins (e.g., Splicing Factors) CARM1->NonHistone methylates p160 p160 Coactivators (e.g., SRC/NCOA) p160->CARM1 interacts with Transcription Target Gene Transcription CBP_p300->Transcription activates HistoneH3->Transcription activates NonHistone->Transcription regulates SGC2085 This compound SGC2085->CARM1 inhibits

References

troubleshooting SGC2085 hydrochloride experiments for inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering inactivity with SGC2085 hydrochloride in their experiments.

Troubleshooting Guides & FAQs

Our troubleshooting section is designed to help you identify and resolve common issues that may lead to the apparent inactivity of this compound in your cellular assays.

Q1: My this compound is showing no effect in my cell-based assay. Is the compound inactive?

A1: Not necessarily. While this compound is a potent inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4) in biochemical assays, it has been reported to show no cellular activity in certain cell lines, such as HEK293, at concentrations up to 10 µM.[1][2][3] This is strongly suggested to be due to poor cell permeability.[1][3]

Before concluding that the compound is inactive in your specific model, it's crucial to systematically troubleshoot your experimental setup.

Q2: How can I be sure my this compound is properly dissolved and administered to my cells?

A2: Proper handling and dissolution of the compound are critical. Please review the following steps:

  • Solubility Check: Ensure you are dissolving the compound in an appropriate solvent at a concentration that does not exceed its solubility limit. Using fresh, high-quality solvents is recommended as moisture-absorbing DMSO can reduce solubility.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. It is advisable to visually inspect the stock solution for any precipitation.

  • Working Solution Preparation: When preparing your working solutions, dilute the stock solution in your cell culture medium. Be mindful of the final solvent concentration in your culture, which should typically be below 0.5% to avoid solvent-induced toxicity.[4]

  • Storage: Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[4]

Q3: Could the lack of activity be related to my specific cell line?

A3: Absolutely. The activity of a compound can be highly dependent on the cell type.

  • Target Expression: Verify that your cell line expresses the target protein, CARM1 (PRMT4), at sufficient levels. You can confirm this through techniques like Western blot or RT-qPCR.[4]

  • Cell Permeability: As mentioned, this compound has known issues with poor cell permeability.[1][3] Your cell line may have membrane characteristics that further hinder its uptake.

  • Alternative Compounds: If permeability is a persistent issue, consider using a different CARM1 inhibitor with better-characterized cellular activity as a positive control.

Q4: I've confirmed my experimental setup is correct. What are my next steps to investigate the inactivity?

A4: A logical troubleshooting workflow can help pinpoint the issue. We recommend a systematic approach to diagnose the problem. The following diagram illustrates a recommended troubleshooting workflow.

TroubleshootingWorkflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_cell_line Cell Line Checks start Start: SGC2085 Inactive check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound check_protocol Step 2: Review Experimental Protocol check_compound->check_protocol Compound OK solubility Fresh Solvent? No Precipitation? check_compound->solubility storage Proper Aliquoting? Correct Temperature? check_compound->storage check_cell_line Step 3: Assess Cell Line Suitability check_protocol->check_cell_line Protocol OK dose Dose-Response? (up to 10 µM) check_protocol->dose time Time-Course? (e.g., 48h) check_protocol->time positive_control Step 4: Use a Positive Control check_cell_line->positive_control Cell Line OK target_expression CARM1 Expression? (Western/qPCR) check_cell_line->target_expression conclusion Conclusion: Inactivity Likely Due to Poor Permeability or Cell-Specific Factors positive_control->conclusion Control Works, SGC2085 Doesn't

Troubleshooting workflow for SGC2085 inactivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity

TargetIC50 ValueAssay TypeReference
CARM1 (PRMT4) 50 nM Cell-free [1][2][3][5]
PRMT65.2 µMCell-free[1][2][3]
PRMT1, 3, 5, 7, 8>50-100 µMCell-free[2]
HEK293 CellsNo activity up to 10 µMCellular[1][2][3]

Table 2: Solubility

SolventConcentrationReference
DMSO62 mg/mL (198.45 mM)[1]
DMF30 mg/mL[2]
Ethanol30 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL[2]
WaterInsoluble[1]

Experimental Protocols

Standard Protocol for this compound Treatment in HEK293 Cells

This protocol is adapted from published studies where the cellular activity of SGC2085 was assessed.[1][3]

  • Cell Seeding: Plate HEK293 cells in 12-well plates and grow in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Growth: Allow cells to reach approximately 30% confluency.

  • Compound Preparation: Dissolve this compound in fresh DMSO to make a stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., up to 10 µM). A DMSO-only control should be prepared at the same final solvent concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Lysis: After incubation, remove the media and lyse the cells in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease inhibitors and benzonase).

  • Protein Analysis: Analyze the cell lysates by SDS-PAGE and Western blotting to assess the methylation status of CARM1 targets.

Signaling Pathway

SGC2085 is a selective inhibitor of CARM1 (PRMT4), a protein arginine methyltransferase that plays a role in various cellular processes, including transcriptional regulation.

CARM1_Pathway SGC2085 This compound CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibition Methylation Arginine Methylation CARM1->Methylation Catalyzes Histones Histones (e.g., H3) Transcription Transcriptional Regulation Histones->Transcription NonHistone Non-Histone Proteins (e.g., BAF155) NonHistone->Transcription Methylation->Histones Methylation->NonHistone

Simplified CARM1 signaling pathway.

References

SGC2085 hydrochloride long-term storage and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the long-term storage, stability, and use of SGC2085 hydrochloride. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Storage and Stability Data

Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions and stability data.

ParameterConditionDuration
Long-Term Storage (Solid) -20°C≥ 4 years[1]
Stock Solutions (in Solvent) -80°C1 year[2]
-20°C1 month[2]
Shipping Wet ice (in the continental US)As required

Solubility Data

SolventConcentration
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL[1]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during the handling and use of this compound.

Q1: My this compound powder won't dissolve properly in my chosen solvent. What should I do?

A1: First, ensure you are using a recommended solvent such as DMSO, DMF, or Ethanol at a concentration of up to 30 mg/mL.[1] If you still experience solubility issues:

  • Use fresh, anhydrous solvent: DMSO, in particular, is hygroscopic and absorbing moisture can reduce the solubility of the compound.[2]

  • Gentle warming and vortexing: Briefly warm the solution and vortex to aid dissolution.

  • Sonication: A brief period of sonication can also help to break up any clumps and facilitate dissolution.

Q2: I am observing inconsistent or no activity of this compound in my cellular assays. What could be the cause?

A2: Several factors could contribute to a lack of activity:

  • Improper Storage: Verify that the compound has been stored correctly according to the guidelines in the table above. Improper storage can lead to degradation.

  • Poor Cell Permeability: SGC2085 has been reported to have poor cell permeability, which may result in a lack of cellular activity at concentrations up to 10 µM.[2] Consider using cellular models with higher compound uptake or alternative experimental approaches.

  • Incorrect Concentration: Ensure that the final concentration in your assay is appropriate. SGC2085 is a potent inhibitor of CARM1 with an IC50 of 50 nM in biochemical assays.[1][2]

  • Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation. It is recommended to aliquot the stock solution into single-use volumes.[2]

Q3: How should I prepare my stock solutions and how long can I store them?

A3: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solutions to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2]

Q4: Is this compound selective for a specific target?

A4: Yes, SGC2085 is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4) with an IC50 of 50 nM.[1] It shows over 100-fold selectivity for CARM1 over other PRMTs, with the exception of PRMT6 (IC50 = 5.2 µM).[2] It is selective over PRMT8 at concentrations up to 50 µM and PRMT1, PRMT3, PRMT5, and PRMT7 up to 100 µM.[1]

Experimental Protocols

In Vitro Inhibition of CARM1 in HEK293 Cells

This protocol describes a method to assess the cellular activity of this compound by monitoring the methylation status of BAF155 in HEK293 cells.[2]

1. Cell Culture:

  • Grow HEK293 cells in 12-well plates in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

2. Compound Treatment:

  • Treat 30% confluent cells with the desired concentration of this compound or DMSO as a vehicle control.[2]

  • Incubate the cells for 48 hours.[2]

3. Cell Lysis:

  • After incubation, remove the media and lyse the cells in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a complete EDTA-free protease inhibitor cocktail.[2]

  • Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%.[2]

4. Western Blotting:

  • Run the cell lysates on SDS-PAGE.

  • Perform immunoblotting to determine the levels of unmethylated and methylated BAF155.

Diagrams

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Start: HEK293 Cells culture Culture in DMEM + 10% FBS start->culture confluency Grow to 30% Confluency culture->confluency treat Treat with SGC2085 or DMSO confluency->treat incubate Incubate for 48 hours treat->incubate lyse Lyse Cells incubate->lyse sds_page Run on SDS-PAGE lyse->sds_page immunoblot Immunoblot for BAF155 Methylation sds_page->immunoblot end End: Analyze Results immunoblot->end

Caption: Experimental workflow for in-vitro analysis of this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Issue: Inconsistent or No Cellular Activity check_storage Verify Storage Conditions (-20°C solid, -80°C stock) start->check_storage check_dissolution Confirm Proper Dissolution (Fresh solvent, vortex/sonicate) start->check_dissolution check_concentration Check Final Assay Concentration start->check_concentration aliquot Aliquot Stock to Avoid Freeze-Thaw check_storage->aliquot permeability Consider Cell Permeability Issues check_dissolution->permeability positive_control Use a Positive Control check_concentration->positive_control end Re-run Experiment aliquot->end permeability->end positive_control->end

Caption: Troubleshooting workflow for this compound cellular assays.

References

optimizing SGC2085 hydrochloride concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of SGC2085 hydrochloride in cell culture experiments. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] Its primary mechanism is the inhibition of CARM1's methyltransferase activity, which plays a crucial role in transcriptional regulation and other cellular processes through the methylation of histone and non-histone proteins.[2] It has a reported IC50 of 50 nM for CARM1.[1][3][4][5]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, DMF, and Ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM) in fresh, anhydrous DMSO.[1][5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).[5] For short-term storage (up to one month), aliquots can be kept at -20°C.[5]

Q3: What is the recommended starting concentration for cell culture experiments?

While the biochemical IC50 is 50 nM, SGC2085 has been reported to have low cell permeability and no observed cellular activity in HEK293 cells at concentrations up to 10 µM.[1][3][5] Therefore, a broad concentration range should be tested initially. We recommend a starting dose-response curve from 1 µM to 50 µM. The optimal concentration will be highly dependent on the cell line and the experimental endpoint.

Q4: Is this compound stable in cell culture medium?

The stability of small molecules can be affected by components in the cell culture medium, such as cysteine and certain metal ions.[6][7] While specific stability data for SGC2085 in various media is not available, it is best practice to prepare fresh dilutions of the compound in your specific culture medium for each experiment. Avoid storing the compound in diluted, aqueous solutions for extended periods.

Troubleshooting Guide

This guide addresses the most common issue encountered with SGC2085: a lack of observable cellular effects.

start Start: No cellular effect observed with SGC2085 q1 Is your SGC2085 stock properly prepared and stored? start->q1 s1 Solution: Prepare fresh stock in anhydrous DMSO. Aliquot and store at -80°C. q1->s1 No q2 Is poor cell permeability the likely issue? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: 1. Increase concentration (e.g., up to 50 µM). 2. Increase incubation time (48-96h). 3. Use a more sensitive downstream assay (e.g., Western blot for H3R17me2a). 4. Consider alternative CARM1 inhibitors with better permeability. q2->s2 Yes (High Probability) q3 Is your assay endpoint and duration appropriate? q2->q3 No/Unsure a2_yes Yes (High Probability) a2_no No/Unsure end_node If issues persist, the cell line may be non-responsive or the compound may not be suitable for this cellular model. s2->end_node s3 Solution: Ensure assay measures a direct downstream target of CARM1. Perform a time-course experiment (e.g., 24, 48, 72 hours). q3->s3 No q4 Did you check for compound precipitation in the media? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Solution: Visually inspect the wells under a microscope after adding the compound. If precipitation occurs, lower the final concentration or the % of DMSO. q4->s4 No q4->end_node Yes, no precipitation a4_yes No a4_no Yes, no precipitation s4->end_node

Caption: Troubleshooting logic for addressing a lack of cellular effect with SGC2085.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay

This protocol outlines a general method to determine the cytotoxic or anti-proliferative effects of SGC2085 across a range of concentrations.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 cluster_3 End of Assay p1 Seed cells in a 96-well plate p2 Prepare serial dilutions of SGC2085 p1->p2 p3 Treat cells with compound (e.g., 0.1 to 50 µM) p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Add viability reagent (e.g., MTT, WST-1) p4->p5 p6 Incubate and measure absorbance p5->p6 p7 Calculate IC50/ Analyze Data p6->p7

Caption: General workflow for a cell viability dose-response experiment.

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well clear-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in your cell culture medium. A suggested final concentration range is 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment, typically 48 to 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or WST-1 according to the manufacturer's protocol.[8][9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot

This protocol is designed to determine if SGC2085 is engaging its intracellular target, CARM1, by measuring changes in the methylation status of a known substrate, such as Histone H3.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 30-50% confluency, treat them with various concentrations of SGC2085 (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for 48 hours.[3][5]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a CARM1-mediated methylation mark (e.g., asymmetric dimethylation of Histone H3 at Arginine 17, H3R17me2a).

    • Also, probe a separate membrane or strip the first one to test for total Histone H3 as a loading control.[10]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Apply a chemiluminescent substrate and capture the signal.

  • Analysis: Quantify the band intensities. A successful target engagement should show a dose-dependent decrease in the H3R17me2a signal relative to the total H3 loading control.

Reference Data

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Formal Name 2S-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-propanamide, monohydrochloride[1]
Molecular Formula C₁₉H₂₄N₂O₂ • HCl[1]
Formula Weight 348.9 g/mol [1]
CAS Number 1821908-49-9[1][2]
Solubility DMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mL[1]
Storage Solid: -20°C (≥ 4 years)Stock Solution (DMSO): -80°C (1 year)[1][5]

Table 2: In Vitro Potency and Selectivity of SGC2085

TargetIC50CommentsReference(s)
CARM1 (PRMT4) 50 nMPotent and selective inhibitor[1][3][5]
PRMT6 5.2 µMWeakly inhibits[1][3][5]
PRMT1, 3, 5, 7 > 100 µMHighly selective over these PRMTs[1]
PRMT8 > 50 µMHighly selective over PRMT8[1]
HEK293 Cells No ActivityNo cellular activity observed up to 10 µM[1][3][5]

Signaling Pathway Diagram

SGC2085 SGC2085 CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibits Methylation Arginine Methylation CARM1->Methylation Catalyzes Substrates Histones (e.g., H3R17) Other Proteins Substrates->Methylation Transcription Altered Gene Transcription Methylation->Transcription Leads to

Caption: SGC2085 inhibits CARM1, preventing arginine methylation and altering gene transcription.

References

SGC2085 hydrochloride potential for lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for lot-to-lot variability of SGC2085 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3][4][5][6] It functions by blocking the methyltransferase activity of CARM1, which is involved in the regulation of transcription and signal transduction. SGC2085 has an IC50 of 50 nM for CARM1 and displays over 100-fold selectivity over other protein arginine methyltransferases (PRMTs), with the exception of weaker inhibition of PRMT6 (IC50 = 5.2 µM).[1][2][5][6]

Q2: What are the potential sources of lot-to-lot variability in this compound?

While specific data on lot-to-lot variability for this compound is not extensively published, potential sources of variability for chemical compounds like this can include:

  • Purity: The percentage of the active compound versus impurities may differ between batches.

  • Impurity Profile: The nature and concentration of impurities resulting from synthesis and purification can vary.[7]

  • Solubility: Differences in crystalline structure or residual solvents might slightly alter solubility characteristics.

  • Counter-ion Content: The precise molar ratio of the hydrochloride salt can fluctuate.

  • Water Content: The amount of residual water can differ between lots.

Q3: How can lot-to-lot variability of this compound affect my experiments?

Inconsistent experimental outcomes are the primary concern arising from lot-to-lot variability. This can manifest as:

  • Shifts in Potency (IC50 values): A lower purity lot will have a lower effective concentration of the active inhibitor, leading to a higher apparent IC50.

  • Altered Cellular Responses: Uncharacterized impurities could have off-target effects, leading to unexpected or inconsistent biological responses.

  • Poor Reproducibility: Difficulty in reproducing results between experiments run with different batches of the compound.

Q4: What should I do if I suspect my new lot of this compound is performing differently?

If you observe unexpected results after switching to a new lot of this compound, a systematic troubleshooting approach is recommended. This includes comparing the new lot to a previously validated lot if possible. Refer to the Troubleshooting Guide section for a detailed workflow.

Troubleshooting Guide

Issue: Inconsistent IC50 values or reduced potency in cellular assays.

This is one of the most common issues that may be linked to lot-to-lot variability.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Lot-to-Lot Comparison cluster_3 Resolution A Inconsistent IC50 or Reduced Potency Observed B Verify Stock Solution Preparation and Storage A->B Check for handling errors C Confirm Assay Conditions and Reagents A->C Rule out experimental error D Perform Side-by-Side Assay with Previous Lot (if available) B->D C->D E Analyze Purity and Identity of New Lot D->E If discrepancy persists F Consult Supplier with Data E->F If purity/identity is questionable G Adjust Experimental Concentration Based on Purity E->G If purity is known and acceptable H Source a New, Validated Lot F->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Stock Solution: Ensure that the stock solution of the new lot was prepared correctly. This compound has specific solubility properties (see table below). Use of fresh, high-quality DMSO is recommended as moisture can reduce solubility.[1]

  • Confirm Assay Integrity: Rule out other potential causes for the discrepancy, such as issues with cells, reagents, or instrument performance.

  • Side-by-Side Comparison: If you have a small amount of a previously well-characterized lot, perform a side-by-side experiment with the new lot. This is the most direct way to confirm a lot-specific issue.

  • Analytical Characterization: If the problem persists, consider analytical characterization of the new lot. See the "Recommended Quality Control Experiments" section for detailed protocols.

  • Contact the Supplier: If you have data suggesting a problem with the lot, contact the supplier's technical support and provide them with your findings.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound from various suppliers. Note that purity levels can vary between lots from the same supplier.

ParameterVendor A (Selleck Chemicals)Vendor B (Cayman Chemical)Vendor C (MedchemExpress)Vendor D (MOLNOVA)
Purity 99.96%[1]≥98%[2]Not specified>98% (HPLC)[3]
IC50 (CARM1) 50 nM[1]50 nM[2]50 nM[5][6]50 nM[3]
Molecular Weight 312.41 g/mol 348.9 g/mol (HCl salt)[2]Not specified312.4061 g/mol
Solubility in DMSO 62 mg/mL (198.45 mM)[1]30 mg/mL[2]Not specified≥ 32 mg/mL[3]
Storage (Powder) 3 years at -20°C[1]≥ 4 years at -20°C[2]Not specified≥ 2 years at -20°C[3]

Recommended Quality Control Experiments

To mitigate the risks of lot-to-lot variability, researchers can perform their own quality control checks on new batches of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of a new lot of this compound.

Experimental Workflow:

G A Prepare Mobile Phase and Standard/Sample Solutions B Equilibrate HPLC System A->B C Inject Standard Solution B->C D Inject Sample Solution C->D E Analyze Chromatograms D->E F Calculate Purity E->F

Caption: Experimental workflow for HPLC purity assessment.

Methodology:

  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Materials:

    • This compound (new lot and reference lot, if available)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or formic acid

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% TFA.

    • Standard Solution: Prepare a standard solution of a previously validated lot of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare a sample solution of the new lot at the same concentration as the standard.

    • HPLC Analysis:

      • Equilibrate the C18 column with the initial mobile phase conditions.

      • Inject the standard solution and record the chromatogram. The retention time of the main peak will be the reference.

      • Inject the sample solution and record the chromatogram.

    • Data Analysis:

      • Compare the retention time of the main peak in the sample to the standard.

      • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

Identity Confirmation by Mass Spectrometry (MS)

Methodology:

  • Objective: To confirm the identity of this compound by verifying its molecular weight.

  • Materials:

    • This compound sample

    • Mass spectrometer (e.g., LC-MS)

  • Procedure:

    • Prepare a dilute solution of the this compound sample in an appropriate solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Look for the protonated molecular ion [M+H]+. For SGC2085 (the free base), the expected monoisotopic mass is approximately 312.18 Da. The observed mass should be within a small tolerance of this value.

Signaling Pathway

This compound inhibits CARM1, which plays a role in transcriptional regulation. A simplified representation of its place in a signaling pathway is shown below.

G cluster_0 Upstream Signaling cluster_1 CARM1-Mediated Methylation cluster_2 Inhibition cluster_3 Downstream Effects A Signal (e.g., Hormone) B Receptor A->B C CARM1 (PRMT4) B->C activates D Histones, Co-activators C->D methylates F Transcriptional Regulation D->F E This compound E->C inhibits G Cellular Response F->G

References

SGC2085 Hydrochloride Photostability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability testing of SGC2085 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide detailed experimental protocols based on industry-standard guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the importance of photostability testing for this compound?

A1: Photostability testing is a critical component of drug development that evaluates the impact of light exposure on the stability of a compound. For this compound, this testing is essential to determine if light exposure leads to degradation, which could result in a loss of potency, the formation of harmful byproducts, or changes in physical properties. The results of these studies inform handling, storage, packaging, and labeling requirements.[1][2][3]

Q2: What are the general regulatory guidelines for photostability testing?

A2: The primary international guideline for photostability testing is the ICH Harmonised Tripartite Guideline Q1B, "Stability Testing: Photostability Testing of New Drug Substances and Products."[1][2] This guideline outlines the recommended testing protocols, including light sources, exposure levels, and sample analysis, to ensure that the data is standardized and acceptable to regulatory agencies.[3][4]

Q3: What are the recommended storage and handling conditions for this compound to minimize light exposure?

A3: this compound should be stored at -20°C in a tightly sealed container, protected from light.[5] When handling the compound, it is best practice to work in a dimly lit area or use amber-colored labware to minimize exposure to ambient light. Solutions of this compound should also be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q4: My this compound sample shows significant degradation after photostability testing. What are the next steps?

A4: If significant degradation is observed, the next steps involve characterizing the degradation products to understand the degradation pathway. This information is crucial for developing a stable formulation. Additionally, it is necessary to develop and validate analytical methods to quantify the degradants. The product may require light-resistant packaging and specific labeling instructions to ensure its stability throughout its shelf life.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in results between replicate samples. - Uneven light exposure across samples.- Inconsistent sample preparation.- Non-homogeneity of the sample.- Ensure uniform positioning of samples within the photostability chamber.- Use a calibrated and validated photostability chamber.- Review and standardize the sample preparation protocol.- Ensure the sample is homogenous before aliquoting.
Unexpected peaks in the chromatogram after light exposure. - Formation of photodegradation products.- Contamination of the sample or solvent.- Interaction with excipients in the formulation.- Perform forced degradation studies to identify potential degradants.- Analyze a blank (solvent only) and a dark control (sample protected from light) to rule out contamination.- Test the drug substance alone to determine if the degradation is inherent or due to an interaction with other components.
No degradation is observed even under forced conditions. - The compound is highly photostable.- Insufficient light exposure.- The analytical method is not stability-indicating.- Confirm the total illumination and UV energy delivered to the samples meet or exceed ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[4]- Validate the analytical method to ensure it can separate the parent compound from potential degradation products. This can be done by intentionally degrading the sample using other stress conditions (e.g., acid, base, oxidation).
Changes in physical appearance (e.g., color change, precipitation). - Photodegradation leading to colored byproducts.- Change in solid-state properties.- Poor solubility of degradants.- Document all physical changes.- Correlate physical changes with chemical degradation data (e.g., HPLC analysis).- Consider the need for formulation changes to improve stability.

Experimental Protocols

Protocol 1: Forced Degradation Photostability Study of this compound

This protocol is designed to intentionally degrade the sample to understand its degradation pathways and to develop stability-indicating analytical methods.[6]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

    • Transfer the solution to chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).

  • Light Exposure:

    • Expose the samples to a light source capable of emitting both visible and UV light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4]

    • The light exposure should be significantly higher than that used for confirmatory testing to induce degradation.

    • Simultaneously, prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it completely from light.

    • Place both the exposed and dark control samples in the photostability chamber.

  • Sample Analysis:

    • At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • Calculate the percentage of degradation.

Protocol 2: Confirmatory Photostability Study of this compound

This protocol follows the ICH Q1B guideline to determine the photostability of this compound under standardized conditions.[4]

  • Sample Preparation:

    • Prepare samples of this compound as both a solid (thin layer in a chemically inert dish) and in solution.

    • For the solid sample, ensure a uniform, thin layer to maximize light exposure.

    • Prepare a "dark control" for both the solid and solution samples by wrapping them in aluminum foil.

  • Light Exposure:

    • Place the samples and their corresponding dark controls in a calibrated photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4]

    • The light source should conform to ICH Q1B specifications.

  • Sample Analysis:

    • After the exposure is complete, analyze the light-exposed samples and the dark controls.

    • Assess for any changes in physical properties (e.g., appearance, color).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the assay and the levels of any degradation products.

    • Compare the results of the light-exposed samples to the dark controls to quantify the extent of photodegradation.

Visualizations

Photostability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results & Interpretation Prep_Solid Prepare Solid Sample Exposed_Sample Exposed Sample Prep_Solid->Exposed_Sample Dark_Control Dark Control (Protected from Light) Prep_Solid->Dark_Control Prep_Solution Prepare Solution Sample Prep_Solution->Exposed_Sample Prep_Solution->Dark_Control Physical_Assessment Physical Assessment Exposed_Sample->Physical_Assessment Chemical_Analysis Chemical Analysis (HPLC) Exposed_Sample->Chemical_Analysis Dark_Control->Physical_Assessment Dark_Control->Chemical_Analysis Degradation_Quantification Quantify Degradation Chemical_Analysis->Degradation_Quantification Pathway_Elucidation Elucidate Degradation Pathway Degradation_Quantification->Pathway_Elucidation Stability_Conclusion Determine Stability & Packaging Needs Pathway_Elucidation->Stability_Conclusion

Caption: Experimental workflow for photostability testing of this compound.

SGC2085_Hypothetical_Degradation cluster_degradation Potential Photodegradation Pathways SGC2085 This compound Photon Light (hv) SGC2085->Photon Oxidation Photo-oxidation Photon->Oxidation Hydrolysis Photo-hydrolysis Photon->Hydrolysis Isomerization Photo-isomerization Photon->Isomerization Degradant_A Degradant A Oxidation->Degradant_A Degradant_B Degradant B Hydrolysis->Degradant_B Degradant_C Degradant C Isomerization->Degradant_C

Caption: Hypothetical photodegradation pathways of this compound.

Troubleshooting_Decision_Tree Start Unexpected Photostability Result Check_Controls Are dark controls stable? Start->Check_Controls Check_Method Is the analytical method stability-indicating? Check_Controls->Check_Method Yes System_Issue Investigate system/sample contamination Check_Controls->System_Issue No Photolabile Compound is likely photolabile. Characterize degradants. Check_Method->Photolabile Yes Validate_Method Validate method with forced degradation Check_Method->Validate_Method No Check_Exposure Was light exposure sufficient (ICH Q1B)? Photostable Compound is likely photostable. Check_Exposure->Photostable Yes Increase_Exposure Increase light exposure for forced degradation Check_Exposure->Increase_Exposure No Photolabile->Check_Exposure

References

Technical Support Center: Overcoming SGC2085 Hydrochloride Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SGC2085 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this potent and selective CARM1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3][4] CARM1 is a histone methyltransferase that plays a crucial role in transcriptional regulation by methylating histone H3 at arginine 17 (H3R17) and other protein substrates. By inhibiting CARM1, SGC2085 can modulate the expression of genes involved in cell proliferation and survival.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to CARM1 inhibitors, in general, can arise from several factors:

  • Target Overexpression: Cancer cells may upregulate the expression of the CARM1 protein, thereby requiring higher concentrations of the inhibitor to achieve the same level of target engagement.

  • Target Mutation: Mutations in the drug-binding pocket of the CARM1 enzyme can reduce the binding affinity of this compound, rendering it less effective.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of CARM1, allowing them to maintain proliferation and survival. The PI3K/Akt pathway is a common bypass route.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]

Q3: How can we experimentally investigate the mechanism of resistance in our this compound-resistant cell line?

A3: A systematic approach is recommended to identify the resistance mechanism:

  • Confirm Target Engagement: Use Western blotting to assess the methylation status of a known CARM1 substrate, such as histone H3 at arginine 17 (H3R17me2a). A lack of change in methylation upon SGC2085 treatment in resistant cells compared to sensitive cells suggests a primary resistance mechanism related to the target.

  • Assess CARM1 Expression: Compare CARM1 mRNA and protein levels between your sensitive and resistant cell lines using qPCR and Western blotting, respectively.

  • Sequence the CARM1 Gene: Identify potential mutations in the drug-binding site by sequencing the CARM1 gene from your resistant cell line.

  • Investigate Bypass Pathways: Perform phosphoproteomic or transcriptomic analysis (e.g., RNA-seq) to identify upregulated signaling pathways in resistant cells.

  • Evaluate Drug Efflux: Use a fluorescent substrate-based assay to measure the activity of drug efflux pumps.

Q4: What strategies can we employ to overcome this compound resistance?

A4: Combination therapy is a promising strategy to overcome resistance to CARM1 inhibitors.[8][9][10] By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance emerging. Consider the following combinations:

  • Immune Checkpoint Inhibitors: Inhibition of CARM1 has been shown to sensitize tumors to immune checkpoint blockade (e.g., anti-PD-1 or anti-CTLA-4) by inducing a type 1 interferon response in tumor cells and enhancing T-cell function.[1][3][11]

  • PI3K/Akt Pathway Inhibitors: If your resistant cells show activation of the PI3K/Akt pathway, combining SGC2085 with a PI3K or Akt inhibitor could be effective.

  • HDAC Inhibitors: Combining epigenetic modulators with different mechanisms of action, such as a CARM1 inhibitor and a histone deacetylase (HDAC) inhibitor, may result in synergistic anti-cancer effects.

  • Endocrine Therapies: In hormone receptor-positive cancers, such as ER-positive breast cancer, CARM1 plays a role in hormone receptor signaling. Combining SGC2085 with endocrine therapies like tamoxifen may overcome resistance.[4]

  • Conventional Chemotherapy: SGC2085 may synergize with DNA-damaging agents like etoposide.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased potency (higher IC50) of this compound in our cancer cell line over time. 1. Development of acquired resistance. 2. Compound instability.1. Confirm the shift in IC50 with a dose-response curve. 2. Investigate potential resistance mechanisms as outlined in FAQ 3. 3. Consider combination therapies (see FAQ 4). 4. Ensure proper storage of this compound at -20°C or below and use freshly prepared solutions.
No effect of this compound on the methylation of H3R17 in our resistant cell line. 1. Mutation in the CARM1 drug-binding site. 2. Increased drug efflux. 3. Insufficient drug concentration or incubation time.1. Sequence the CARM1 gene to check for mutations. 2. Perform a drug efflux assay. If efflux is high, consider co-treatment with an efflux pump inhibitor. 3. Optimize the concentration and incubation time of this compound.
Resistant cells show increased proliferation despite this compound treatment. Activation of bypass signaling pathways.1. Use phosphoproteomics or RNA-seq to identify activated pathways (e.g., PI3K/Akt). 2. Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway.

Quantitative Data Summary

The following tables provide representative quantitative data for CARM1 inhibitors. Note that specific values for this compound in resistant cell lines are limited in the public domain; therefore, data from other potent CARM1 inhibitors are presented as a reference.

Table 1: In Vitro Inhibitory Activity of Selective CARM1 Inhibitors

InhibitorCell LineCancer TypeAssayIC50/EC50 (µM)
EZM2302RPMI-8226Multiple MyelomaProliferation0.015 - 0.1 (Cell stasis)
EZM2302NCI-H929Multiple MyelomaProliferation0.015 - 0.1 (Cell stasis)
iCARM1MCF7Breast CancerProliferation1.797
iCARM1T47DBreast CancerProliferation4.74
iCARM1BT474Breast CancerProliferation2.13

Data sourced from publicly available information. IC50 values can vary based on experimental conditions.[1]

Table 2: Example of Synergistic Effect of a CARM1 Inhibitor in Combination Therapy

Cell LineInhibitor 1Inhibitor 2Combination Index (CI)Interpretation
U2932 (DLBCL)CARM1iTP (TP-064)CBP30 (CBP/p300 inhibitor)< 1Synergy

A Combination Index (CI) of less than 1 indicates a synergistic effect between the two inhibitors.[12][13][14] DLBCL: Diffuse Large B-cell Lymphoma.

Experimental Protocols

1. Western Blot for Histone H3 Arginine 17 Dimethylation (H3R17me2a)

This protocol is to assess the in-cell activity of this compound by measuring the methylation of a key CARM1 substrate.

  • Cell Lysis:

    • Treat sensitive and resistant cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear chromatin and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3R17me2a overnight at 4°C.

    • Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of H3R17me2a.

2. Quantitative PCR (qPCR) for CARM1 Expression

This protocol is to compare the mRNA expression levels of CARM1 in sensitive versus resistant cells.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from sensitive and resistant cell lines using a commercial RNA extraction kit.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for CARM1, and a suitable qPCR master mix.

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative expression of CARM1 in resistant cells compared to sensitive cells using the ΔΔCt method.

3. Cell Viability (MTT/CCK-8) Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT/CCK-8 Addition:

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • For CCK-8 assay, add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Visualizations

SGC2085_Mechanism_of_Action SGC2085 SGC2085 Hydrochloride CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibits Histone_H3 Histone H3 CARM1->Histone_H3 Methylates H3R17me2a H3R17me2a Gene_Expression Altered Gene Expression H3R17me2a->Gene_Expression Regulates Cell_Proliferation Decreased Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms SGC2085_in SGC2085 CARM1 CARM1 SGC2085_in->CARM1 Inhibits Efflux_Pump Drug Efflux Pump (e.g., P-gp) SGC2085_in->Efflux_Pump Proliferation Cell Proliferation CARM1->Proliferation SGC2085_out SGC2085 Efflux_Pump->SGC2085_out Efflux Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Pathway->Proliferation Promotes CARM1_Upregulation CARM1 Upregulation CARM1_Upregulation->CARM1 Increases CARM1_Mutation CARM1 Mutation CARM1_Mutation->CARM1 Alters Bypass_Activation Bypass Pathway Activation Bypass_Activation->Bypass_Pathway Activates Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Increases

Caption: Potential mechanisms of resistance to SGC2085.

Combination_Therapies cluster_combinations Combination Therapies SGC2085 SGC2085 Hydrochloride Checkpoint_Inhibitor Immune Checkpoint Inhibitor SGC2085->Checkpoint_Inhibitor Synergizes with PI3K_Inhibitor PI3K/Akt Inhibitor SGC2085->PI3K_Inhibitor Synergizes with HDAC_Inhibitor HDAC Inhibitor SGC2085->HDAC_Inhibitor Synergizes with Endocrine_Therapy Endocrine Therapy SGC2085->Endocrine_Therapy Synergizes with Synergy Overcomes Resistance & Enhances Anti-Cancer Effect Checkpoint_Inhibitor->Synergy PI3K_Inhibitor->Synergy HDAC_Inhibitor->Synergy Endocrine_Therapy->Synergy

Caption: Combination strategies to overcome resistance.

References

SGC2085 hydrochloride degradation products and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and analysis of SGC2085 hydrochloride.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a crystalline solid at -20°C.[1] Stock solutions should be prepared fresh. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

2. What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO and ethanol at concentrations up to 62 mg/mL and in DMF at 30 mg/mL.[1][2][3] It has poor solubility in water. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.

3. What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains amide and ether linkages, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond is prone to cleavage under acidic and basic conditions, which would be a primary degradation pathway. The ether linkage may also be cleaved under more forceful acidic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the benzylic and aromatic positions.

  • Photodegradation: As a compound with aromatic rings, this compound may degrade upon exposure to UV light.

4. How can I assess the stability of this compound in my experimental setup?

To assess the stability of this compound in your specific experimental conditions, it is recommended to perform a preliminary stability study. This involves incubating the compound in your experimental medium for the duration of your experiment and then analyzing the sample using a suitable analytical method, such as HPLC, to detect any degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the experimental medium.Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to harsh conditions such as extreme pH, high temperatures, and direct light. Perform a stability check of the compound in your experimental buffer or medium.
Appearance of unknown peaks in the chromatogram during HPLC analysis. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks.
Precipitation of the compound in aqueous solutions. This compound has low aqueous solubility.[2]Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment and to keep the compound in solution.
Difficulty in achieving separation between the parent compound and degradation products in HPLC. The analytical method is not optimized.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature to achieve better resolution.

Forced Degradation Study Data

The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress Condition Time Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Amide hydrolysis product
0.1 M NaOH24 hours60°C25%Amide hydrolysis product
3% H₂O₂24 hoursRoom Temp10%Oxidized products
Heat (Solid)48 hours80°C5%Thermally induced degradants
UV Light (254 nm)24 hoursRoom Temp8%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples from the forced degradation study.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound.

Visualizations

G cluster_workflow Troubleshooting Workflow for SGC2085 Degradation A Inconsistent Experimental Results B Check for Compound Degradation A->B C Perform Stability-Indicating HPLC Analysis B->C D Degradation Observed? C->D E Optimize Experimental Conditions (e.g., fresh solutions, control pH) D->E Yes F No Degradation Observed Investigate Other Experimental Variables D->F No

Caption: Troubleshooting workflow for investigating this compound degradation.

G cluster_pathway Hypothetical Degradation Pathway of SGC2085 SGC2085 This compound Amide_Hydrolysis Amide Hydrolysis Product SGC2085->Amide_Hydrolysis Acid/Base Oxidation Oxidized Product SGC2085->Oxidation Oxidizing Agent

Caption: A simplified hypothetical degradation pathway for this compound.

References

Validation & Comparative

A Comparative Guide to SGC2085 Hydrochloride and Other CARM1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SGC2085 hydrochloride with other leading inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a promising therapeutic target in oncology. The following sections detail the biochemical potency, selectivity, and cellular activity of these compounds, supported by experimental data and protocols to aid in the selection of the most suitable research tools.

Introduction to CARM1

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1] CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone substrates.[2][3] Dysregulation of CARM1 activity has been implicated in the progression of numerous cancers, including breast, colorectal, and multiple myeloma, making it an attractive target for therapeutic intervention.[1][4]

Overview of this compound and Competitors

This compound is a potent and selective inhibitor of CARM1.[5] This guide compares its performance against two other well-characterized CARM1 inhibitors: EZM2302 (GSK3359088) and TP-064. These compounds have been extensively studied and provide a strong basis for evaluating the utility of this compound in preclinical research.

Data Presentation: Quantitative Comparison of CARM1 Inhibitors

The following tables summarize the in vitro biochemical potency, selectivity against other protein methyltransferases, and cellular activity of this compound, EZM2302, and TP-064.

Table 1: In Vitro Biochemical Potency

CompoundTargetIC50 (nM)
This compound CARM1 50 [5]
EZM2302CARM16[4][6]
TP-064CARM1< 10[1]

Table 2: Selectivity Profile Against Other Protein Methyltransferases (IC50 in µM)

CompoundPRMT1PRMT3PRMT5PRMT6PRMT7PRMT8
This compound > 100 [5]> 100 [5]> 100 [5]5.2 [5]> 100 [5]> 50 [5]
EZM2302> 100> 100> 100> 100> 100> 100
TP-064> 10[7]> 10[7]> 10[7]1.3[7]> 10[7]> 10

Table 3: Cellular Activity

CompoundAssayCell LineIC50 (nM)
This compound Cellular Activity HEK293 No activity up to 10,000 [5]
EZM2302PABP1 MethylationRPMI-822638[8]
SmB MethylationRPMI-822618[8]
Anti-proliferationMultiple Myeloma (subset)< 100[8]
TP-064BAF155 DimethylationHEK293340 ± 30[1]
MED12 DimethylationHEK29343 ± 10[1]
Anti-proliferation (GI50)NCI-H929200[7]
Anti-proliferation (GI50)RPMI-8226800[7]

Signaling Pathway and Experimental Workflow Diagrams

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors TF Transcription Factors (e.g., p53, NF-κB, ERα) CARM1 CARM1 TF->CARM1 recruits p300_CBP p300/CBP p300_CBP->CARM1 coactivates Histone_H3 Histone H3 CARM1->Histone_H3 methylates (R17) H3R17me2a H3R17me2a Histone_H3->H3R17me2a Gene_Transcription Target Gene Transcription H3R17me2a->Gene_Transcription promotes SGC2085 SGC2085 SGC2085->CARM1 EZM2302 EZM2302 EZM2302->CARM1 TP064 TP-064 TP064->CARM1

Caption: CARM1 Signaling Pathway and Inhibition. (Max Width: 760px)

CARM1_Inhibitor_Assay_Workflow cluster_biochemical Biochemical Assay (In Vitro) cluster_cellular Cellular Assay (In Situ) B1 Recombinant CARM1 Enzyme B5 Incubation B1->B5 B2 Substrate (e.g., Histone H3 peptide) B2->B5 B3 [3H]-SAM (Methyl Donor) B3->B5 B4 Test Inhibitor (e.g., SGC2085) B4->B5 B6 Measure Methylation (e.g., Scintillation Counting) B5->B6 C1 Cancer Cell Line (e.g., MCF7, RPMI-8226) C2 Treat with Inhibitor C1->C2 C3 Cell Lysis C2->C3 C4 Western Blot C3->C4 C5 Detect Methylated Substrate (e.g., H3R17me2a) C4->C5

Caption: Experimental Workflow for CARM1 Inhibitor Evaluation. (Max Width: 760px)

Experimental Protocols

CARM1 Enzymatic Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to determine the in vitro potency of CARM1 inhibitors.

1. Reagents and Materials:

  • Recombinant human CARM1 enzyme

  • Histone H3 peptide substrate

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound and other test inhibitors

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 substrate, and the test inhibitor at various concentrations (or DMSO as a vehicle control).

  • Initiate the reaction by adding recombinant CARM1 enzyme.

  • Add [³H]-SAM to the reaction mixture.

  • Incubate the reaction at 30°C for 1 hour.[9]

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated [³H]-SAM.

  • Air-dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Substrate Methylation Assay (Western Blot)

This protocol is designed to assess the ability of an inhibitor to block CARM1-mediated methylation of its substrates within a cellular context.

1. Reagents and Materials:

  • Cancer cell line of interest (e.g., MCF7, RPMI-8226)

  • Cell culture medium and supplements

  • This compound and other test inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3R17me2a, anti-PABP1-me, anti-total H3, anti-total PABP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

2. Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the CARM1 inhibitor or DMSO for the desired duration (e.g., 48-72 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[10]

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the methylated substrate signal to the total substrate and a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of an inhibitor in a cellular environment based on ligand-induced thermal stabilization of the target protein.[12]

1. Reagents and Materials:

  • Cells expressing the target protein (CARM1)

  • Cell culture medium

  • This compound or other test inhibitors

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., PBS with freeze-thaw cycles)

  • Western blot reagents (as listed above)

2. Procedure:

  • Treat cells with the test inhibitor or vehicle control for a specified time.[13]

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[13]

  • Aliquot the cell suspension into PCR tubes.[13]

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[14]

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.[14]

  • Analyze the soluble fraction by Western blot using an anti-CARM1 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a potent and highly selective inhibitor of CARM1 in biochemical assays. Its selectivity profile, with over 100-fold selectivity against most other PRMTs, makes it a valuable tool for specific interrogation of CARM1's enzymatic function. However, its reported lack of cellular activity in HEK293 cells suggests potential limitations in cell-based studies, possibly due to poor cell permeability.[5]

In comparison, EZM2302 and TP-064 exhibit both potent biochemical inhibition and robust cellular activity, effectively inhibiting the methylation of known CARM1 substrates and demonstrating anti-proliferative effects in cancer cell lines.[4][7][8] EZM2302, in particular, has shown in vivo efficacy in a multiple myeloma xenograft model.[4]

The choice of inhibitor will depend on the specific experimental context. This compound is an excellent candidate for in vitro enzymatic and structural studies where high selectivity is paramount. For cellular and in vivo investigations, EZM2302 and TP-064 currently offer more established profiles of cellular and physiological activity. Further studies are warranted to explore the cellular activity of this compound in a broader range of cancer cell lines and to potentially develop more cell-permeable analogs.

References

A Head-to-Head Comparison of SGC2085 Hydrochloride and TP-064 for Targeting CARM1/PRMT4 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the oncogenic roles of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), the selection of a potent and specific chemical probe is critical. This guide provides an objective, data-driven comparison of two widely recognized CARM1/PRMT4 inhibitors: SGC2085 hydrochloride and TP-064. We will delve into their mechanisms of action, biochemical potency, cellular efficacy, and the experimental protocols used to evaluate them.

Introduction to the Inhibitors

This compound is a potent and selective inhibitor of CARM1, developed through structure-based optimization.[1][2] It serves as a chemical tool to probe the biochemical functions of CARM1.[3]

TP-064 is another potent, selective, and cell-active small molecule inhibitor of CARM1/PRMT4.[4][5] It has been extensively characterized and is frequently used to study the cellular consequences of CARM1 inhibition in various cancer models, particularly multiple myeloma.[4][6] A structurally similar but inactive analog, TP-064N, is often used as a negative control to ensure that observed effects are due to specific CARM1 inhibition.[6][7]

Mechanism of Action

Both SGC2085 and TP-064 function by directly inhibiting the methyltransferase activity of CARM1/PRMT4.[1][8] CARM1 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on its histone and non-histone substrates.[9] By blocking this enzymatic activity, these inhibitors prevent the methylation of key proteins involved in transcriptional regulation, such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12).[4][6] This disruption of methylation leads to altered gene expression and subsequent cellular effects, including cell cycle arrest.[6][10]

Co-crystallization studies have shown that TP-064 binds to the substrate-binding site of PRMT4, adjacent to the SAM cofactor.[11] This binding is cooperative with SAM and obstructs the enzyme's ability to methylate its substrates.[12] While both compounds target the same enzyme, a crucial distinction emerges in their cellular activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and TP-064, highlighting their differences in biochemical potency, selectivity, and, most importantly, cellular activity.

Table 1: Biochemical Potency and Selectivity against Protein Arginine Methyltransferases (PRMTs)

CompoundTargetIC50 (nM)Selectivity Profile (IC50)
SGC2085 HCl CARM1/PRMT450[1][2][13]>100-fold selective over most other PRMTs; PRMT6 (5.2 µM)[1][2][13]
TP-064 CARM1/PRMT4< 10[4][5][10][11]>100-fold selective over most other PRMTs; PRMT6 (1.3 µM), PRMT8 (8.1 µM)[6][14]

Table 2: Cellular Activity and Anti-proliferative Effects

CompoundCellular AssayCell Line(s)IC50 / Effect
SGC2085 HCl Substrate (BAF155) MethylationHEK293No cellular activity observed up to 10 µM[2]
TP-064 Substrate (BAF155) DimethylationHEK293340 ± 30 nM[4][5][11]
Substrate (MED12) DimethylationHEK29343 ± 10 nM[4][5][11]
Anti-proliferationNCI-H929 (Multiple Myeloma)GI50: ~0.2 µM - 1 µM[11][15]
Anti-proliferationRPMI-8226 (Multiple Myeloma)GI50: ~0.8 µM - 1 µM[11][15]
Cell CycleNCI-H929 (Multiple Myeloma)G1 Phase Arrest[4][6]

The data clearly indicates that while both compounds are potent inhibitors of the CARM1 enzyme in biochemical assays, TP-064 demonstrates robust activity within cells. In contrast, SGC2085 lacks measurable cellular activity, a critical limitation that has been attributed to poor cell permeability.[2]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and a logical comparison of the two inhibitors.

CARM1_Signaling_Pathway cluster_inhibitors Inhibitors cluster_cellular_processes Cellular Processes SGC2085 SGC2085 CARM1 CARM1 / PRMT4 SGC2085->CARM1 Inhibits (Biochemical) TP064 TP-064 TP064->CARM1 Inhibits (Biochemical & Cellular) Gene_Expression Altered Gene Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Decreased Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation Methylation Arginine Methylation CARM1->Methylation Catalyzes SAM SAM (Methyl Donor) SAM->Methylation Substrates Histone & Non-Histone Substrates (e.g., BAF155) Substrates->Methylation Methylation->Gene_Expression Regulates

Caption: CARM1 signaling and points of inhibition.

Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Treat cells with Inhibitor (e.g., TP-064) B 2. Harvest and Lyse Cells A->B C 3. Quantify Protein (BCA Assay) B->C D 4. Separate by SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane E->F G 7. Incubate with Primary Antibodies F->G H 8. Incubate with HRP- conjugated Secondary G->H I 9. Detect with ECL H->I

Caption: Workflow for Western Blot analysis.

Logical_Comparison cluster_sgc SGC2085 HCl cluster_tp TP-064 sgc_biochem Potent Biochemical Inhibitor (IC50 = 50 nM) sgc_cellular Poor Cellular Activity (No effect up to 10 µM) sgc_biochem->sgc_cellular Target Shared Target: CARM1/PRMT4 sgc_biochem->Target sgc_tool Biochemical Tool sgc_cellular->sgc_tool tp_biochem High-Potency Biochemical Inhibitor (IC50 < 10 nM) tp_cellular Robust Cellular Activity (Inhibits methylation & proliferation) tp_biochem->tp_cellular tp_biochem->Target tp_tool Cellular & In Vivo Tool tp_cellular->tp_tool

Caption: Logical comparison of inhibitor features.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following are generalized protocols for key experiments used to evaluate CARM1/PRMT4 inhibitors.

Protocol 1: Western Blot for Cellular Substrate Methylation

This method assesses the in-cell activity of an inhibitor by measuring the methylation status of known CARM1 substrates.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or NCI-H929) and allow them to adhere. Treat with varying concentrations of the inhibitor (e.g., TP-064) or vehicle control (DMSO) for 48-72 hours.[2][6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[16][17]

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[7][16]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies specific for the methylated substrate (e.g., dimethyl-BAF155) and total substrate (e.g., total BAF155) overnight at 4°C.[16]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][15]

  • Analysis: Quantify band intensities and normalize the methylated protein signal to the total protein signal. A reduction in the normalized signal in inhibitor-treated samples indicates on-target activity.[16]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines by quantifying ATP levels.

  • Cell Seeding: Seed cancer cells (e.g., multiple myeloma lines) in a 96-well plate at a density of 5,000-10,000 cells per well.[8]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 3 to 6 days).[6]

  • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate to stabilize the luminescent signal.[8]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the GI50/IC50 value by fitting the data to a dose-response curve.[8]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following inhibitor treatment.

  • Cell Treatment: Treat cells (e.g., NCI-H929) with the inhibitor or vehicle control for a specified period (e.g., 72 hours).[16]

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[16][17]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[16]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer, acquiring data for at least 10,000 single-cell events per sample.[16]

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Conclusion

In comparing this compound and TP-064, a clear functional divergence is apparent. While both are potent and selective biochemical inhibitors of CARM1/PRMT4, their utility in cancer cell research differs significantly.

  • This compound acts as a potent tool for in vitro biochemical and structural studies but its demonstrated lack of cellular activity limits its application for investigating the cellular consequences of CARM1 inhibition.[2]

  • TP-064 is a superior probe for cell-based assays and preclinical studies. Its high potency translates effectively from the bench to the cell, where it robustly inhibits CARM1 substrate methylation, induces G1 cell cycle arrest, and reduces the proliferation of sensitive cancer cell lines.[4][6]

For researchers aiming to understand the cellular and physiological roles of CARM1 in cancer and to validate it as a therapeutic target, TP-064 is the more appropriate and well-validated tool. Its established cellular activity, coupled with the availability of a negative control (TP-064N), provides a rigorous platform for dissecting the specific functions of CARM1 in cancer biology.

References

A Head-to-Head Comparison of CARM1 Inhibitors: SGC2085, EZM2302, and TP-064

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a compelling therapeutic target in oncology due to its role in various cellular processes, including transcriptional regulation and signal transduction.[1][2][3] Its dysregulation is implicated in the progression of several cancers, notably multiple myeloma.[4][5] This has spurred the development of small molecule inhibitors to probe CARM1 function and for potential clinical applications. This guide provides a comprehensive, head-to-head comparison of three such inhibitors: SGC2085, EZM2302, and TP-064, with a focus on their performance based on available preclinical experimental data.

At a Glance: Key Performance Indicators

ParameterSGC2085EZM2302TP-064
Target CARM1 (PRMT4)CARM1 (PRMT4)CARM1 (PRMT4)
Biochemical IC50 50 nM6 nM< 10 nM
Cellular Activity No cellular activity observed up to 10 µMPotent anti-proliferative effects in multiple myeloma cell lines (IC50 values in the nanomolar range)Effective in the nanomolar range in a subset of multiple myeloma cell lines
In Vivo Efficacy Not reportedDose-dependent anti-tumor activity in a multiple myeloma xenograft modelAnti-proliferative effects in multiple myeloma cell lines
Binding Mechanism Substrate-binding siteStabilizes an inactive CARM1-S-adenosylhomocysteine (SAH) complex, competing for the peptide-binding pocketSAM-noncompetitive, binds to the peptide substrate-binding pocket

In-Depth Performance Analysis

Biochemical Potency and Selectivity

All three compounds are potent inhibitors of CARM1 in biochemical assays. EZM2302 and TP-064 exhibit slightly higher potency with IC50 values in the low nanomolar range (6 nM and <10 nM, respectively), while SGC2085 has an IC50 of 50 nM.[1][4][6] TP-064 has demonstrated high selectivity for PRMT4 over other PRMTs, with the exception of some activity against PRMT6.[7] EZM2302 also shows broad selectivity against other histone methyltransferases.[1][8]

Cellular and In Vivo Efficacy: A Clear Divergence

A significant distinction among these inhibitors lies in their cellular activity. While SGC2085 is a potent biochemical inhibitor, it has been reported to lack cellular activity, which is speculated to be due to poor cell permeability.

In stark contrast, both EZM2302 and TP-064 demonstrate robust cellular and preclinical in vivo activity, particularly in multiple myeloma models.[1][4] EZM2302 has been shown to inhibit the methylation of CARM1 substrates PABP1 and SmB in multiple myeloma cell lines, leading to cell stasis.[1][8] Furthermore, oral administration of EZM2302 resulted in dose-dependent tumor growth inhibition in a multiple myeloma xenograft model.[1][8]

TP-064 has also been shown to have anti-proliferative effects in a subset of multiple myeloma cell lines, inducing G1 phase cell cycle arrest.[4][5] It effectively inhibits the methylation of cellular substrates such as BAF155 and MED12.[4]

Differentiated Mechanisms of Action

Recent studies have highlighted a nuanced difference in the mechanisms of action between EZM2302 and TP-064.[9] While both target CARM1, TP-064 appears to inhibit both the nuclear and cytoplasmic functions of the enzyme.[9] In contrast, EZM2302 selectively targets non-histone methylation, suggesting a more specific cytoplasmic effect.[9] This distinction has important implications for their therapeutic application and the interpretation of experimental results. TP-064 binds to the peptide substrate-binding pocket in a manner that is noncompetitive with the methyl donor S-adenosylmethionine (SAM), while EZM2302 stabilizes an inactive complex of CARM1 with S-adenosylhomocysteine (SAH), the product of the methylation reaction, and competes for the peptide-binding pocket.[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated.

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors_nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors_cyto CARM1 CARM1 (PRMT4) Histone_H3 Histone H3 CARM1->Histone_H3 Methylation BAF155 BAF155 CARM1->BAF155 Methylation MED12 MED12 CARM1->MED12 Methylation Transcription_Factors Transcription Factors CARM1->Transcription_Factors Coactivation Gene_Expression Altered Gene Expression (e.g., Cell Cycle Regulation) Histone_H3->Gene_Expression BAF155->Gene_Expression MED12->Gene_Expression Transcription_Factors->Gene_Expression TP_064_n TP-064 TP_064_n->CARM1 CARM1_cyto CARM1 (PRMT4) PABP1 PABP1 CARM1_cyto->PABP1 Methylation SmB SmB CARM1_cyto->SmB Methylation Signaling_Proteins Signaling Proteins CARM1_cyto->Signaling_Proteins Methylation Cellular_Processes Altered Cellular Processes (e.g., Translation, Splicing) PABP1->Cellular_Processes SmB->Cellular_Processes Signaling_Proteins->Cellular_Processes EZM2302_c EZM2302 EZM2302_c->CARM1_cyto TP_064_c TP-064 TP_064_c->CARM1_cyto

Caption: Simplified CARM1 signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cellular Assays cluster_invivo In Vivo Models Biochemical Biochemical Assay (Methyltransferase Activity) Selectivity Selectivity Profiling (vs. other PRMTs) Biochemical->Selectivity Cell_Viability Cell Viability/Proliferation Selectivity->Cell_Viability Substrate_Methylation Substrate Methylation (Western Blot) Cell_Viability->Substrate_Methylation Cell_Cycle Cell Cycle Analysis Substrate_Methylation->Cell_Cycle Xenograft Xenograft Tumor Model (e.g., Multiple Myeloma) Cell_Cycle->Xenograft PD Pharmacodynamics (Target Engagement) Xenograft->PD

Caption: General experimental workflow for CARM1 inhibitor evaluation.

Detailed Experimental Protocols

In Vitro Methyltransferase Assay

This assay quantifies the enzymatic activity of CARM1 and the inhibitory potential of the compounds.

  • Objective: To determine the IC50 value of the inhibitors against CARM1.

  • Materials: Recombinant human CARM1, a methyl donor (S-adenosyl-L-methionine, SAM), a histone H3 peptide substrate, and the test inhibitors (SGC2085, EZM2302, TP-064).

  • Procedure:

    • The reaction is typically performed in a 96- or 384-well plate format.

    • Varying concentrations of the test inhibitor are pre-incubated with the CARM1 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of the histone H3 peptide substrate and radiolabeled [³H]-SAM.

    • The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).

    • The reaction is stopped, and the methylated peptide is captured on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.[6]

Cellular Substrate Methylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to block CARM1 activity within a cellular context.

  • Objective: To measure the inhibition of methylation of endogenous CARM1 substrates.

  • Materials: Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226), test inhibitors, lysis buffer, primary antibodies against methylated substrates (e.g., asymmetrically dimethylated BAF155, PABP1) and total substrates, and secondary antibodies.

  • Procedure:

    • Cells are seeded in culture plates and treated with varying concentrations of the inhibitors for a specified duration (e.g., 72 hours).

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the methylated and total forms of the substrate.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system.

    • The intensity of the methylated substrate band is normalized to the total substrate band to quantify the degree of inhibition.[6]

Cell Proliferation/Viability Assay

This assay determines the effect of the inhibitors on the growth of cancer cells.

  • Objective: To determine the GI50 (concentration for 50% of maximal inhibition of proliferation) or IC50 values of the inhibitors.

  • Materials: Multiple myeloma cell lines, culture medium, test inhibitors, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the inhibitors.

    • After a defined incubation period (e.g., 3 to 6 days), the cell viability reagent is added to the wells.

    • The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

    • GI50 or IC50 values are calculated by fitting the data to a dose-response curve.[10]

Conclusion

SGC2085, EZM2302, and TP-064 are all potent inhibitors of CARM1's methyltransferase activity. However, their utility as research tools and potential therapeutic agents differs significantly based on their cellular and in vivo performance. SGC2085 serves as a valuable tool for in vitro studies but its lack of cellular activity limits its application in more complex biological systems.

EZM2302 and TP-064 have both demonstrated significant promise in preclinical models of multiple myeloma, with potent cellular and in vivo anti-tumor effects. The key distinction between these two inhibitors lies in their nuanced mechanisms of action, with TP-064 affecting both nuclear and cytoplasmic CARM1 functions and EZM2302 showing selectivity for non-histone substrates. This difference provides researchers with a unique opportunity to dissect the specific roles of nuclear versus cytoplasmic CARM1 activity in health and disease. The choice between EZM2302 and TP-064 for future studies will depend on the specific biological question being addressed.

References

Validating SGC2085 Hydrochloride Effects: A Comparative Guide to siRNA Knockdown of CARM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for inhibiting the Coactivator-Associated Arginine Methyltransferase 1 (CARM1): pharmacological inhibition using SGC2085 hydrochloride and genetic knockdown via small interfering RNA (siRNA). Both techniques are pivotal in validating the on-target effects of CARM1 inhibition in cancer research and drug development. This document offers an objective analysis of their performance, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Performance Comparison: this compound vs. CARM1 siRNA

The choice between a small molecule inhibitor and siRNA for target validation depends on the specific experimental goals. This compound offers a rapid and reversible method to probe the function of CARM1's enzymatic activity. In contrast, siRNA-mediated knockdown provides a highly specific approach to reduce total CARM1 protein levels, elucidating the roles of both its enzymatic and non-enzymatic functions.

While direct comparative studies between this compound and CARM1 siRNA are limited, data from studies using similar potent and selective CARM1 inhibitors (e.g., iCARM1) alongside CARM1 siRNA provide valuable insights into their respective effects on cellular processes.

Table 1: Comparative Effects of CARM1 Inhibition on Cancer Cell Lines

ParameterPharmacological Inhibition (SGC2085/iCARM1)siRNA-mediated KnockdownKey Findings & References
Mechanism of Action Reversible, competitive inhibition of CARM1 methyltransferase activity.Post-transcriptional gene silencing, leading to CARM1 mRNA degradation and reduced protein expression.SGC2085 is a potent and selective CARM1 inhibitor with an IC50 of 50 nM. siRNA offers high specificity to the target mRNA sequence.
Effect on Cell Proliferation Dose-dependent inhibition of cell growth.Significant reduction in cell viability and colony formation capacity.Both methods effectively suppress the proliferation of various cancer cell lines.
Cell Cycle Progression Induction of cell cycle arrest.Arrest in the G0/G1 phase and a decrease in the S phase population.Inhibition of CARM1, by either method, impedes cell cycle progression.
Gene Expression (Estrogen Receptor α Targets) Suppression of oncogenic estrogen/ERα-target gene expression.Similar suppression of estrogen/ERα-target genes.Both approaches demonstrate a concordant impact on the transcriptional regulation of key oncogenes in breast cancer.
Gene Expression (Interferon-stimulated genes) Activation of Type I Interferon (IFN) and IFN-induced genes (ISGs).Upregulation of Type I IFN and ISGs.Both inhibitor treatment and siRNA knockdown lead to the activation of innate immune signaling pathways.

Table 2: Specificity and Off-Target Considerations

AspectThis compoundCARM1 siRNA
On-Target Specificity High selectivity for CARM1 over other protein methyltransferases (PRMTs), with some cross-reactivity with PRMT6 at higher concentrations.Highly specific to the CARM1 mRNA sequence, minimizing off-target protein inhibition.
Potential Off-Target Effects Potential for off-target binding to other kinases or proteins, especially at higher concentrations. Cellular permeability can be a limitation.Can induce "off-target" effects by silencing unintended mRNAs with partial sequence homology. Can also trigger an interferon response.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate comparison of this compound and CARM1 siRNA.

Protocol 1: CARM1 Inhibition using this compound
  • Preparation of Stock Solution:

    • Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cell Treatment:

    • Culture cells to the desired confluency (typically 60-80%) in a multi-well plate.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the inhibitor in a serum-free or complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment group.

    • Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis:

    • Following incubation, proceed with downstream assays such as cell viability assays (MTT, CellTiter-Glo), Western blotting to assess target protein methylation, or RT-qPCR for gene expression analysis.

Protocol 2: siRNA-mediated Knockdown of CARM1
  • Cell Seeding:

    • One day prior to transfection, seed cells in a multi-well plate with antibiotic-free complete growth medium to achieve 30-50% confluency on the day of transfection.

  • Transfection Complex Formation (Example for a 6-well plate):

    • siRNA Preparation: In a sterile microcentrifuge tube, dilute the CARM1-specific siRNA or a non-targeting control siRNA to the desired final concentration (e.g., 20-50 nM) in a serum-free medium (e.g., Opti-MEM™).

    • Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-transfection reagent complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal knockdown should be determined experimentally.

    • After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm CARM1 protein knockdown or functional assays to assess the phenotypic consequences.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving CARM1 and the general experimental workflows for comparing this compound and CARM1 siRNA.

CARM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_carm1 CARM1 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Estrogen) CARM1 CARM1 (PRMT4) Growth_Factors->CARM1 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->CARM1 Histone_Methylation Histone H3 Methylation (H3R17me2a) CARM1->Histone_Methylation Non_Histone_Methylation Non-Histone Protein Methylation (p300/CBP, BAF155) CARM1->Non_Histone_Methylation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Non_Histone_Methylation->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Metabolism Metabolism Gene_Expression->Metabolism Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_assays Downstream Assays Cell_Culture Cancer Cell Line Culture SGC2085 This compound Treatment Cell_Culture->SGC2085 siRNA CARM1 siRNA Transfection Cell_Culture->siRNA Control Vehicle/Non-targeting siRNA Control Cell_Culture->Control Viability Cell Viability (MTT, etc.) SGC2085->Viability Western_Blot Western Blot (CARM1, p-substrates) SGC2085->Western_Blot qPCR RT-qPCR (Target Genes) SGC2085->qPCR Phenotypic Phenotypic Assays (Apoptosis, Migration) SGC2085->Phenotypic siRNA->Viability siRNA->Western_Blot siRNA->qPCR siRNA->Phenotypic Control->Viability Control->Western_Blot Control->qPCR Control->Phenotypic Logical_Relationship cluster_validation Target Validation Hypothesis Hypothesis: CARM1 is a therapeutic target Pharmacological Pharmacological Inhibition (SGC2085) Hypothesis->Pharmacological Genetic Genetic Knockdown (siRNA) Hypothesis->Genetic Phenotypic_Readout Concordant Phenotypic Readout (e.g., reduced cell viability) Pharmacological->Phenotypic_Readout Genetic->Phenotypic_Readout Conclusion Conclusion: CARM1 is a valid target Phenotypic_Readout->Conclusion

The Precision Advantage: SGC2085 Hydrochloride Outshines Pan-PRMT Inhibitors in Targeted Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of epigenetic modulators, the choice between a selective and a broad-spectrum inhibitor is critical. SGC2085 hydrochloride, a potent and highly selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), offers a distinct advantage over pan-PRMT inhibitors for investigators seeking to dissect the specific roles of this key enzyme in cellular processes and disease pathogenesis.

Pan-PRMT inhibitors, by design, target multiple members of the protein arginine methyltransferase family, providing a tool to probe the global effects of arginine methylation. While this broad-spectrum approach has its applications, it often complicates the interpretation of experimental results, making it challenging to attribute observed phenotypes to the inhibition of a single PRMT. In contrast, the targeted action of this compound allows for a more precise interrogation of CARM1/PRMT4-specific pathways, yielding clearer, more interpretable data.

Unparalleled Selectivity: A Head-to-Head Comparison

The key advantage of this compound lies in its remarkable selectivity for CARM1/PRMT4. Biochemical assays consistently demonstrate its high potency against CARM1/PRMT4 while exhibiting minimal to no activity against other PRMTs at comparable concentrations. This stands in stark contrast to pan-PRMT inhibitors like II757 and MS023, which show activity across multiple PRMT family members.

InhibitorTarget(s)IC50 (nM) vs. CARM1/PRMT4IC50 (nM) vs. Other PRMTsReference
This compound CARM1/PRMT4 50 PRMT1: >100,000PRMT3: >100,000PRMT5: >100,000PRMT6: 5,200PRMT7: >100,000PRMT8: >50,000[1][2]
II757 Pan-PRMT5PRMT1: 16PRMT3: 218PRMT5: 106PRMT6: 18PRMT7: 555PRMT8: 12PRMT9: 72[3][4]
MS023 Type I PRMTs260PRMT1: 30PRMT3: 1,100PRMT6: 9PRMT8: 42[5][6]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

This data clearly illustrates that while pan-PRMT inhibitors effectively block the activity of multiple PRMTs, this compound provides a focused tool for the specific investigation of CARM1/PRMT4.

The Impact on Cellular Signaling: Precision vs. Broad-Spectrum Effects

The differing selectivity profiles of this compound and pan-PRMT inhibitors translate to distinct effects on cellular signaling pathways. Inhibition of CARM1/PRMT4 by this compound allows for the precise study of its role in processes such as transcriptional regulation, RNA splicing, and signal transduction.

In contrast, pan-PRMT inhibitors induce widespread changes in arginine methylation, affecting numerous pathways simultaneously. For instance, the pan-Type I PRMT inhibitor MS023 leads to a global decrease in asymmetric dimethylarginine (aDMA) levels, impacting a multitude of cellular functions.[5] While useful for studying the overall consequences of inhibiting a class of enzymes, this broad activity can mask the specific contributions of individual PRMTs.

cluster_0 This compound cluster_1 Pan-PRMT Inhibitor SGC2085 SGC2085 hydrochloride PRMT4 CARM1/PRMT4 SGC2085->PRMT4 Selective Inhibition Downstream_S Downstream_S PRMT4->Downstream_S Specific Cellular Effects (e.g., Transcriptional Regulation) PanInhibitor Pan-PRMT Inhibitor PRMT1 PRMT1 PanInhibitor->PRMT1 Broad Inhibition PRMT_X PRMTx PanInhibitor->PRMT_X PRMT_Y PRMTy PanInhibitor->PRMT_Y Downstream_P1 Downstream_P1 PRMT1->Downstream_P1 Widespread Cellular Effects Downstream_PX Downstream_PX PRMT_X->Downstream_PX Downstream_PY Downstream_PY PRMT_Y->Downstream_PY

Figure 1. A diagram illustrating the targeted inhibition of CARM1/PRMT4 by this compound versus the broad-spectrum inhibition of multiple PRMTs by a pan-PRMT inhibitor.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays are provided below.

Biochemical Enzyme Inhibition Assay (Scintillation Proximity Assay)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PRMT enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant PRMT enzyme (e.g., CARM1/PRMT4), a biotinylated peptide substrate (e.g., histone H3 peptide), and S-[³H]-adenosyl-L-methionine ([³H]-SAM) as the methyl donor in an appropriate assay buffer.

  • Inhibitor Addition: The test compound (e.g., this compound or a pan-PRMT inhibitor) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic methylation of the substrate.

  • Detection: Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated peptide substrate. The proximity of the incorporated [³H]-methyl group to the scintillant in the beads results in the emission of light, which is quantified using a scintillation counter.

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Methylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PRMT activity within a cellular context.

  • Cell Culture and Treatment: Cells (e.g., HEK293T) are cultured to a desired confluency and then treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for a known PRMT substrate's methylated form (e.g., anti-asymmetric dimethylarginine) and a loading control (e.g., anti-β-actin).

  • Detection and Analysis: Following incubation with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of the inhibitor on cellular methylation levels.

cluster_0 Biochemical Assay Workflow cluster_1 Cellular Assay Workflow A Prepare Reaction Mix (Enzyme, Substrate, [3H]-SAM) B Add Inhibitor (e.g., SGC2085) A->B C Incubate B->C D Add SPA Beads C->D E Measure Scintillation D->E F Determine IC50 E->F G Culture & Treat Cells with Inhibitor H Lyse Cells & Quantify Protein G->H I SDS-PAGE & Western Blot H->I J Immunoblot for Methylation Marks I->J K Detect & Analyze J->K

Figure 2. A flowchart outlining the key steps in biochemical and cellular assays used to characterize PRMT inhibitors.

References

A Researcher's Guide to CARM1 Inhibitor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent chemical probe is paramount to unraveling the complexities of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) biology and developing novel therapeutics. This guide provides an objective comparison of the selectivity of different CARM1 inhibitors, supported by experimental data and detailed protocols to aid in your research.

CARM1, also known as PRMT4, is a key epigenetic regulator involved in a myriad of cellular processes, including transcriptional activation, DNA damage response, and cell cycle control. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. However, due to the conserved nature of the arginine methyltransferase family, achieving selectivity for CARM1 remains a significant challenge. This guide aims to provide a clear comparison of the selectivity profiles of prominent CARM1 inhibitors to inform your experimental design.

Comparative Selectivity of CARM1 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several CARM1 inhibitors against CARM1 and a panel of other protein arginine methyltransferases (PRMTs). Lower IC50 values indicate higher potency. The selectivity of a compound is determined by comparing its IC50 for CARM1 to that for other PRMTs.

InhibitorCARM1 IC50PRMT1 IC50PRMT3 IC50PRMT5 IC50PRMT6 IC50PRMT7 IC50PRMT8 IC50Reference
EZM2302 6 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM[1]
TP-064 < 10 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nM[2][3]
iCARM1 12.3 µM (peptide substrate)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
Compound 9 94 ± 23 nM> 50,000 nM> 50,000 nM> 50,000 nM4,564 ± 1210 nM> 50,000 nM9,200 ± 500 nM[5]
CARM1-IN-3 70 nMNot specified>25 µMNot specifiedNot specifiedNot specifiedNot specified[6]

Note: Data is compiled from various sources and experimental conditions may differ. Direct head-to-head comparisons under identical assay conditions are recommended for the most accurate assessment. iCARM1's reported IC50 is against a peptide substrate and may not be directly comparable to others.

A key finding is the differential substrate selectivity between TP-064 and EZM2302. While both are potent CARM1 inhibitors, TP-064 has been shown to inhibit the methylation of both histone (e.g., H3R17, H3R26) and non-histone substrates.[7] In contrast, EZM2302 appears to selectively inhibit the methylation of non-histone substrates, with minimal effect on histone methylation marks.[7][8] This functional selectivity is an important consideration for researchers, as it can lead to different biological outcomes.

CARM1 Signaling Pathways

CARM1 plays a crucial role in multiple signaling pathways by methylating both histone and non-histone proteins, thereby influencing gene expression and protein function. Understanding these pathways is critical for interpreting the effects of CARM1 inhibitors.

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_tf cluster_stimuli Upstream Signals CARM1 CARM1 p300_CBP p300/CBP CARM1->p300_CBP Methylates HistoneH3 Histone H3 (R17, R26) CARM1->HistoneH3 Methylates Transcription_Factors Transcription Factors (p53, NF-kB, β-catenin) CARM1->Transcription_Factors Coactivates BRCA1 BRCA1 CARM1->BRCA1 Coactivates BAF155 BAF155 CARM1->BAF155 Methylates MED12 MED12 CARM1->MED12 Methylates p300_CBP->HistoneH3 Acetylates Gene_Expression Target Gene Expression (Cell Cycle, Apoptosis, etc.) Transcription_Factors->Gene_Expression BRCA1->Gene_Expression DNA_Damage DNA Damage DNA_Damage->CARM1 Wnt_Signal Wnt Signaling Wnt_Signal->Transcription_Factors Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->Transcription_Factors

Caption: CARM1 signaling pathways illustrating its role in the nucleus.

Experimental Protocols

Accurate determination of inhibitor selectivity is crucial. Below are detailed protocols for common assays used to profile CARM1 inhibitors.

In Vitro Radiometric Methyltransferase Assay

This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate.

Materials:

  • Recombinant human CARM1 enzyme

  • Peptide or protein substrate (e.g., histone H3)

  • ³H-SAM

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT)

  • CARM1 inhibitor

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant CARM1, and the substrate.

  • Add varying concentrations of the CARM1 inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction at 30°C for 1 hour.[9]

  • Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Allow the membrane to dry and cut out the bands corresponding to the substrate.

  • Place the bands in scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.[9]

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Substrate Methylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block CARM1 activity within a cellular context by measuring the methylation status of its known substrates.[6]

Materials:

  • Cell line of interest

  • CARM1 inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-methylated substrate (e.g., anti-H3R17me2a), anti-total substrate, anti-CARM1, and anti-loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Culture cells and treat with a dose-range of the CARM1 inhibitor or vehicle control for a specified period (e.g., 24-72 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane and detect the chemiluminescent signal using an imaging system.[6]

  • Quantify the band intensities and normalize the methylated substrate signal to the total substrate and loading control to determine the extent of inhibition.

Experimental Workflow for Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity of a novel CARM1 inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation In Vivo Validation Primary_Screen Primary Screen: In Vitro CARM1 Radiometric Assay Selectivity_Panel Selectivity Panel: Radiometric Assays vs. other PRMTs & Methyltransferases Primary_Screen->Selectivity_Panel Potent Hits Cellular_Activity Cellular Activity: Western Blot for Substrate Methylation (e.g., H3R17me2a) Selectivity_Panel->Cellular_Activity Selective Hits Off_Target Off-Target Effects: Broad Kinase Panel, Phenotypic Screens Cellular_Activity->Off_Target Cell-Active Hits Animal_Model Animal Model: Xenograft Tumor Model Off_Target->Animal_Model Validated Hits Target_Engagement Target Engagement: IHC or Western Blot of Tumor Tissue Animal_Model->Target_Engagement

Caption: A typical workflow for CARM1 inhibitor selectivity profiling.

By providing a clear comparison of existing inhibitors and detailed experimental protocols, this guide serves as a valuable resource for researchers in the field of arginine methylation and drug discovery. The careful selection and characterization of CARM1 inhibitors are essential for advancing our understanding of CARM1's role in health and disease and for the development of effective targeted therapies.

References

SGC2085 hydrochloride as a reference compound for CARM1 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC2085 hydrochloride with other commercially available inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a critical enzyme involved in various cellular processes, including transcriptional regulation and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathology of numerous diseases, most notably cancer, making it a compelling target for therapeutic development. This document offers an objective analysis of this compound's performance against its alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable compound for their studies.

Performance Comparison of CARM1 Inhibitors

This compound is a potent and selective inhibitor of CARM1.[1][2][3][4][5] However, its utility in cell-based assays is limited by poor cell permeability.[3][4][6] In recent years, several other CARM1 inhibitors have been developed with varying degrees of potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for this compound and its main competitors.

InhibitorTrade Name/SynonymsBiochemical IC50 (CARM1)Cellular ActivitySelectivity Highlights
This compound SGC-208550 nM[1][2][3][4][5][6]Low cellular activity observed up to 10 µM in HEK293 cells, likely due to poor permeability.[3][4][6]>100-fold selective over other PRMTs, with weak inhibition of PRMT6 (IC50 = 5.2 µM).[1][3][4][5][6]
EZM2302 GSK33590886 nM[1][4][6][7]Potent anti-proliferative effects in multiple myeloma (MM) cell lines (IC50s < 100 nM).[4][6] Inhibits methylation of cellular substrates PABP1 and SmB.[1][4][6]Broad selectivity against other histone methyltransferases.[6][7] Primarily targets non-histone substrates with minimal effect on histone methylation.[7][8]
TP-064 -<10 nM[2][9]Inhibits dimethylation of BAF155 (IC50 = 340 nM) and MED12 (IC50 = 43 nM) in cells.[2] Effective in the nanomolar range in a subset of MM cell lines.[2]>100-fold selective over most other PRMTs; moderate activity against PRMT6 (IC50 = 1.3 µM).[2] Inhibits both histone and non-histone substrates.[8]
iCARM1 -12.3 µM (peptide substrate)Binds to CARM1 in cells and inhibits its enzymatic activity. Suppresses breast cancer cell growth.[5][10][11]Specific for CARM1-mediated histone methylation over other PRMT family members.[5][10]
CARM1-IN-3 dihydrochloride -70 nM[7]Data not readily available.[7]>350-fold selective over PRMT3.[12]

CARM1 Signaling Pathways

CARM1 is a key regulator in several critical signaling pathways. Its inhibition can have profound effects on gene expression, cell cycle progression, and DNA damage response. The diagram below illustrates a simplified overview of CARM1's role in transcriptional activation, a key process that is often dysregulated in cancer.

CARM1_Signaling_Pathway CARM1-Mediated Transcriptional Activation cluster_0 Nucleus Transcription_Factor Transcription Factor (e.g., p53, NF-κB, ERα) Coactivator_p300 Coactivator (p300/CBP) Transcription_Factor->Coactivator_p300 recruits CARM1 CARM1 Coactivator_p300->CARM1 recruits Histone_H3 Histone H3 CARM1->Histone_H3 methylates Methylated_H3 Methylated H3 (H3R17me2a, H3R26me2a) Histone_H3->Methylated_H3 Target_Gene_Expression Target Gene Expression (Cell Cycle, Proliferation) Methylated_H3->Target_Gene_Expression activates Signal Upstream Signal (e.g., DNA Damage, Hormone) Signal->Transcription_Factor activates SGC2085 SGC2085 HCl & Other Inhibitors SGC2085->CARM1 inhibit enzymatic_assay_workflow cluster_0 Experimental Steps A 1. Pre-incubate CARM1 with Inhibitor B 2. Add Substrate & [3H]-SAM A->B C 3. Incubate B->C D 4. Stop Reaction & Precipitate C->D E 5. Filter & Wash D->E F 6. Scintillation Counting E->F G 7. Analyze Data (IC50) F->G cetsa_workflow A 1. Treat Cells with Inhibitor B 2. Harvest & Aliquot Cells A->B C 3. Heat Shock at Different Temperatures B->C D 4. Lyse Cells C->D E 5. Centrifuge to Separate Soluble & Insoluble Fractions D->E F 6. Analyze Soluble Fraction by Western Blot for CARM1 E->F G 7. Plot Melting Curve F->G

References

A Comparative Guide to Biochemical Assays for Confirming SGC2085 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays to confirm the activity of SGC2085 hydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). We present supporting experimental data for this compound and its key alternative, EZM2302, to offer an objective performance evaluation. Detailed experimental protocols and visualizations of key signaling pathways and workflows are included to aid in the practical application of these methods.

Introduction to this compound and CARM1 Inhibition

This compound is a small molecule inhibitor targeting CARM1 (also known as PRMT4), an enzyme that plays a crucial role in transcriptional regulation through the methylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling therapeutic target.[2][3][4] this compound exhibits a high degree of selectivity for CARM1, with a reported half-maximal inhibitory concentration (IC50) of 50 nM in biochemical assays.[5][6][7] This guide explores the methodologies used to quantify its inhibitory activity and compares its performance with another well-characterized CARM1 inhibitor, EZM2302.

Quantitative Comparison of CARM1 Inhibitors

The following table summarizes the in vitro potency of this compound and EZM2302 against CARM1.

CompoundAssay TypeTargetSubstrateIC50Reference
This compound Biochemical AssayCARM1Not specified50 nM[5][6][7]
EZM2302 Biochemical AssayCARM1Biotinylated Peptide6 nM[8][9]
EZM2302 Cellular Assay (RPMI-8226 cells)CARM1PABP1 and SmB methylation-[8]

Note: Lower IC50 values indicate higher potency. Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between different studies.

Key Biochemical Assays for Activity Confirmation

Several biochemical assays are employed to determine the inhibitory activity of compounds like this compound against CARM1. These assays typically measure the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a CARM1 substrate.

Radiometric Methyltransferase Assay

This classic assay utilizes a tritiated methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), to quantify enzymatic activity.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CARM1 enzyme, a suitable substrate (e.g., histone H3-derived peptide), and varying concentrations of the inhibitor (this compound or EZM2302) in an appropriate assay buffer.

  • Initiation: Start the methylation reaction by adding the substrate peptide and [³H]-SAM.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: Stop the reaction, often by adding trichloroacetic acid.

  • Capture and Detection: Capture the radiolabeled methylated peptide on a filter plate and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][10]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay offers a non-radioactive, high-throughput method for detecting methylation.

Experimental Protocol:

  • Reagent Preparation: Dilute the CARM1 enzyme, biotinylated histone H3 peptide substrate, SAM, and inhibitors in the assay buffer.

  • Enzyme Inhibition: In a 384-well plate, add the inhibitor followed by the CARM1 enzyme and incubate at room temperature.

  • Enzymatic Reaction: Add the biotinylated histone H3 peptide and SAM mixture to initiate the reaction and incubate.

  • Detection:

    • Add AlphaLISA Acceptor beads conjugated to an antibody that specifically recognizes the methylated substrate. This will stop the enzymatic reaction.

    • Incubate for 60 minutes.

    • Add Streptavidin Donor beads in subdued light and incubate for 30 minutes.

  • Signal Reading: Read the plate using an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are brought into proximity through the binding of the antibody to the methylated biotinylated peptide.[1][11]

LC-MS/MS-Based Direct Methylation Assay

This method provides a direct and highly specific measurement of substrate methylation.

Experimental Protocol:

  • Enzymatic Reaction:

    • Incubate CARM1 enzyme with the inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the peptide substrate (e.g., derived from PABP1) and SAM.

    • Incubate for 2 hours at room temperature.[12]

  • Quenching: Stop the reaction by adding a formic acid solution.[12][13]

  • Sample Preparation: Add a deuterated internal standard and centrifuge the samples.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by liquid chromatography-tandem mass spectrometry to directly detect and quantify the methylated peptide product.[12][13]

Cellular Assays to Confirm Target Engagement

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to determine if the compound can access and inhibit its target within a cellular context.

Western Blotting for Substrate Methylation

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., RPMI-8226 for multiple myeloma) and treat with increasing concentrations of the CARM1 inhibitor for a specified duration.

  • Protein Extraction: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the asymmetrically dimethylated form of a known CARM1 substrate (e.g., PABP1me2a). Use an antibody for the total substrate protein as a loading control.

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Normalize the intensity of the methylated substrate band to the total substrate band to quantify the extent of inhibition.[8][10]

Visualizing the CARM1 Signaling Pathway and Assay Workflows

To better understand the context of CARM1 inhibition and the experimental procedures, the following diagrams are provided.

CARM1_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., ERα, β-catenin) CARM1 CARM1 TF->CARM1 Recruits SAH SAH CARM1->SAH HistoneH3 Histone H3 CARM1->HistoneH3 Methylates Methylated_H3 Methylated H3 (H3R17me2a) SAM SAM SAM->CARM1 Methyl Donor Chromatin Chromatin Remodeling & Gene Activation Methylated_H3->Chromatin Cancer Cancer Progression Chromatin->Cancer SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 Inhibits AlphaScreen_Workflow Start Start: Prepare Reagents Step1 1. Add Inhibitor (SGC2085) and CARM1 Enzyme to 384-well plate Start->Step1 Step2 2. Incubate at Room Temperature Step1->Step2 Step3 3. Add Biotinylated Substrate and SAM to initiate methylation Step2->Step3 Step4 4. Incubate to allow reaction Step3->Step4 Step5 5. Add Antibody-coated Acceptor Beads to stop reaction and bind methylated substrate Step4->Step5 Step6 6. Incubate for 60 minutes Step5->Step6 Step7 7. Add Streptavidin-coated Donor Beads Step6->Step7 Step8 8. Incubate for 30 minutes in the dark Step7->Step8 End End: Read Signal Step8->End

References

In Vivo Application & Preclinical Studies

Application Notes and Protocols for In Vivo Studies of SGC2085 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Publicly available literature does not currently provide specific in vivo efficacy, toxicology, or pharmacokinetic data for SGC2085 hydrochloride in mouse models. The compound has been noted to potentially have poor cell permeability, which may have limited its in vivo characterization. The following application notes and protocols are therefore provided as a comprehensive and generalized guide for the in vivo evaluation of a novel small molecule Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitor, such as this compound. These protocols are based on established methodologies for similar small molecule inhibitors in preclinical cancer research and can be adapted once a suitable in vivo formulation and administration route for this compound are developed.

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the methylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of gene transcription, RNA processing, and cellular signaling. Dysregulation of CARM1 activity has been implicated in the pathogenesis of various cancers, including breast, prostate, and colorectal cancers, making it an attractive therapeutic target.[1] this compound is a potent and selective inhibitor of CARM1, and its evaluation in in vivo cancer models is a crucial step in its preclinical development.

Signaling Pathway and Mechanism of Action

CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), which is generally associated with transcriptionally active chromatin. Additionally, CARM1 can methylate various non-histone proteins, influencing their activity and localization. In cancer, the overexpression or aberrant activity of CARM1 can lead to the enhanced expression of oncogenes and the promotion of cell proliferation, survival, and metastasis. Inhibition of CARM1 with a small molecule like this compound is hypothesized to reverse these effects, leading to tumor growth inhibition.

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CARM1 CARM1 (PRMT4) Histone_H3 Histone H3 CARM1->Histone_H3 Methylation (H3R17me2a) Transcription_Factors Transcription Factors (e.g., ERα, p53) CARM1->Transcription_Factors Methylation RNA_Splicing_Factors RNA Splicing Factors CARM1->RNA_Splicing_Factors Methylation Target_Gene_Expression Target Gene Expression (Oncogenes) Histone_H3->Target_Gene_Expression Transcriptional Activation Transcription_Factors->Target_Gene_Expression Transcriptional Regulation RNA_Splicing_Factors->Target_Gene_Expression Alternative Splicing Cell_Proliferation Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation Promotes SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 Inhibition Upstream_Signals Upstream Signals (e.g., Growth Factors) Upstream_Signals->CARM1 Translocation

Caption: CARM1 signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vivo Data for Other CARM1 Inhibitors

To provide a context for the potential in vivo activity of this compound, the following table summarizes published data for other CARM1 inhibitors.

CompoundMouse ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) (%)Reference
EZM2302Xenograft (MM.1S)Multiple Myeloma200 mg/kg, p.o., b.i.d.~60[2]
iCARM1Xenograft (MCF-7)Breast Cancer50 mg/kg, i.p., dailySignificant[3][4]
CH-1Xenograft (DU145)Prostate Cancer25 mg/kg, i.p., every 2 daysSignificant[5]
Example Data Tables for this compound Studies

The following are example templates for presenting data from in vivo studies of this compound.

Table 1: Maximum Tolerated Dose (MTD) of this compound

Dose Group (mg/kg)Administration RouteDosing ScheduleMean Body Weight Change (%)Clinical ObservationsMTD Determination
Vehicle Controle.g., p.o.Daily for 14 daysNo adverse effects-
10e.g., p.o.Daily for 14 days
30e.g., p.o.Daily for 14 days
100e.g., p.o.Daily for 14 days

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
e.g., 10i.v.
e.g., 30p.o.

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control--
SGC2085 HCle.g., 30
SGC2085 HCle.g., 100
Positive Control

Experimental Protocols

General Experimental Workflow

experimental_workflow cluster_efficacy Efficacy Study Details start Start mtd_study 1. MTD Study (Maximum Tolerated Dose) start->mtd_study pk_study 2. Pharmacokinetic (PK) Study mtd_study->pk_study efficacy_study 3. In Vivo Efficacy Study pk_study->efficacy_study data_analysis 4. Data Analysis & Interpretation efficacy_study->data_analysis model_prep a. Animal Model Preparation (e.g., Xenograft Implantation) efficacy_study->model_prep end End data_analysis->end treatment b. Dosing of SGC2085 HCl monitoring c. Tumor & Health Monitoring endpoint d. Endpoint & Tissue Collection

Caption: A generalized workflow for in vivo studies of a novel small molecule inhibitor.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and care facilities

  • Calibrated balance and dosing syringes

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Group Assignment: Randomly assign mice to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the selected vehicle on each day of dosing.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) at escalating doses for a predetermined period (e.g., 14 consecutive days).

  • Monitoring: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, grooming, and activity levels.

  • Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10-15% mean body weight loss and no mortality or severe clinical signs of toxicity.

  • Data Analysis: Record and analyze body weight changes and clinical observations for each dose group.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound and vehicle

  • 6-8 week old mice (strain matched to efficacy studies)

  • Dosing and blood collection supplies (e.g., micro-sampling tubes)

  • Centrifuge and -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to mice via both intravenous (i.v.) and the intended therapeutic route (e.g., p.o.).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[6]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.[7][8]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model of cancer.

Materials:

  • This compound and vehicle

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to have high CARM1 expression

  • Cell culture reagents, Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[10]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), including vehicle control, this compound at one or more doses, and a positive control if available.

  • Dosing: Administer treatment as per the predetermined schedule based on MTD and PK studies.

  • Data Collection: Continue to monitor tumor volume and body weight every 2-3 days. Observe for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant body weight loss (>20%) or other signs of severe toxicity are observed.[9]

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.

Conclusion

While specific in vivo data for this compound is not yet available, the protocols outlined above provide a robust framework for its preclinical evaluation in mouse models. By systematically assessing the maximum tolerated dose, pharmacokinetic profile, and anti-tumor efficacy, researchers can generate the necessary data to advance the development of this compound as a potential cancer therapeutic. It is recommended to start with MTD and PK studies to inform the design of subsequent efficacy experiments. The choice of cancer model should be guided by the known roles of CARM1 in different malignancies to maximize the translational relevance of the findings.

References

Application Notes and Protocols for SGC2085 Hydrochloride Xenograft Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[2] Dysregulation of CARM1 activity has been implicated in the progression of several cancers, including breast, prostate, and hematological malignancies, making it a compelling therapeutic target.[1] These application notes provide a detailed experimental design for establishing a xenograft model to evaluate the in vivo efficacy of this compound.

Data Presentation

Quantitative data from the xenograft study should be meticulously recorded and organized for clear interpretation and comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily0
SGC2085 HClXXDaily
SGC2085 HClYYDaily
Positive ControlZZDaily

Table 2: Animal Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day X)Percent Body Weight Change (%)
Vehicle Control-
SGC2085 HClXX
SGC2085 HClYY
Positive ControlZZ

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)Mean Relative p-PABP1/Total PABP1 Ratio ± SEMMean Relative p-SmB/Total SmB Ratio ± SEM
Vehicle Control-
SGC2085 HClXX
SGC2085 HClYY
Positive ControlZZ

Experimental Protocols

Cell Line Selection and Culture

Rationale: The choice of cell line is critical for the success of the xenograft model. Select a cancer cell line with documented overexpression or dependency on CARM1. Examples include certain breast cancer (e.g., MCF7), multiple myeloma (e.g., RPMI-8226), or colorectal cancer cell lines.[3][4]

Protocol:

  • Culture the selected cancer cell line (e.g., MCF7) in the recommended medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Routinely subculture the cells upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for implantation.[5]

Animal Model

Rationale: Immunodeficient mice are essential for xenograft studies to prevent the rejection of human tumor cells.[6]

Protocol:

  • Use immunodeficient mice, such as NOD-SCID or NSG mice (4-6 weeks old).[5][6]

  • House the animals in a sterile, pathogen-free environment with access to irradiated food and acidified water ad libitum.

  • Allow the mice to acclimatize for at least one week before the start of the experiment.[5]

  • All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

This compound Formulation and Administration

Rationale: Proper formulation and administration are key to achieving desired drug exposure. As there is no published in vivo formulation for this compound, a formulation based on its solubility and common practices for similar small molecules is proposed. A suggested starting dose can be inferred from other CARM1 inhibitors like EZM2302, which has been used in xenograft models at doses ranging from 37.5 to 300 mg/kg administered orally twice daily.[4][7]

Protocol:

  • Formulation (based on supplier information):

    • Prepare a stock solution of this compound in DMSO.

    • For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil and mix thoroughly. The final solution should be prepared fresh daily.[1]

  • Administration:

    • Administer the this compound formulation or vehicle control to the mice via oral gavage or intraperitoneal injection.

    • Based on studies with other CARM1 inhibitors, a starting dose of 25-50 mg/kg administered daily can be considered.[7] A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

Subcutaneous Xenograft Model Establishment

Rationale: The subcutaneous model is a widely used and reproducible method for assessing the efficacy of anti-cancer agents.[6]

Protocol:

  • Cell Preparation:

    • Harvest cells during their logarithmic growth phase.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Ensure cell viability is >90% using trypan blue exclusion.[5]

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[6]

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the injection site on the flank of the mouse.[6]

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the prepared site.[5][6]

  • Tumor Monitoring:

    • Monitor the mice daily for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[8]

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[5]

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[8]

In Vivo Efficacy Study

Protocol:

  • Initiate treatment with this compound or vehicle control as per the predetermined dosing schedule.

  • Continue to monitor tumor volume and animal body weight 2-3 times per week.

  • Observe the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.[9]

  • The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a specified treatment duration (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis.

Pharmacodynamic Biomarker Analysis

Rationale: To confirm that this compound is engaging its target in vivo, it is essential to measure the inhibition of CARM1 activity in the tumor tissue. This can be assessed by examining the methylation status of known CARM1 substrates.[8]

Protocol:

  • Tissue Processing:

    • Immediately after excision, divide the tumor tissue into sections for different analyses.

    • Snap-freeze a portion in liquid nitrogen for Western blot analysis and fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blotting:

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Determine the protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against methylated PABP1 (p-PABP1), total PABP1, methylated SmB (p-SmB), total SmB, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of methylated to total protein.

  • Immunohistochemistry (IHC):

    • Embed the formalin-fixed tissue in paraffin and section it.

    • Perform IHC staining on the tumor sections using antibodies against p-PABP1 or other relevant CARM1 downstream targets to visualize the extent and localization of target inhibition within the tumor.

Mandatory Visualizations

CARM1_Signaling_Pathway cluster_0 Nucleus CARM1 CARM1 Histones Histones (H3R17/26) CARM1->Histones Methylation Transcription_Factors Transcription Factors (e.g., p53, NF-κB) CARM1->Transcription_Factors Methylation Splicing_Factors Splicing Factors CARM1->Splicing_Factors Methylation Chromatin_Remodelers Chromatin Remodelers (e.g., BAF155) CARM1->Chromatin_Remodelers Methylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Transcription_Factors->Gene_Expression Splicing_Factors->Gene_Expression Chromatin_Remodelers->Gene_Expression SGC2085 SGC2085 HCl SGC2085->CARM1 Inhibition

Caption: CARM1 Signaling Pathway and Inhibition by SGC2085 HCl.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (CARM1-dependent cell line) start->cell_culture animal_acclimatization 2. Animal Acclimatization (Immunodeficient mice) start->animal_acclimatization cell_prep 3. Cell Preparation (Harvest and resuspend) cell_culture->cell_prep implantation 4. Subcutaneous Implantation animal_acclimatization->implantation cell_prep->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization treatment 7. Treatment Administration (SGC2085 HCl or Vehicle) randomization->treatment monitoring 8. In-life Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 9. Study Endpoint monitoring->endpoint necropsy 10. Necropsy and Tissue Collection endpoint->necropsy data_analysis 11. Data Analysis (Efficacy and Biomarkers) necropsy->data_analysis end End data_analysis->end

Caption: Experimental Workflow for SGC2085 HCl Xenograft Model.

References

Application Notes and Protocols: Pharmacokinetics of SGC2085 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, no specific public data on the pharmacokinetics of SGC2085 hydrochloride in mice is available. The following application notes and protocols are provided as a comprehensive and generalized guide for researchers intending to conduct such studies. The experimental parameters, such as dosing volumes and concentrations, should be optimized based on preliminary tolerability and dose-ranging studies.

Introduction

SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), with an in vitro IC50 of 50 nM.[1] CARM1 is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation, cell proliferation, and differentiation. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. Understanding the pharmacokinetic (PK) profile of this compound is essential for its preclinical development, enabling the correlation of plasma exposure with pharmacodynamic effects and informing the design of efficacy and toxicology studies.

These notes provide detailed protocols for conducting a pharmacokinetic study of this compound in mice, covering drug formulation, administration, sample collection, processing, and bioanalysis, along with templates for data presentation.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from a pharmacokinetic study should be summarized to facilitate clear interpretation and comparison between different administration routes or dose levels. Non-compartmental analysis (NCA) is typically applied to the plasma concentration-time data to derive the key PK parameters.[2][3][4][5]

Table 1: Hypothetical Plasma Pharmacokinetic Parameters of this compound in Mice. This table is a template. Data should be populated from experimental results.

ParameterIntravenous (IV) Bolus (Dose: X mg/kg)Oral Gavage (PO) (Dose: Y mg/kg)
Cmax (ng/mL) CalculatedCalculated
Tmax (h) CalculatedCalculated
AUC_last (ng·h/mL) CalculatedCalculated
AUC_inf (ng·h/mL) CalculatedCalculated
t½ (h) CalculatedCalculated
CL (mL/h/kg) CalculatedN/A
Vd (L/kg) CalculatedN/A
F (%) N/ACalculated
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC_last: Area under the concentration-time curve from time zero to the last measurable concentration.

  • AUC_inf: Area under the concentration-time curve from time zero extrapolated to infinity.

  • t½: Terminal half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F (%): Bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Table 2: Hypothetical Plasma Concentration-Time Data for this compound. This table is a template for recording mean plasma concentrations (± SD) at each time point.

Time (h)IV Administration (Mean Conc. ng/mL)PO Administration (Mean Conc. ng/mL)
0.083 (5 min) MeasuredMeasured
0.25 (15 min) MeasuredMeasured
0.5 (30 min) MeasuredMeasured
1 MeasuredMeasured
2 MeasuredMeasured
4 MeasuredMeasured
8 MeasuredMeasured
24 MeasuredMeasured

Experimental Protocols

The following protocols provide a framework for a single-dose pharmacokinetic study in mice.

Animal Model
  • Species: Mouse

  • Strain: C57BL/6 or BALB/c (Specify strain used)

  • Sex: Male or Female (Use a single sex to reduce variability; specify which)

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.

This compound Formulation

This compound has reported solubility in DMSO and Ethanol and is insoluble in water.[1] Formulations for in vivo use must be sterile and non-toxic at the administered volume.

  • For Intravenous (IV) Administration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final dosing solution, a vehicle such as 10% DMSO, 40% PEG300, and 50% saline can be used.[6]

    • The final concentration of DMSO should be kept low (≤10%) to avoid toxicity. The solution should be clear and prepared fresh on the day of dosing.

  • For Oral (PO) Administration:

    • A suspension may be required for oral dosing.

    • A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) in water or a formulation of 10% DMSO in 90% corn oil.[1][6]

    • Prepare the dosing formulation by first dissolving this compound in a minimal amount of DMSO, then adding it to the corn oil and vortexing to create a uniform suspension.[1]

Dose Administration

A pilot dose-ranging study is recommended to determine the Maximum Tolerated Dose (MTD) before conducting the main PK study.

  • Intravenous (IV) Injection (Tail Vein):

    • Warm the mouse under a heat lamp or by placing the cage on a heating pad to induce vasodilation of the tail veins.[7][8]

    • Place the mouse in a suitable restraint device.[9]

    • Wipe the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins, parallel to the vein.[7]

    • Administer the dose as a slow bolus injection. The recommended maximum volume is 5-10 mL/kg.[7]

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[8]

  • Oral (PO) Administration (Gavage):

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[10][11]

    • Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[12]

    • Measure the needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12][13]

    • Restrain the mouse securely by scruffing the neck to keep the head and body in a straight line.[13]

    • Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate into the esophagus. The needle should pass with no resistance.[14]

    • Administer the dose slowly and steadily.

    • Remove the needle gently and return the mouse to its cage. Monitor for any signs of distress for at least 10 minutes.[10]

Blood Sampling

Serial blood sampling from the same animal is preferred to reduce biological variability and animal usage.[15]

  • Procedure (Submandibular Vein Bleed):

    • At each designated time point (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 h), restrain the mouse.

    • Puncture the submandibular vein with a sterile 4-5 mm lancet.[16]

    • Collect approximately 30-50 µL of blood into an EDTA-coated microcentrifuge tube.[15]

    • Apply gentle pressure with gauze to stop the bleeding.

    • Alternate between the left and right sides for subsequent bleeds.

  • Terminal Bleed (Cardiac Puncture):

    • The final blood sample (e.g., at 24 h) can be collected via cardiac puncture under terminal anesthesia (e.g., isoflurane inhalation followed by cervical dislocation).

    • This method allows for a larger volume of blood to be collected.

Plasma Sample Preparation
  • Immediately after collection, place the blood samples on ice.

  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[17][18]

  • Carefully collect the supernatant (plasma) into a new, clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.[17]

Bioanalytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in plasma.

  • Protein Precipitation ("Plasma Crash"):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.[19]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[19]

    • Transfer the clear supernatant to a new tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Chromatography: Use a suitable C18 reverse-phase column to separate SGC2085 from matrix components. The mobile phase will likely consist of a gradient of water and acetonitrile with a modifier like formic acid.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of SGC2085 and its internal standard.

Visualizations

Signaling Pathway of SGC2085

SGC2085_Pathway inhibitor inhibitor enzyme enzyme substrate substrate process process output output SGC2085 SGC2085 HCl CARM1 CARM1 (PRMT4) SGC2085->CARM1 Inhibition Histones Histones CARM1->Histones Methylates TF Transcription Factors (e.g., p53, β-catenin) CARM1->TF Methylates Me_Histones Methylated Histones Histones->Me_Histones Me_TF Methylated Factors TF->Me_TF Gene_Tx Altered Gene Transcription Me_Histones->Gene_Tx Me_TF->Gene_Tx

Caption: SGC2085 inhibits CARM1, preventing methylation of substrates.

Experimental Workflow for Mouse Pharmacokinetic Study

PK_Workflow cluster_pre Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_post Phase 3: Analysis cluster_out Phase 4: Reporting phase phase step step action action analysis analysis output output Acclimatize Animal Acclimatization (≥ 1 week) Formulate Formulate SGC2085 (IV and PO) Dose_IV Dose Group 1 (IV) n=3-5 mice Formulate->Dose_IV Dose_PO Dose Group 2 (PO) n=3-5 mice Formulate->Dose_PO Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep LCMS LC-MS/MS Bioanalysis Plasma_Prep->LCMS PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc Report Generate PK Report (Tables & Summary) PK_Calc->Report

Caption: Workflow for a murine pharmacokinetic study of SGC2085.

References

SGC2085 Hydrochloride: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and application of SGC2085 hydrochloride in animal studies. SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme involved in transcriptional regulation and implicated in various diseases, including cancer.[1][2] This document offers guidance on preparing this compound for in vivo use, based on its physicochemical properties and established formulation strategies for hydrophobic compounds.

Introduction to this compound

SGC2085 is a small molecule inhibitor of CARM1 with a reported IC50 of 50 nM.[1][2][3] It exhibits over 100-fold selectivity for CARM1 over other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 μM).[2] CARM1 plays a crucial role in various cellular processes by methylating histone and non-histone proteins, thereby influencing gene expression. Dysregulation of CARM1 activity has been linked to the progression of several cancers, including breast, colorectal, and multiple myeloma, making it an attractive therapeutic target.[1][4][5]

It is important to note that some studies have indicated that SGC2085 may have poor cell permeability, which could affect its cellular activity.[2] Therefore, careful formulation is critical to ensure adequate bioavailability in animal models.

Physicochemical and Solubility Data

Proper formulation of this compound for animal studies is contingent on its solubility profile. The compound is a crystalline solid and is insoluble in water.[6] Below is a summary of its solubility in various solvents.

SolventSolubilityReference
DMSO≥ 62 mg/mL (198.45 mM)[6]
Ethanol≥ 30 mg/mL[4]
DMF≥ 30 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:10)0.1 mg/mL[4]
WaterInsoluble[6]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[6]

CARM1 Signaling Pathway and Inhibition by SGC2085

CARM1 acts as a transcriptional coactivator for numerous transcription factors, including p53, nuclear receptors, and components of the Wnt/β-catenin and TGF-β/Smad signaling pathways.[4][6][7][8] By methylating histones (primarily H3R17, H3R26) and other proteins, CARM1 facilitates the recruitment of the transcriptional machinery to gene promoters, leading to the expression of target genes involved in cell proliferation, differentiation, and survival. Inhibition of CARM1 by SGC2085 blocks these downstream effects.

CARM1_Signaling_Pathway CARM1 Signaling Pathway cluster_stimuli Upstream Signals cluster_core CARM1-Mediated Transcription cluster_inhibitor Inhibition cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors (e.g., Wnt, TGF-β) Hormones Hormones (e.g., Estrogen) Transcription_Factors Transcription Factors (p53, β-catenin, Smads) Hormones->Transcription_Factors Cellular_Stress Cellular Stress Cellular_Stress->Transcription_Factors CARM1 CARM1 Transcription_Factors->CARM1 recruits Methylation Arginine Methylation (H3R17me2a) CARM1->Methylation catalyzes Histones Histones (H3) Histones->Methylation substrate Gene_Expression Target Gene Expression Methylation->Gene_Expression activates Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Differentiation Differentiation Gene_Expression->Differentiation SGC2085 SGC2085 HCl SGC2085->CARM1 inhibits Formulation_Workflow This compound Formulation Workflow Weigh 1. Weigh SGC2085 HCl Powder Dissolve_DMSO 2. Dissolve in DMSO Weigh->Dissolve_DMSO Check_Dissolution Complete Dissolution? Dissolve_DMSO->Check_Dissolution Sonicate Vortex / Sonicate Check_Dissolution->Sonicate No Add_Vehicle 3. Add Vehicle Components (e.g., PEG300, Tween-80, Saline) Check_Dissolution->Add_Vehicle Yes Sonicate->Dissolve_DMSO Mix 4. Mix Thoroughly Add_Vehicle->Mix Final_Check Clear & Homogeneous? Mix->Final_Check Ready Ready for Administration Final_Check->Ready Yes Troubleshoot Troubleshoot Formulation (e.g., adjust solvent ratios) Final_Check->Troubleshoot No Start Start Troubleshoot->Start

References

Application Notes and Protocols: Assessing the In Vivo Efficacy of SGC2085 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a histone methyltransferase that plays a crucial role in transcriptional regulation by methylating histone H3 at arginine 17 (H3R17me2a), as well as other protein substrates.[3] Dysregulation of CARM1 activity has been implicated in the progression of various cancers, including breast and prostate cancer, making it a promising therapeutic target.[4] SGC2085 demonstrates high in vitro potency with a half-maximal inhibitory concentration (IC50) of 50 nM against CARM1.[1][2] However, initial studies have indicated that SGC2085 may have poor cellular permeability, which can be a challenge for in vivo applications.[1][2]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of CARM1 inhibitors, using this compound as a representative agent. While public domain data on the in vivo efficacy of this compound is currently unavailable, the methodologies outlined below are based on established protocols for other potent CARM1 inhibitors, such as iCARM1 and EZM2302.[1][3][5]

Mechanism of Action: CARM1 Signaling Pathway

CARM1 is a key epigenetic regulator that influences gene expression through the methylation of histone and non-histone proteins. Upon recruitment to chromatin by transcription factors, CARM1 asymmetrically dimethylates H3R17, which is generally associated with transcriptional activation. CARM1 can also methylate other proteins involved in various cellular processes, including RNA splicing and cellular signaling. Inhibition of CARM1 is expected to reverse these effects, leading to the suppression of oncogenic gene expression and subsequent inhibition of cancer cell proliferation and tumor growth.

CARM1_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., ERα) CARM1 CARM1 (PRMT4) TF->CARM1 Recruitment H3R17 Histone H3 (H3R17) CARM1->H3R17 Methylation H3R17me2a Asymmetric Dimethylation (H3R17me2a) Oncogenes Oncogene Transcription (e.g., CCND1, c-Myc) H3R17me2a->Oncogenes Transcriptional Activation Proliferation Cell Proliferation and Survival Oncogenes->Proliferation SGC2085 SGC2085 HCl SGC2085->CARM1 Inhibition Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Cell Culture and Harvesting B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D Tumors reach ~100-150 mm³ E Daily Dosing with SGC2085 HCl or Vehicle D->E F Monitor Tumor Volume and Body Weight E->F Throughout treatment period G Euthanasia and Tumor Excision F->G End of study H Measure Final Tumor Weight and Volume G->H I Pharmacodynamic Analysis (e.g., Western Blot for H3R17me2a) H->I

References

SGC2085 Hydrochloride: Application Notes for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in transcriptional regulation, RNA processing, and signal transduction.[3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various cancers, including breast, prostate, colorectal, and lung cancer, as well as leukemia, making it an attractive therapeutic target.[4][5][6][7] this compound exhibits a half-maximal inhibitory concentration (IC50) of 50 nM for CARM1 in cell-free assays and demonstrates over 100-fold selectivity against other protein methyltransferases, with the exception of PRMT6 (IC50 = 5.2 µM).[1][2]

However, a critical consideration for the preclinical evaluation of this compound is its reported poor cell permeability.[1] Studies have shown a lack of significant cellular activity in cell-based assays at concentrations up to 10 µM.[1][2] This limitation may necessitate the use of structural analogs with improved cell permeability for cellular and in vivo studies.

These application notes provide an overview of the preclinical evaluation of CARM1 inhibitors in oncology, using protocols and data from more cell-permeable CARM1 inhibitors, such as EZM2302 and iCARM1, as illustrative examples. These notes are intended to guide researchers in designing experiments to assess the therapeutic potential of CARM1 inhibitors.

Data Presentation

The following tables summarize the in vitro and in vivo activities of representative CARM1 inhibitors in various cancer models. This data can serve as a benchmark for the evaluation of new CARM1 inhibitors like this compound or its more permeable analogs.

Table 1: In Vitro Activity of CARM1 Inhibitors in Cancer Cell Lines

InhibitorCancer TypeCell LineAssayEndpointResultReference
EZM2302Multiple MyelomaRPMI-8226Cell ProliferationIC50Nanomolar range[8]
EZM2302Multiple MyelomaNCI-H929Western BlotPABP1 & SmB methylationInhibition observed[8]
iCARM1Breast Cancer (ER+)MCF7Cell ProliferationEC501.797 ± 0.08 µM[5]
iCARM1Breast Cancer (ER+)T47DCell ProliferationEC504.74 ± 0.19 µM[5]
iCARM1Breast Cancer (ER+)BT474Cell ProliferationEC502.13 ± 0.33 µM[5]
iCARM1Breast Cancer (TNBC)MDA-MB-231Cell ProliferationEC502.5 µM[5]

Table 2: In Vivo Efficacy of CARM1 Inhibitors in Xenograft Models

InhibitorCancer ModelAnimal ModelDosing ScheduleTumor Growth Inhibition (%)Reference
EZM2302Multiple Myeloma (RPMI-8226)SCID Mice300 mg/kg, p.o., BID, 21 daysSignificant[8]
iCARM1Breast Cancer (MCF7)Nude Mice25 mg/kg, i.p., dailySignificant[9]

Signaling Pathways and Experimental Workflows

CARM1 Signaling Pathway in Cancer

CARM1 plays a pivotal role in cancer by methylating a variety of substrates, including histones and non-histone proteins, which in turn modulates gene expression and cellular processes that promote tumorigenesis.

CARM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_carm1 CARM1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Estrogen) CARM1 CARM1 (PRMT4) Growth_Factors->CARM1 Upregulation Signaling_Pathways Signaling Pathways (e.g., Wnt/β-catenin) Signaling_Pathways->CARM1 Activation Histone_Methylation Histone H3 (R17, R26) Methylation CARM1->Histone_Methylation Non_Histone_Methylation Non-Histone Protein Methylation (e.g., BAF155, p300/CBP, MED12, PKM2) CARM1->Non_Histone_Methylation Transcriptional_Activation Transcriptional Activation Histone_Methylation->Transcriptional_Activation Non_Histone_Methylation->Transcriptional_Activation Cellular_Processes Cell Proliferation Cell Cycle Progression Metastasis Therapy Resistance Transcriptional_Activation->Cellular_Processes SGC2085 SGC2085 hydrochloride SGC2085->CARM1 Inhibition

Caption: CARM1 signaling pathway in cancer.

Experimental Workflow for Preclinical Evaluation

A typical workflow for the preclinical evaluation of a CARM1 inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Preclinical_Workflow Biochemical_Assay Biochemical Assay (e.g., In vitro methylation assay) Determine IC50 Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CCK-8) Determine EC50 in cancer cell lines Biochemical_Assay->Cell_Viability Clonogenic_Assay Clonogenic Assay Assess long-term survival Cell_Viability->Clonogenic_Assay Western_Blot Western Blot Analysis Confirm target engagement (e.g., methylation of substrates) Cell_Viability->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Model Evaluate anti-tumor efficacy Western_Blot->In_Vivo_Xenograft Pharmacodynamics Pharmacodynamic Studies Assess target inhibition in tumors In_Vivo_Xenograft->Pharmacodynamics

Caption: Experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT/CCK-8)

Objective: To determine the half-maximal effective concentration (EC50) of a CARM1 inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF7 for breast cancer, RPMI-8226 for multiple myeloma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or analog (e.g., iCARM1, EZM2302)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the CARM1 inhibitor in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Clonogenic Assay

Objective: To assess the long-term effect of a CARM1 inhibitor on the colony-forming ability of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • CARM1 inhibitor

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CARM1 inhibitor for 24-48 hours.

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

Western Blot Analysis for Target Engagement

Objective: To confirm the inhibition of CARM1 activity in cells by assessing the methylation status of its known substrates.

Materials:

  • Cancer cell lines

  • CARM1 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-methylated-PABP1, anti-total-PABP1, anti-CARM1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • ECL detection reagent

Protocol:

  • Cell Treatment and Lysis: Treat cells with the CARM1 inhibitor for 48-72 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of methylated substrates to the total substrate and a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a CARM1 inhibitor in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MCF7, RPMI-8226)

  • Matrigel

  • CARM1 inhibitor and vehicle

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer the CARM1 inhibitor and vehicle according to the determined dose and schedule (e.g., oral gavage or intraperitoneal injection).[8][9]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a potent and selective biochemical inhibitor of CARM1. However, its utility in cell-based and in vivo preclinical oncology studies is likely hampered by poor cell permeability. The application notes and protocols provided here, based on the evaluation of more cell-permeable CARM1 inhibitors, offer a comprehensive framework for researchers to design and execute preclinical studies for novel CARM1-targeting agents. Future efforts may focus on the development of SGC2085 analogs with improved pharmacokinetic properties to fully explore the therapeutic potential of this chemical scaffold in oncology.

References

Application Notes and Protocols for Developing Animal Models for SGC2085 Hydrochloride Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), a key enzyme implicated in the pathogenesis of various malignancies, including breast and colorectal cancer.[1] The progression of this compound to clinical evaluation necessitates robust preclinical assessment in relevant animal models to establish its efficacy, pharmacokinetic profile, and target engagement in vivo. These application notes provide detailed protocols for the development and utilization of xenograft mouse models for testing this compound, addressing its therapeutic potential and pharmacological properties. Given the noted poor cellular permeability of SGC2085, these protocols incorporate strategies to optimize its in vivo delivery.[2]

Target Rationale: CARM1 in Cancer

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene transcription. In various cancers, CARM1 is overexpressed and contributes to tumor progression by enhancing the activity of oncogenic transcription factors. Therefore, inhibiting CARM1 with agents like this compound presents a promising therapeutic strategy.

Below is a diagram illustrating the signaling pathway of CARM1.

CARM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CARM1 CARM1 Histones Histones CARM1->Histones Methylation Transcription_Factors Transcription Factors CARM1->Transcription_Factors Methylation Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Histones->Gene_Expression Activation Transcription_Factors->Gene_Expression Activation SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 Inhibition External_Signal External Signal (e.g., Growth Factor) Receptor Receptor External_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Signaling_Cascade->CARM1 Efficacy_Study_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7 or HT-29) Xenograft_Implantation 2. Subcutaneous Implantation into NOD/SCID mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-150 mm³) Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, SGC2085 Doses) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21 or Tumor Volume Limit) Monitoring->Endpoint Analysis 8. Tissue Collection and Analysis (Tumor, Plasma, Organs) Endpoint->Analysis Preclinical_Development_Logic cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Potency Target Potency (IC50) Cellular_Activity Cellular Activity Target_Potency->Cellular_Activity PK_Study Pharmacokinetics (PK) Cellular_Activity->PK_Study Efficacy_Study Efficacy (Xenograft) PK_Study->Efficacy_Study PD_Study Pharmacodynamics (PD) Efficacy_Study->PD_Study Toxicity_Study Toxicology PD_Study->Toxicity_Study

References

SGC2085 Hydrochloride: Application Notes and Protocols for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature review did not yield any publicly available data on in vivo dose-response studies for SGC2085 hydrochloride. The available information focuses on its in vitro characterization. The lack of cellular activity, potentially due to poor membrane permeability, may have limited its progression to in vivo animal models.[1]

This document provides a summary of the available in vitro data and experimental protocols for this compound, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1]

Mechanism of Action

This compound is a selective inhibitor of CARM1, a protein arginine methyltransferase that plays a crucial role in transcriptional regulation and other cellular processes by methylating histone and non-histone proteins.[2] Dysregulation of CARM1 has been implicated in various cancers.[2] SGC2085 acts by competing with the SAM (S-adenosyl-l-methionine) cofactor binding site on CARM1, thereby preventing the transfer of methyl groups to its substrates.[3]

cluster_0 CARM1-Mediated Methylation cluster_1 Inhibition by SGC2085 CARM1 CARM1 Methylated_Substrate Methylated Substrate CARM1->Methylated_Substrate Methylates Inhibited_CARM1 CARM1 (Inhibited) SAM SAM (Methyl Donor) SAM->CARM1 Binds to Substrate Histone/Non-Histone Substrate Substrate->CARM1 Binds to Gene_Transcription Altered Gene Transcription Methylated_Substrate->Gene_Transcription SGC2085 SGC2085 HCl SGC2085->Inhibited_CARM1 Inhibits

This compound inhibits CARM1-mediated methylation.

In Vitro Activity

SGC2085 has been characterized in biochemical assays, demonstrating high potency and selectivity for CARM1.

TargetAssay TypeIC50SelectivityReference
CARM1 Cell-free50 nM >100-fold vs. other PRMTs[1]
PRMT6Cell-free5.2 µM-[1]
PRMT1, PRMT3, PRMT5, PRMT7, PRMT8Cell-free>50-100 µM-[1]
HEK293 CellsCellularNo activity up to 10 µM-[1]

Experimental Protocols

The following protocol details a common in vitro experiment used to assess the cellular activity of this compound.

Assessment of SGC2085 Cellular Activity in HEK293 Cells

This protocol is designed to determine the ability of SGC2085 to inhibit the methylation of intracellular substrates in a cellular context.

Materials:

  • HEK293 cells[1]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 12-well cell culture plates

  • Total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase, complete EDTA-free protease inhibitor cocktail)[1]

  • Sodium dodecyl sulfate (SDS)

  • Reagents and equipment for SDS-PAGE and immunoblotting

  • Antibodies against methylated and unmethylated forms of a known CARM1 substrate (e.g., BAF155)[1]

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed HEK293 cells in 12-well plates at a density that will result in approximately 30% confluency at the time of treatment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the SGC2085 stock solution to the desired final concentrations (e.g., up to 10 µM) in fresh cell culture medium.[1]

    • Prepare a vehicle control using an equivalent concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing SGC2085 or DMSO.

    • Incubate the cells for 48 hours.[1]

  • Cell Lysis:

    • After the 48-hour incubation, remove the medium and wash the cells with PBS.

    • Add 100 µL of total lysis buffer to each well.[1]

    • Incubate at room temperature for 3 minutes.[1]

    • Add SDS to a final concentration of 1%.[1]

  • Protein Analysis:

    • Collect the cell lysates and determine the protein concentration.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the separated proteins to a membrane for immunoblotting.

    • Probe the membrane with primary antibodies specific for the methylated and unmethylated forms of the target substrate.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Analyze the band intensities to determine the effect of SGC2085 on substrate methylation.

cluster_workflow In Vitro Cellular Activity Workflow Start Start Seed_Cells Seed HEK293 Cells (30% Confluency) Start->Seed_Cells Treat_Cells Treat with SGC2085 or DMSO (48h) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Immunoblot Immunoblot for Methylated Substrate SDS_PAGE->Immunoblot Analyze Analyze Results Immunoblot->Analyze End End Analyze->End

Workflow for assessing SGC2085 cellular activity.

Conclusion and Future Directions

While this compound is a potent and selective inhibitor of CARM1 in biochemical assays, its lack of observed activity in cellular models has been a significant limitation.[1] This is hypothesized to be due to poor cell permeability. For researchers interested in evaluating the in vivo effects of CARM1 inhibition, alternative strategies may be necessary, such as the development of more cell-permeable analogs of SGC2085 or the use of other reported CARM1 inhibitors with demonstrated cellular and in vivo activity, such as EZM2302.[4][5] Future studies on SGC2085 could focus on formulation strategies or structural modifications to improve its pharmacokinetic properties and enable in vivo dose-response studies.

References

biodistribution of SGC2085 hydrochloride in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. While SGC2085 has demonstrated significant promise in in vitro studies for its potential therapeutic applications, particularly in oncology, there is currently a notable absence of publicly available data regarding its biodistribution and pharmacokinetic profile in preclinical models. This document summarizes the existing knowledge of SGC2085's mechanism of action and provides generalized protocols for its in vitro evaluation, which serves as a foundational step for future in vivo research.

Introduction to this compound

SGC2085 is a small molecule inhibitor that targets CARM1, an enzyme that plays a crucial role in transcriptional regulation through the methylation of histone and non-histone proteins. Overexpression of CARM1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. SGC2085 has been identified as a highly potent and selective inhibitor of CARM1, exhibiting an IC50 value of 50 nM and over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM).[1] However, it is important to note that a lack of cellular activity has been observed in some in vitro models, potentially due to poor cell permeability.[1]

Mechanism of Action and Signaling Pathway

CARM1 functions as a transcriptional coactivator by methylating arginine residues on various proteins, including histones (specifically H3R17, H3R26, and H3R42) and other transcriptional regulators. This methylation activity generally leads to the activation of gene transcription. By inhibiting the enzymatic activity of CARM1, SGC2085 can modulate the expression of genes involved in cellular processes such as proliferation, differentiation, and survival.

CARM1_Pathway cluster_0 Nucleus CARM1 CARM1 (PRMT4) Methylation Arginine Methylation CARM1->Methylation Catalyzes SGC2085 SGC2085 Hydrochloride SGC2085->CARM1 Inhibits Histones Histones (e.g., H3R17) & Other Substrates Histones->Methylation Gene_Activation Transcriptional Activation Methylation->Gene_Activation Leads to Cell_Proliferation Cell Proliferation & Survival Gene_Activation->Cell_Proliferation Promotes

Caption: Putative signaling pathway of CARM1 and its inhibition by SGC2085.

Preclinical Biodistribution Data

As of the latest available information, there are no published studies detailing the biodistribution of this compound in any preclinical animal models. Consequently, quantitative data on tissue-specific accumulation, clearance rates, and overall pharmacokinetic parameters are not available. The lack of in vivo data represents a significant knowledge gap in the preclinical development of SGC2085.

In Vitro Experimental Protocols

The following protocols are generalized based on standard cell biology techniques and information available for SGC2085 and other CARM1 inhibitors. These can be adapted for specific cell lines and research questions.

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines with known or suspected dependency on CARM1 signaling.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • SGC2085 Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations for treatment. A vehicle control (e.g., DMSO) should be included in all experiments.

  • Cell Seeding and Treatment: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. After allowing the cells to adhere overnight, replace the medium with a fresh medium containing various concentrations of SGC2085 or the vehicle control.

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cellular Proliferation Assay
  • Principle: To assess the effect of SGC2085 on cell viability and proliferation.

  • Procedure:

    • Seed cells in 96-well plates and treat with a range of SGC2085 concentrations as described in section 4.1.

    • At the end of the incubation period, add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Target Engagement
  • Principle: To determine if SGC2085 inhibits CARM1-mediated methylation of its downstream targets in a cellular context.

  • Procedure:

    • Treat cells with SGC2085 as described in section 4.1.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for methylated substrates of CARM1 (e.g., methylated-PABP1) and total protein levels as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In_Vitro_Workflow cluster_workflow General In Vitro Experimental Workflow for SGC2085 cluster_assays Downstream Assays Start Select & Culture Cancer Cell Lines Prepare Prepare SGC2085 Stock & Working Solutions Start->Prepare Treat Seed Cells & Treat with SGC2085/Vehicle Control Prepare->Treat Incubate Incubate for Defined Timepoints Treat->Incubate Proliferation Cell Proliferation Assay (e.g., MTT, CTG) Incubate->Proliferation Western Western Blot for Target Methylation Incubate->Western Gene_Expression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Incubate->Gene_Expression Analyze Data Analysis & Interpretation Proliferation->Analyze Western->Analyze Gene_Expression->Analyze

Caption: A general workflow for the in vitro evaluation of SGC2085.

Future Directions and Conclusion

The potent and selective in vitro profile of this compound underscores its potential as a valuable research tool and a starting point for the development of novel anticancer agents. However, the current lack of in vivo data, particularly regarding its biodistribution and pharmacokinetic properties, is a critical hurdle that needs to be addressed. Future preclinical studies should focus on:

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of SGC2085 in animal models.

  • Biodistribution studies: Quantifying the concentration of SGC2085 in various organs and tumors over time.

  • Efficacy studies: Evaluating the anti-tumor activity of SGC2085 in relevant xenograft or patient-derived xenograft (PDX) models.

Addressing these research gaps will be essential to validate the therapeutic potential of SGC2085 and guide its further development towards clinical applications.

References

Safety Operating Guide

Proper Disposal of SGC2085 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of SGC2085 hydrochloride, a substance used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to the following guidelines. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal, which often have more stringent requirements than the GHS classification alone.

Pre-Disposal Consultation and Waste Determination

Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are responsible for ensuring that all chemical waste is managed in a safe and environmentally sound manner that complies with federal, state, and local regulations.[2]

All laboratory personnel should be trained on proper waste handling and disposal procedures.[3] Unless a specific chemical waste has been confirmed to be non-hazardous by your institution's EHS office, it should be treated as hazardous waste.[3]

Disposal Procedures for this compound

The following step-by-step process outlines the recommended disposal procedure for this compound.

Step 1: Waste Collection and Storage

  • Container: Use a suitable, leak-proof container for collecting this compound waste.[4][5] Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue.[1] The container must be in good condition with a secure, screw-on cap.[4][5]

  • Labeling: As soon as the container is used to collect waste, it must be labeled with a hazardous waste tag provided by your EHS department.[1][3] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The location of origin (e.g., department, room number).[1]

    • The name and contact information of the Principal Investigator.[1]

    • The words "Hazardous Waste".[1]

  • Segregation: Store the waste container in a designated satellite accumulation area.[2][6] This area should be near the point of generation and under the direct supervision of laboratory personnel.[2][7] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[6] For instance, acids and bases should be stored separately.[6]

  • Secondary Containment: Place the waste container in a secondary container to capture any potential spills or leaks.[4] The secondary container must be chemically compatible with the waste and have the capacity to hold 110% of the volume of the primary container.[4]

Step 2: Request for Waste Collection

Once the waste container is full or has been in storage for the maximum allowable time (which can be up to 90 days or one year depending on the quantity and local regulations), submit a hazardous waste collection request to your EHS office.[2][4][7] A completed Hazardous Waste Information Form may be required.[1]

Step 3: Disposal of Empty Containers

  • Decontamination: An empty container that has held this compound should be managed according to your institution's procedures. For a non-acutely hazardous substance, this may involve rinsing the container thoroughly. However, if the container held a toxic chemical, it may need to be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5]

  • Defacing Labels: Before disposing of the empty container in the regular trash, all chemical and hazardous waste labels must be defaced or removed.[3]

  • Final Disposal: After proper decontamination and defacing of labels, the empty container may be disposed of as regular trash, with the cap removed.[3]

Special Considerations

  • Spills: In the event of a spill, the spilled chemical and any absorbent materials used for cleanup should be disposed of as hazardous waste.[3]

  • Unknowns: Never mix unknown chemicals.[5] If you encounter an unlabeled container, contact your EHS office for guidance.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs treat_as_hazardous Treat as Hazardous Waste consult_ehs->treat_as_hazardous collect_waste Collect in Labeled, Compatible Container in a Satellite Accumulation Area treat_as_hazardous->collect_waste request_pickup Request EHS Waste Pickup collect_waste->request_pickup empty_container Empty Container? collect_waste->empty_container Container is now empty ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end empty_container->request_pickup No (Container is full) decontaminate Decontaminate and Deface Label empty_container->decontaminate Yes trash Dispose in Regular Trash decontaminate->trash trash->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling SGC2085 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SGC2085 hydrochloride. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, use, and disposal of this potent and selective coactivator-associated arginine methyltransferase 1 (CARM1) inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care due to its biological activity. Standard laboratory precautions should always be observed. The primary routes of potential exposure are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a consistent PPE protocol is essential.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-free, disposable nitrile gloves.Prevents direct skin contact with the compound. Due to a lack of specific glove material testing, it is advisable to change gloves immediately if contamination is suspected.
Body Protection Laboratory CoatStandard, long-sleeved laboratory coat.Protects skin and personal clothing from accidental spills or contamination.
Eye & Face Protection Safety Glasses with Side ShieldsANSI Z87.1-compliant safety glasses.Protects eyes from airborne powder or splashes of solutions containing the compound.
Respiratory Protection Not generally requiredA respirator is not required under normal handling conditions with adequate ventilation. However, it should be considered if there is a risk of generating aerosols or handling large quantities of powder outside of a containment system.Minimizes the risk of inhaling the powder, especially when weighing or transferring the solid compound. Use in a certified chemical fume hood or other ventilated enclosure is the preferred engineering control.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at -20°C as a powder for long-term stability.[1]

  • Keep the container tightly sealed in a designated, clearly labeled area.

2. Preparation for Use (Weighing and Dissolving):

  • All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated, calibrated balance for weighing.

  • Handle the powder carefully to avoid generating dust. Use a spatula for transfers.

  • This compound is soluble in DMSO.[1] Prepare stock solutions by slowly adding the solvent to the weighed powder to avoid splashing.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

3. Experimental Use:

  • When diluting stock solutions or adding the compound to experimental systems, continue to wear all recommended PPE.

  • Work over an absorbent, disposable bench liner to contain any potential spills.

  • Avoid creating aerosols.

Disposal Plan

All materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and empty vials. Dispose of these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired stock solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps Waste: Needles and syringes used for administering the compound in in vivo studies must be disposed of in a puncture-proof, labeled sharps container designated for chemical waste.

Experimental Workflow for Safe Handling

SGC2085_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Waste Disposal A 1. Don PPE (Lab Coat, Gloves, Safety Glasses) B 2. Prepare Workspace (Fume Hood, Bench Liner) A->B C 3. Weigh SGC2085 HCl Powder B->C D 4. Prepare Stock Solution (e.g., in DMSO) C->D E 5. Perform Experiment (Cell culture, etc.) D->E F 6. Segregate Waste E->F G Solid Waste (Gloves, Tubes) F->G H Liquid Waste (Unused Solutions) F->H I Sharps Waste (Needles, Syringes) F->I J 7. Doff PPE & Wash Hands G->J H->J I->J

Caption: Procedural workflow for the safe handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.